3-Amino-4-bromopyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELYMZVJDKSMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167782 | |
| Record name | 3-Amino-4-bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16461-94-2 | |
| Record name | 3-Amino-4-bromopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-bromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-bromopyrazole: Synthesis, Properties, and Applications
Introduction: The Pyrazole Scaffold and the Strategic Importance of 3-Amino-4-bromopyrazole
The pyrazole moiety, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological pathways. Pyrazole-containing compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, making compounds like this compound invaluable building blocks for drug discovery and development.[1]
This compound (also known as 4-Bromo-1H-pyrazol-3-amine) is a bifunctional reagent of significant interest. The amino group at the C3 position and the bromine atom at the C4 position offer orthogonal reactive handles for a variety of chemical transformations. This dual functionality enables its use as a versatile synthon in the construction of complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyrimidines, which are prominent in kinase inhibitor design.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyrazole core, combined with the electron-withdrawing bromine atom, dictates its chemical behavior and physical properties.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16461-94-2 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1] |
| Molecular Weight | 161.99 g/mol | [1] |
| Appearance | White to light gray or pale brown crystalline powder | [4][5] |
| Melting Point | 135 - 140 °C | [1] |
| SMILES | NC1=C(Br)C=NN1 | [4] |
| InChI Key | OELYMZVJDKSMOJ-UHFFFAOYSA-N | [4][6] |
| Purity | Typically ≥97% | [4] |
Synthesis and Purification: A Validated Experimental Protocol
The most common and reliable synthesis of this compound involves the direct bromination of the commercially available starting material, 3-aminopyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles, leading to regioselective bromination.
Causality in Experimental Design:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Unlike liquid bromine (Br₂), NBS is a solid that is safer and easier to handle. It provides a source of electrophilic bromine (Br+) under the reaction conditions.
-
Solvent Selection: Acetonitrile (CH₃CN) is an ideal solvent for this reaction. It is relatively polar, effectively dissolves the 3-aminopyrazole starting material, and is inert to the reaction conditions, preventing unwanted side reactions.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and minimize the formation of potential byproducts, such as dibrominated species. Allowing the reaction to warm to room temperature ensures the completion of the synthesis.
-
Work-up and Purification: The work-up procedure is designed to efficiently remove the succinimide byproduct and any unreacted starting materials. Recrystallization is a robust method for purifying the final product to a high degree, which is crucial for subsequent applications in multi-step syntheses.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of 3-aminopyrazole).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Add water to the residue and stir for 30 minutes. The product will precipitate out of the aqueous solution.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.
Caption: Workflow for the Synthesis of this compound.
Spectral Characterization
Confirming the structure and purity of the synthesized this compound is essential. The following spectral data are characteristic of the compound.
-
¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum is expected to show a singlet for the C5-H proton, typically in the range of 7.5-8.0 ppm. The protons of the amino group (-NH₂) will appear as a broad singlet, and the pyrazole N-H proton will also be a broad singlet, with chemical shifts that can vary depending on concentration and solvent.[6][7]
-
¹³C NMR (Carbon NMR): The spectrum will show three distinct signals for the pyrazole ring carbons. The carbon bearing the bromine (C4) will be shifted upfield due to the heavy atom effect. The carbon attached to the amino group (C3) and the C5 carbon will appear at characteristic chemical shifts for aminopyrazole systems.
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to N-H stretching of the primary amine and the pyrazole ring (typically 3200-3400 cm⁻¹), and C=N and C=C stretching vibrations within the pyrazole ring (1500-1650 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two distinct reactive sites, which can be addressed selectively.
Reactions at the Bromine (C4) Position: C-C and C-N Bond Formation
The bromine atom at the C4 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a critical strategy in library synthesis for drug discovery.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming a new carbon-carbon bond by coupling the bromopyrazole with an aryl or heteroaryl boronic acid. This is a robust method for synthesizing 4-aryl-3-aminopyrazoles.[8] To prevent side reactions like debromination, it is often advantageous to first protect the pyrazole nitrogen.[2][8]
-
Sonogashira Coupling: The bromine can be coupled with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties at the C4 position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling the bromopyrazole with various amines to generate 4-amino-substituted pyrazole derivatives.
Reactions at the Nitrogen Atoms (N1 and Amino Group)
-
N-Arylation/N-Alkylation: The pyrazole ring's N1-H is nucleophilic and can be functionalized through reactions like the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed) with aryl halides.[4] Alkylation at this position is also readily achieved.
-
Condensation Reactions: The C3-amino group is a potent nucleophile and can participate in condensation reactions with 1,3-dielectrophiles (e.g., β-diketones, β-ketoesters) to form fused pyrazolo[1,5-a]pyrimidine systems. This is a cornerstone reaction for the synthesis of many kinase inhibitors.
Caption: Key Reaction Pathways for this compound.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a highly sought-after intermediate in pharmaceutical research. Its primary application lies in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The pyrazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases.
-
Kinase Inhibitors: The condensation of this compound derivatives with appropriate electrophiles is a common strategy to build the core structures of inhibitors for kinases such as CDKs, Aurora kinases, and others.[3] The bromine at the C4 position can be used in a late-stage Suzuki coupling to introduce diversity and optimize potency and selectivity.
-
Agrochemicals: This compound is also utilized in the development of novel agrochemicals, including advanced herbicides and fungicides, contributing to effective crop protection.[2]
-
Materials Science: The unique electronic properties of the functionalized pyrazole ring have led to its use in creating novel materials with enhanced thermal stability and other specific characteristics.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]
- 4. 3-Aminopyrazole(1820-80-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - 4-bromo-1-(4-methylbenzyl)-1h-pyrazol-3-amine (C11H12BrN3) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-3-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]
3-Amino-4-bromopyrazole (CAS 16461-94-2): A Comprehensive Technical Guide for Advanced Research and Development
Abstract
This in-depth technical guide provides a comprehensive overview of 3-Amino-4-bromopyrazole (CAS: 16461-94-2), a critical heterocyclic building block for researchers, scientists, and professionals in drug development. This document elucidates the compound's synthesis, physicochemical properties, key chemical reactions, and significant applications, particularly in medicinal chemistry. By focusing on the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for harnessing the full synthetic potential of this versatile molecule.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, an amino group, and a bromine atom.[1] This unique arrangement of functional groups makes it an exceptionally versatile building block in organic synthesis. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous commercial drugs due to its wide spectrum of biological activities.[1][2]
The strategic value of this compound lies in its dual reactivity. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[3] Simultaneously, the amino group at the 3-position provides a nucleophilic site for a range of functionalization reactions, such as acylation and alkylation. This orthogonal reactivity allows for the systematic and controlled construction of complex molecular architectures, a crucial advantage in the iterative process of drug discovery and lead optimization.[4][5]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is essential for its effective use in research, informing everything from solvent selection and reaction monitoring to purification and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16461-94-2 | [4][6] |
| Molecular Formula | C₃H₄BrN₃ | [4] |
| Molecular Weight | 161.99 g/mol | [4][7] |
| Appearance | White to light gray or pale brown crystalline powder | [4][6][8][9] |
| Melting Point | 135-140 °C | [4] |
| Purity | ≥95-98% | [4][8] |
| Solubility | Soluble in DMSO and water | [10][11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation and purity assessment.[12]
-
Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight and elemental composition.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as N-H stretches from the amino group and C=C/C=N stretches from the pyrazole ring.[13]
Synthesis & Purification Methodologies
The most prevalent and reliable synthesis of this compound involves the direct bromination of 3-aminopyrazole. The choice of brominating agent is critical for achieving high yield and regioselectivity.
Recommended Synthesis Protocol: Electrophilic Bromination
Rationale: This protocol utilizes an electrophilic bromine source to selectively install a bromine atom at the electron-rich C4 position of the 3-aminopyrazole ring. The reaction is typically performed in a suitable organic solvent. While various brominating agents like elemental bromine or N-bromosuccinimide (NBS) can be used, NBS is often preferred for its ease of handling as a solid and for providing a more controlled reaction.[3]
Experimental Workflow Diagram:
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 16461-94-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. targetmol.com [targetmol.com]
- 11. This compound [srdpharma.com]
- 12. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]
- 13. This compound [webbook.nist.gov]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Amino-4-bromopyrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-bromopyrazole (CAS No: 16461-94-2), a pivotal heterocyclic building block.[1][2] Esteemed for its role in the development of novel pharmaceutical agents and advanced agrochemicals, this document outlines a robust synthetic protocol via electrophilic bromination of 3-aminopyrazole.[3][4] Furthermore, it details a systematic characterization workflow, employing a suite of analytical techniques including NMR, IR, and Mass Spectrometry to validate product identity and purity. This guide is intended for researchers and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyrazole derivative of significant interest in medicinal and materials chemistry. Its structure, featuring an amino group and a bromine atom on the pyrazole core, provides two reactive handles for further chemical modification. This dual functionality makes it an exceptionally versatile intermediate for constructing more complex molecular architectures.[3]
In the pharmaceutical sector, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The specific functionalization of this compound allows it to serve as a key precursor in the synthesis of compounds targeting a range of therapeutic areas, including anti-inflammatory and anti-cancer agents.[3][4] In agricultural science, it is integral to the formulation of next-generation herbicides and fungicides, contributing to enhanced crop protection.[3] Given its broad applicability, a reliable and well-characterized supply of this intermediate is paramount. This guide provides the scientific community with a detailed framework for its synthesis and quality control.
Synthesis via Electrophilic Bromination
The most direct and common route to this compound is the regioselective electrophilic bromination of the commercially available starting material, 3-aminopyrazole.
Mechanistic Rationale and Strategy
The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The amino group at the 3-position is a potent activating group, directing incoming electrophiles to the ortho (4-position) and para (5-position) carbons. The 4-position is sterically more accessible and electronically favored, making it the primary site of substitution.
Causality Behind Reagent Choice: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent for heterocyclic systems.[5][6] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br+) under neutral or slightly acidic conditions, and its use often leads to higher regioselectivity and cleaner reactions with fewer side products, such as over-bromination.[7] Acetonitrile is selected as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions.[8]
Synthetic Pathway Diagram
Caption: Electrophilic bromination of 3-aminopyrazole using NBS.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Aminopyrazole (≥98% purity)
-
N-Bromosuccinimide (NBS) (≥98% purity, recrystallized if colored)[7]
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-aminopyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of aminopyrazole).
-
Cooling: Cool the resulting solution to 0°C using an ice bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30 minutes. [Expert Insight: Portion-wise addition is critical to maintain temperature control. The reaction is exothermic, and uncontrolled temperature spikes can lead to the formation of undesired dibrominated byproducts.]
-
Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the 3-aminopyrazole spot indicates reaction completion.
-
Work-up: a. Quench the reaction by adding deionized water. b. Remove the acetonitrile under reduced pressure using a rotary evaporator. c. Add dichloromethane (DCM) to the remaining aqueous residue and transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acid) and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a grey or pale brown solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford this compound as a white to light orange crystalline solid.[9][10]
Comprehensive Characterization
Thorough characterization is essential to confirm the structural integrity and purity of the synthesized this compound.
Characterization Workflow
Caption: Systematic workflow for the characterization of the final product.
Physicochemical Properties
The fundamental properties of the synthesized compound should align with established data.
| Property | Value | Reference(s) |
| CAS Number | 16461-94-2 | [1] |
| Molecular Formula | C₃H₄BrN₃ | [1][2] |
| Molecular Weight | 161.99 g/mol | [1][2] |
| Appearance | White to light orange crystalline solid | [9][10] |
| Melting Point | 133 - 140 °C | [3][10] |
| Purity | ≥98% (by GC or Titration) | [3][9] |
Spectroscopic Analysis
3.3.1. ¹H NMR Spectroscopy
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the connectivity and structure.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Expected Spectrum (in DMSO-d₆):
-
~7.5 ppm (s, 1H): A singlet corresponding to the proton at the C5 position of the pyrazole ring.
-
~5.5 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂) group.
-
~12.0 ppm (br s, 1H): A very broad singlet for the N-H proton of the pyrazole ring. The chemical shift of N-H protons can be highly variable.
-
3.3.2. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, identifying the functional groups present.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.
-
Expected Characteristic Absorptions:
-
3400-3200 cm⁻¹: Two distinct bands (symmetric and asymmetric stretching) characteristic of the N-H bonds in the primary amine group.
-
3100-3000 cm⁻¹: C-H stretching for the aromatic proton on the pyrazole ring.
-
~1640 cm⁻¹: N-H scissoring (bending) vibration of the amine group.
-
~1550-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.
-
3.3.3. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental composition.
-
Expected Spectrum (EI or ESI+):
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z ≈ 161 and m/z ≈ 163 . This isotopic signature is definitive for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
The predicted m/z for the [M+H]⁺ adduct is 161.96614.[11]
-
Safety and Handling
As a matter of laboratory best practice, this synthesis should be conducted inside a chemical fume hood.
-
3-Aminopyrazole (Starting Material): Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation and an allergic skin reaction.
-
N-Bromosuccinimide (Reagent): Corrosive. Causes severe skin burns and eye damage. A strong oxidizing agent.
-
This compound (Product): May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), at all times.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound via the electrophilic bromination of 3-aminopyrazole with N-Bromosuccinimide. The causality-driven protocol and comprehensive characterization workflow provide researchers with a self-validating system to produce and verify this high-value chemical intermediate. The successful synthesis and confirmation of this compound's identity and purity are critical first steps for its application in the complex, multi-step syntheses prevalent in modern pharmaceutical and agrochemical research.[3]
References
- 1. scbt.com [scbt.com]
- 2. CAS 16461-94-2 | this compound - Synblock [synblock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound [srdpharma.com]
- 11. PubChemLite - this compound (C3H4BrN3) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromopyrazole
Introduction: The Significance of 3-Amino-4-bromopyrazole in Modern Research
This compound, a substituted pyrazole derivative, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structural motif is a key building block in the synthesis of a wide array of bioactive molecules, including those with potential therapeutic applications.[3][4] The presence of amino and bromo functional groups on the pyrazole ring provides versatile handles for further chemical modifications, making it a valuable precursor for the development of novel compounds with tailored properties. A thorough spectroscopic characterization is therefore essential to confirm its identity, purity, and structural integrity, which are critical parameters for its application in research and development.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also insights into the experimental methodologies and the interpretation of the observed spectral features.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound, with the chemical formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol , forms the basis for the interpretation of its spectroscopic data.[5][6][7][8] The key structural features to consider are the pyrazole ring, the amino group at position 3, and the bromine atom at position 4. The tautomeric nature of the pyrazole ring, where the proton on the nitrogen can exist in equilibrium between the N1 and N2 positions, can also influence the spectroscopic output, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the amino group and the proton on the pyrazole ring. The chemical shifts and multiplicities of these signals provide valuable information about the electronic environment and connectivity of the protons.
Experimental Protocol: ¹H NMR Spectroscopy
A generalized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable NH and NH₂ protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum at a standard temperature, typically 298 K.
-
Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
Set a spectral width of approximately 10-15 ppm and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹H NMR Data and Interpretation
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C5-H | ~7.5 - 8.0 | Singlet (s) | 1H |
| NH₂ | ~5.0 - 6.0 (broad) | Singlet (s) | 2H |
| N-H | ~12.0 - 13.0 (broad) | Singlet (s) | 1H |
-
C5-H: The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.
-
NH₂ and N-H: The protons of the amino group and the pyrazole N-H are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Workflow for NMR Data Acquisition and Analysis
References
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Molecular weight and formula of 3-Amino-4-bromopyrazole
<An In-depth Technical Guide to 3-Amino-4-bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, including molecular weight and formula, and explore its applications as a versatile building block in the development of novel therapeutic agents. This document will further detail its synthesis, reactivity, and crucial safety and handling protocols, offering valuable insights for researchers and professionals in the field.
Core Molecular and Physical Properties
This compound, also known by its synonym 4-Bromo-1H-pyrazol-3-amine, is a pyrazole derivative with the CAS Number 16461-94-2.[1][2][3] Its chemical structure is characterized by a five-membered pyrazole ring substituted with an amino group at the 3-position and a bromine atom at the 4-position.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃H₄BrN₃ | [1][2][3][4] |
| Molecular Weight | 161.99 g/mol | [1][2][3][4] |
| Appearance | White to light gray or pale brown crystalline powder | [1][2][5] |
| Melting Point | 135-140 °C | [1] |
| Purity | ≥95-98% (typically analyzed by GC or titration) | [1][2][5] |
| SMILES | Nc1c(Br)cn[nH]1 | [2][5] |
| InChI Key | OELYMZVJDKSMOJ-UHFFFAOYSA-N | [2][5] |
Synthesis and Reactivity: A Medicinal Chemist's Perspective
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[6][7] this compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules.[1][8]
Synthetic Considerations
While specific, detailed synthetic procedures for this compound are often proprietary or found within patent literature, a general understanding of its synthesis can be inferred from related reactions. A plausible synthetic route involves the diazotization of a substituted aminophenol followed by bromination and subsequent reduction, although this method can present challenges with waste management and product yield.[9]
Reactivity and Utility in Drug Design
The chemical reactivity of this compound is dictated by the interplay of the amino and bromo substituents on the pyrazole ring. The amino group can act as a nucleophile, while the bromine atom is susceptible to displacement or can participate in cross-coupling reactions. This dual functionality makes it a valuable synthon for creating diverse chemical libraries for drug screening.
The pyrazole core itself is a key pharmacophore in many kinase inhibitors.[10] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is found in the aurora kinase inhibitor tozasertib.[10] The amino group of this compound can be readily derivatized to introduce various side chains, allowing for the fine-tuning of a compound's binding affinity and selectivity for a target protein.
Applications in Drug Discovery and Beyond
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The aminopyrazole scaffold is recognized for its ability to serve as a framework for ligands that target enzymes such as p38 MAPK and various kinases, which are implicated in inflammatory and oncogenic signaling pathways.[6]
Agrochemical Research
Beyond its applications in medicine, this compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides.[1][11] Its structural motifs can be incorporated into molecules designed to protect crops and improve agricultural yields.
Material Science
The compound also finds applications in material science for creating novel materials with enhanced thermal stability and environmental resistance.[1]
Spectroscopic Characterization
A comprehensive analysis of this compound's spectroscopic data is essential for its unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. While specific spectral data can vary slightly depending on the solvent and instrument, general characteristics can be described. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyrazole ring and the amino group.[12] Similarly, the ¹³C NMR spectrum would display distinct signals for the three carbon atoms of the pyrazole ring.[13]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include those associated with the N-H stretching of the amino group and the C=C and C-N bonds of the pyrazole ring.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
This compound is classified as an irritant, causing skin, eye, and respiratory irritation. It is also harmful if swallowed. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.[14][15][16]
Personal Protective Equipment (PPE)
Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[14][15] Work should be conducted in a well-ventilated area, and a NIOSH-approved respirator may be necessary for certain operations.[14]
Handling and Storage
Avoid the formation of dust and aerosols during handling.[15][16] The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[4][15]
Experimental Workflow: A Conceptual Overview
The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery context.
Caption: Conceptual workflow for the use of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block for researchers in medicinal chemistry and related fields. Its unique combination of functional groups on a biologically relevant pyrazole scaffold provides a powerful platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the laboratory.
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- 5. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 16461-94-2 [chemicalbook.com]
- 9. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
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The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a structure.[1] Its remarkable versatility and capacity for diverse chemical modifications have made it an indispensable building block in the development of drugs targeting a wide array of diseases.[2] This guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, tracing their evolution from a laboratory curiosity to a cornerstone of modern pharmacology. We will delve into the foundational synthetic methodologies, the mechanistic intricacies that govern their formation, and the scientific rationale that propelled their journey into the clinic.
The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis
The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate, Knorr serendipitously discovered that its condensation with phenylhydrazine did not yield the expected product, but rather a novel heterocyclic compound he named "pyrazole."[3][4] This seminal reaction, now universally known as the Knorr pyrazole synthesis, became the first and most fundamental method for constructing the pyrazole ring.[5][6]
The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[7][8] The reaction proceeds through a series of imine formation and intramolecular cyclization steps, ultimately leading to the formation of the aromatic pyrazole ring with the loss of two water molecules.[6][9]
Causality Behind the Experimental Choice:
The choice of a 1,3-dicarbonyl compound and a hydrazine as starting materials is a direct consequence of their complementary reactivity. The two carbonyl groups of the dicarbonyl compound provide two electrophilic centers, while the two nitrogen atoms of the hydrazine act as a dinucleophile. This "A-B + C-D" type condensation strategy allows for the efficient and direct construction of the five-membered heterocyclic ring. The stability of the resulting aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction.
Experimental Protocol: A Classic Knorr Pyrazole Synthesis
The following protocol outlines a representative synthesis of a substituted pyrazole based on the Knorr methodology.
Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-phenyl-3-methyl-5-pyrazolone.
The Evolution of Synthetic Strategies: Beyond Knorr
While the Knorr synthesis remains a cornerstone of pyrazole chemistry, the need for greater control over regioselectivity and the desire to access a wider diversity of substituted pyrazoles spurred the development of new synthetic methodologies.
1,3-Dipolar Cycloadditions: A Regioselective Approach
A significant advancement in pyrazole synthesis came with the application of 1,3-dipolar cycloaddition reactions.[10] This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[10][11] This [3+2] cycloaddition approach offers excellent control over the regiochemistry of the resulting pyrazole, a challenge often encountered in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls.[12]
For instance, the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne yields a fully substituted pyrazole in a highly regioselective manner.
Multi-Component Reactions: Efficiency and Diversity
In the quest for more efficient and atom-economical synthetic routes, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted pyrazoles, often combining the principles of condensation and cycloaddition reactions.[11]
The Rise of Pyrazoles in Medicine: A Tale of Rational Design
The pharmacological potential of the pyrazole scaffold was recognized early in its history, with the development of the analgesic and antipyretic drug antipyrine, a derivative of pyrazolone, shortly after Knorr's initial discovery.[9] However, it was the discovery of the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s that truly propelled substituted pyrazoles into the pharmaceutical spotlight.[13]
COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[14] This discovery provided a clear rationale for designing selective COX-2 inhibitors that could provide anti-inflammatory and analgesic effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
Celecoxib: A Landmark in Selective COX-2 Inhibition
A team at Searle (later Pfizer) led by John Talley embarked on a rational drug design program to develop a selective COX-2 inhibitor.[15] Their efforts culminated in the discovery of celecoxib (Celebrex®), a 1,5-diarylpyrazole.[13] The structure-activity relationship (SAR) studies revealed that the 1,5-diaryl substitution pattern was crucial for COX-2 selectivity. The sulfonamide group on one of the aryl rings was found to be a key pharmacophore, interacting with a specific side pocket in the COX-2 enzyme that is absent in COX-1.[15]
The synthesis of celecoxib often employs a modified Knorr synthesis, reacting a substituted 1,3-diketone with a hydrazine bearing the critical sulfonamide moiety.[16]
Visualizing the Synthesis: Key Pathways and Workflows
Caption: The Knorr Pyrazole Synthesis Workflow.
Caption: The Logic Flow of Celecoxib's Discovery.
The Modern Landscape: A Plethora of Pyrazole-Based Drugs
The success of celecoxib solidified the status of the pyrazole ring as a privileged scaffold in drug discovery. Today, numerous FDA-approved drugs incorporate this versatile heterocycle, targeting a wide range of diseases.[17][18]
| Drug Name (Brand Name) | Therapeutic Area | Key Structural Features |
| Celecoxib (Celebrex®) | Anti-inflammatory | 1,5-Diarylpyrazole with a sulfonamide group[13] |
| Sildenafil (Viagra®) | Erectile Dysfunction | Fused pyrazolo-pyrimidinone core[18] |
| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | 1,5-Diarylpyrazole[10] |
| Stanozolol | Anabolic Steroid | Fused steroidal pyrazole |
| Fezolamide | Antidepressant | Substituted pyrazole[10] |
| CDPPB | Antipsychotic | Substituted pyrazole[10] |
| Difenamizole | Analgesic | Substituted pyrazole[10] |
| Betazole | H2-receptor agonist | Substituted pyrazole[10] |
This table showcases the remarkable chemical diversity that can be achieved with the pyrazole core, leading to a broad spectrum of pharmacological activities.
Conclusion and Future Directions
The journey of substituted pyrazoles, from Knorr's foundational discovery to their current prominence in medicine, is a testament to the power of both serendipity and rational design in chemical science. The pyrazole core's unique electronic properties, synthetic accessibility, and ability to be tailored for specific biological targets ensure its continued importance in drug discovery. As our understanding of disease biology deepens, we can anticipate that this "privileged scaffold" will continue to be a source of innovative and life-changing therapeutics. Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies, as well as the exploration of new biological targets for pyrazole-based drugs.
References
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- 11. mdpi.com [mdpi.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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The Aminopyrazole Scaffold: A Privileged Framework in Modern Drug Discovery
A Technical Guide to the Burgeoning Biological Activities of Novel Aminopyrazole Derivatives for Researchers and Drug Development Professionals.
Introduction: The Versatility of the Aminopyrazole Core
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their successful application in numerous therapeutic areas.[1][3][4] Among these, the aminopyrazole scaffold has emerged as a particularly "privileged" structure, a framework that is repeatedly identified as a potent binder for a variety of biological targets.[5][6] This guide will provide an in-depth exploration of the significant and diverse biological activities of novel aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic efficacy.
I. Anticancer Activity: Targeting the Engines of Malignancy
Aminopyrazole derivatives have shown remarkable promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5][7] The aminopyrazole core can form critical hydrogen bond interactions with the hinge region of kinases, a key feature for potent inhibition.[7]
A. Mechanism of Action: Kinase Inhibition
A significant number of aminopyrazole-based compounds function as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[1][7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[7] For instance, aminopyrazole analogs have been identified as potent and selective inhibitors of CDK2 and CDK5.[7] The nitrogen atoms of the aminopyrazole core interact with the hinge region residues of the kinase, while substituents at other positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[7]
Beyond CDKs, aminopyrazoles have been developed as inhibitors for other crucial kinases in oncology, such as:
-
Aurora Kinases: AT9283, a multitargeted kinase inhibitor with an aminopyrazole core, shows potent inhibition of Aurora kinases.[1]
-
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole, is a reversible BTK inhibitor for treating mantle cell lymphoma.[1][8]
-
Fibroblast Growth Factor Receptors (FGFR): Covalent aminopyrazole inhibitors have been developed to target both wild-type and gatekeeper mutant versions of FGFR2 and 3, overcoming a common resistance mechanism.[9]
The following diagram illustrates the general mechanism of aminopyrazole-based kinase inhibition:
Caption: Aminopyrazole kinase inhibition mechanism.
B. Evaluating Anticancer Activity: In Vitro Assays
A crucial first step in evaluating the anticancer potential of novel aminopyrazole compounds is to assess their cytotoxic and anti-proliferative effects on cancer cell lines.[10][11]
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the novel aminopyrazole compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[10]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the aminopyrazole compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[10]
C. Structure-Activity Relationship (SAR) Insights
Systematic modifications of the aminopyrazole scaffold have provided valuable insights into the structure-activity relationships governing their anticancer activity. For instance, in a series of 5-aminopyrazole derivatives, the introduction of different substituents at various positions on the catechol function and the pyrazole core significantly influenced their anti-proliferative and antioxidant properties.[12][14]
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Aminopyrazole derivatives have emerged as a promising class of compounds in this area.[15][16][17]
A. Spectrum of Activity
Novel aminopyrazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15][16][18] For example, certain 3-aminopyrazole derivatives have shown high activity against both bacteria and fungi, with inhibition zones greater than 15 mm in well diffusion assays.[1]
B. Evaluating Antimicrobial Activity: In Vitro Susceptibility Testing
Standardized methods are essential for reliably assessing the antimicrobial susceptibility of novel compounds.[19][20]
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare serial two-fold dilutions of the aminopyrazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.[21] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
2. Disk Diffusion Method
The disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antimicrobial activity.[21]
Experimental Protocol: Disk Diffusion Assay
-
Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) evenly with a standardized microbial suspension.[21]
-
Disk Application: Impregnate sterile paper disks with a known concentration of the aminopyrazole compound and place them on the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk in millimeters.[20] A larger zone of inhibition indicates greater antimicrobial activity.
The following diagram outlines the workflow for antimicrobial susceptibility testing:
Caption: Antimicrobial susceptibility testing workflow.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[22][23] Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][23][24]
A. Mechanism of Action: COX Inhibition and Beyond
Many aminopyrazole-based compounds exhibit their anti-inflammatory effects by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[23][24] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[23]
Beyond COX inhibition, aminopyrazoles can modulate other inflammatory pathways, including:
-
p38 MAPK Inhibition: Certain 5-aminopyrazoles are known to be potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[8][25]
-
Cytokine Modulation: Novel aminopyrazoles can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[23][26]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, and some aminopyrazoles have been shown to inhibit its activation.[22][26]
B. Evaluating Anti-inflammatory Activity: In Vitro and In Vivo Models
A combination of in vitro and in vivo assays is used to characterize the anti-inflammatory potential of new compounds.[22][26]
1. In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity.[27]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: Incubate for a specific time, then stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC₅₀ values. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
2. In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[24][28]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Dosing: Administer the aminopyrazole compound or a vehicle control to rodents (e.g., rats or mice) via oral gavage or another appropriate route.
-
Edema Induction: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.
-
Paw Volume Measurement: Measure the volume of the injected paw at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Conclusion: The Promising Future of Aminopyrazoles in Therapeutics
The aminopyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. Their synthetic tractability and ability to be tailored to interact with a wide range of biological targets underscore their importance in modern drug discovery. The potent anticancer, antimicrobial, and anti-inflammatory activities highlighted in this guide demonstrate the significant potential of this chemical class. As our understanding of the molecular basis of diseases deepens, the rational design and development of new aminopyrazole derivatives hold the promise of delivering safer and more effective treatments for a multitude of human ailments. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of aminopyrazole-based therapeutics.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. woah.org [woah.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
- 22. benchchem.com [benchchem.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. athmicbiotech.com [athmicbiotech.com]
- 27. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-1H-pyrazol-3-ylamine: A Guide to Precursor Analysis and Strategic Methodologies
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-1H-pyrazol-3-ylamine is a cornerstone intermediate in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of high-value pharmaceutical compounds.[1] The pyrazole nucleus is a well-established "privileged structure" known for a wide spectrum of biological activities, and its derivatives are integral to numerous approved drugs, particularly in oncology.[2][3] The strategic placement of an amino group and a bromine atom on the pyrazole ring provides two distinct, reactive handles for subsequent molecular elaboration, enabling its use in the development of targeted therapies like kinase inhibitors.[1][4] This guide provides a comprehensive analysis of the primary synthetic precursors and methodologies for obtaining 4-Bromo-1H-pyrazol-3-ylamine, focusing on the causality behind experimental choices, detailed protocols, and the strategic advantages of different synthetic routes.
The Strategic Importance of 4-Bromo-1H-pyrazol-3-ylamine in Drug Discovery
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structure is prevalent in a multitude of clinically successful drugs, where it often serves as a bioisostere for other aromatic systems or engages in critical hydrogen bonding interactions with biological targets.[3][5] The title compound, 4-Bromo-1H-pyrazol-3-ylamine (CAS 16461-94-2), is particularly significant for several reasons:
-
Orthogonal Reactivity: The 3-amino group serves as a nucleophile or a site for diazotization, readily forming amides, sulfonamides, or other nitrogen-linked functionalities.
-
Versatile Cross-Coupling Handle: The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[4][6]
-
Therapeutic Relevance: This scaffold is a key building block for developing potent inhibitors of various biological pathways, with demonstrated applications in the synthesis of anti-inflammatory and anti-cancer agents.[1]
Understanding the efficient and scalable synthesis of this intermediate is therefore a critical prerequisite for any drug discovery program leveraging its unique chemical architecture.
Primary Synthetic Pathway: Direct Regioselective Bromination of 3-Aminopyrazole
The most direct and widely employed strategy for synthesizing 4-Bromo-1H-pyrazol-3-ylamine involves the electrophilic bromination of its immediate precursor, 1H-pyrazol-3-ylamine (3-aminopyrazole).
Mechanistic Rationale: The Basis of C4 Selectivity
The high regioselectivity of this reaction is a direct consequence of the electronic properties of the 3-aminopyrazole ring system. The pyrazole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. The amino group at the C3 position is a powerful activating group that directs incoming electrophiles to the adjacent C4 position. The C5 position is less favored due to electronic and steric factors. This inherent electronic bias makes the C4 bromination a predictable and high-yielding transformation.[7]
Caption: Workflow for the direct synthesis of the target compound.
Experimental Protocols and Reagent Considerations
The choice of brominating agent is a critical experimental parameter, balancing reactivity, safety, and ease of handling.
Protocol 2.2.1: Bromination via N-Bromosuccinimide (NBS)
NBS is often the reagent of choice in modern synthesis due to its solid nature, which makes it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine in a controlled manner.
-
Rationale: The use of NBS minimizes the formation of corrosive HBr as a byproduct and often leads to cleaner reactions with simpler workups. The reaction is typically performed in a polar aprotic solvent to facilitate the reaction.
-
Step-by-Step Methodology:
-
Dissolve 1H-pyrazol-3-ylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-Bromo-1H-pyrazol-3-ylamine.
-
Protocol 2.2.2: Bromination via Elemental Bromine (Br₂)
Elemental bromine is a highly reactive and cost-effective brominating agent, though it requires more stringent handling precautions.
-
Rationale: This classic method is robust and effective. The use of a solvent like acetic acid can help to moderate the reactivity of bromine and act as a scavenger for the HBr byproduct.[8]
-
Step-by-Step Methodology:
-
Dissolve 1H-pyrazol-3-ylamine (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and gas trap.[8]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of elemental bromine (1.0 eq) in acetic acid dropwise over 30-60 minutes.
-
Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the product.
-
Comparative Analysis of Bromination Methods
| Parameter | Method A: NBS | Method B: Elemental Bromine (Br₂) |
| Reagent Form | Solid | Fuming, corrosive liquid |
| Handling Safety | Higher (easier to weigh and handle) | Lower (requires fume hood, specialized handling) |
| Byproduct | Succinimide | Hydrobromic acid (HBr) |
| Typical Solvent | Dichloromethane, Acetonitrile | Acetic Acid, Dichloromethane[7] |
| Workup | Quench with thiosulfate, extraction | Neutralization, precipitation/filtration |
| Selectivity | Generally very high | High, but can lead to over-bromination if not controlled |
| Cost | Higher | Lower |
Foundational Precursors: Constructing the 3-Aminopyrazole Core
The utility of the direct bromination strategy is contingent upon the availability of the 3-aminopyrazole precursor. Its synthesis from simple, acyclic starting materials is a fundamental aspect of this overall synthetic campaign. The most prevalent methods involve the cyclocondensation of a C3 synthon with hydrazine.[9]
Route A: Cyclocondensation of β-Ketonitriles with Hydrazine
This is one of the most common and reliable methods for constructing the 3-aminopyrazole ring system.[9]
-
Mechanism and Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, triggering cyclization to form the aminopyrazole after tautomerization.
-
General Protocol:
-
Dissolve the β-ketonitrile (e.g., cyanoacetone) (1.0 eq) in a protic solvent like ethanol or methanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization or distillation.
-
Caption: Synthesis of 3-aminopyrazole from a β-ketonitrile.
Route B: Condensation of α,β-Unsaturated Nitriles with Hydrazine
This route offers an alternative pathway, particularly when the appropriate α,β-unsaturated nitrile is readily available.
-
Mechanism and Rationale: This reaction typically involves a Michael-type addition of hydrazine to the electron-deficient double bond of the nitrile. This is followed by cyclization and the elimination of a leaving group (if present) or tautomerization to yield the aromatic pyrazole ring. The presence of a good leaving group at the α- or β-position of the unsaturated nitrile is crucial for an efficient reaction.[9]
-
General Protocol:
-
Dissolve an α,β-unsaturated nitrile bearing a leaving group (e.g., 2-chloroacrylonitrile) (1.0 eq) in a suitable solvent like ethanol.[9]
-
Add hydrazine hydrate (1.0 eq) to the solution, often at room temperature or with gentle heating.
-
Stir the reaction for several hours until completion, as determined by TLC.
-
The workup typically involves removal of the solvent and purification of the residue by chromatography or recrystallization.
-
Caption: Synthesis of 3-aminopyrazole from an α,β-unsaturated nitrile.
Advanced Strategy: One-Pot Synthesis
For process efficiency, particularly in industrial settings, one-pot syntheses that telescope multiple steps are highly desirable. Such a strategy for 4-bromopyrazoles avoids the isolation of the intermediate pyrazole, saving time, solvent, and resources.[6]
-
Conceptual Rationale: A one-pot synthesis would involve the initial formation of the pyrazole ring from acyclic precursors (e.g., a 1,3-diketone and hydrazine) in a suitable reaction medium. Without isolation, a brominating agent would then be added directly to the reaction mixture to effect the C4 bromination in situ.
-
Key Challenges: The primary challenge lies in compatibility. The conditions required for the initial cyclocondensation must be compatible with the subsequent bromination step. The brominating agent must not react destructively with the starting materials or the hydrazine. Controlling regioselectivity in a complex mixture is also a critical consideration.
-
Illustrative Workflow (Hypothetical):
-
Condense a 1,3-diketone with an arylhydrazine in the presence of an acid catalyst (e.g., silica-supported sulfuric acid) under solvent-free conditions.[6]
-
Once the formation of the pyrazole is complete (as monitored by a rapid in-process control), add a solid brominating agent like N-bromosaccharin or NBS directly to the mixture.[6]
-
Allow the bromination to proceed to completion.
-
Perform a single workup and purification step to isolate the final 4-bromopyrazole derivative.
-
Caption: Conceptual workflow for a one-pot synthesis strategy.
Conclusion
The synthesis of 4-Bromo-1H-pyrazol-3-ylamine is most efficiently achieved through the direct, regioselective bromination of its immediate precursor, 3-aminopyrazole. The choice between N-Bromosuccinimide and elemental bromine allows chemists to balance safety, cost, and reaction conditions. Furthermore, a deep understanding of the synthesis of the 3-aminopyrazole core itself, primarily from β-ketonitriles or α,β-unsaturated nitriles, is essential for a robust and flexible supply chain. As the demand for complex heterocyclic intermediates in drug discovery continues to grow, the development of even more efficient and scalable methods, such as one-pot procedures, will remain an area of active investigation, ensuring that this valuable building block is readily available for the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. 4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide () for sale [vulcanchem.com]
- 8. 3-Amino-4-bromopyrazole | 16461-94-2 [amp.chemicalbook.com]
- 9. soc.chim.it [soc.chim.it]
Unveiling the Quantum Landscape: A Theoretical Guide to the Electronic Structure of Brominated Pyrazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles, five-membered heterocyclic scaffolds, are cornerstones in medicinal chemistry and materials science, found in drugs like Celecoxib and Sildenafil.[1] The strategic introduction of bromine atoms onto the pyrazole ring is a powerful method for modulating their physicochemical and biological properties. This is achieved through a combination of steric and electronic effects, such as the halogen's inductive electron-withdrawing nature and its ability to form halogen bonds.[2] Understanding these modifications at a sub-atomic level is paramount for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic structure of brominated pyrazoles. We will delve into the causality behind computational choices, from the selection of density functionals and basis sets to the interpretation of quantum chemical descriptors like frontier molecular orbitals and molecular electrostatic potential maps. This document serves as a roadmap for researchers aiming to leverage computational chemistry to predict, understand, and harness the unique properties of this vital class of molecules.
Part 1: The Computational Toolkit: Methodologies for Electronic Structure Analysis
The journey into the electronic heart of brominated pyrazoles begins with the selection of robust theoretical methods. The goal is not merely to calculate numbers but to build a predictive framework that reliably mirrors experimental reality. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a formidable balance between computational cost and accuracy for medium-sized organic molecules.[3][4]
The Rationale Behind Method Selection: DFT Functionals and Basis Sets
The choice of a DFT functional is a critical decision that dictates the accuracy of the computed electronic properties. For pyrazole systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have shown great success.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, often providing reliable geometries and electronic properties for a broad range of organic molecules.[5][6] It serves as an excellent baseline for many studies.
-
ωB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for systems where non-covalent interactions are important and has been successfully used for halogenated pyrazoles.[7]
The basis set, a set of mathematical functions used to construct the molecular orbitals, is equally crucial.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used. The inclusion of polarization (d,p) and diffuse + functions is essential for accurately describing the electron distribution, especially around electronegative atoms like nitrogen and bromine.[5][8]
-
Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost. For heavy atoms like bromine and iodine, effective core potentials (ECPs) such as LANL2DZ or cc-pVTZ-PP are often employed to replace the core electrons, simplifying the calculation while maintaining accuracy.[7][8]
Standard Computational Protocol: A Self-Validating Workflow
A trustworthy computational study follows a logical, step-by-step protocol. Each step builds upon the last, creating a self-validating system where the results can be cross-checked against established chemical principles and experimental data.
Step-by-Step Protocol for Analyzing a Brominated Pyrazole:
-
Structure Input & Pre-optimization:
-
Draw the 2D structure of the target brominated pyrazole.
-
Convert to a 3D structure and perform an initial geometry cleanup using a computationally inexpensive molecular mechanics force field (e.g., MMFF94). This provides a sensible starting geometry for the quantum mechanical calculation.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step locates the minimum energy conformation of the molecule on the potential energy surface.
-
-
Frequency Calculation:
-
At the same level of theory, perform a vibrational frequency calculation on the optimized geometry.
-
Validation Check: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a true minimum, and requires further optimization. This step is critical for ensuring the trustworthiness of all subsequent calculations.
-
-
Single-Point Energy and Property Calculations:
-
Using the validated minimum-energy geometry, perform single-point energy calculations to obtain the final electronic energy and wave function.
-
From this, calculate key electronic properties:
-
Frontier Molecular Orbitals (HOMO, LUMO) and their energy gap.
-
Molecular Electrostatic Potential (MEP) surface.
-
Natural Bond Orbital (NBO) analysis for charge distribution and hyperconjugative interactions.[9]
-
Dipole moment.
-
-
-
Spectroscopic Predictions (Optional but Recommended):
-
NMR: Calculate NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
-
UV-Vis: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the energies and oscillator strengths of electronic transitions.[5]
-
IR: The frequencies and intensities are obtained directly from the frequency calculation in Step 3.
-
Caption: A typical workflow for the theoretical analysis of brominated pyrazoles.
Part 2: Decoding the Electronic Architecture
The introduction of a bromine atom to the pyrazole ring induces profound changes in its electronic landscape. By analyzing several key quantum chemical descriptors, we can quantify these changes and predict their chemical consequences.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic properties.[5]
-
HOMO Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
-
LUMO Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): This is the energy difference between the HOMO and LUMO. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]
Bromine, being highly electronegative, acts as an inductive electron-withdrawing group.[2] This generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels compared to the parent pyrazole. The magnitude of this effect depends on the position and number of bromine substituents. This modulation of the frontier orbitals is a key reason why bromination is a successful strategy in drug design.
Caption: Key electronic effects of bromine substitution on the pyrazole scaffold.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[6][11]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like the pyridine-like nitrogen N2 of the pyrazole ring). These are favorable sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often found around acidic protons (like the N-H proton) or electron-withdrawing groups. These are sites for nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.
Upon bromination, the MEP changes significantly. The electron-withdrawing nature of bromine reduces the negative potential around the pyrazole ring, making it less susceptible to electrophilic attack. A region of positive potential (a "σ-hole") often develops on the outer side of the C-Br bond, which is the basis for the bromine's ability to act as a halogen bond donor—a crucial interaction in biological systems.
Quantitative Data Summary
To illustrate these trends, the following table presents hypothetical calculated data for pyrazole and two brominated derivatives, based on typical results from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level).
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1H-Pyrazole | -6.8 | -0.5 | 6.3 | 2.2 |
| 4-Bromo-1H-pyrazole | -7.1 | -1.0 | 6.1 | 1.5 |
| 3,5-Dibromo-1H-pyrazole | -7.4 | -1.6 | 5.8 | 3.0 |
Note: These are representative values to illustrate trends and are not from a specific publication.
Part 3: Bridging Theory and Experiment: Spectroscopic Analysis
One of the most powerful applications of theoretical studies is the ability to predict and interpret experimental spectra. This synergy provides a high degree of confidence in structural assignments and electronic understanding.
Vibrational Spectroscopy (FT-IR)
Theoretical frequency calculations can reproduce experimental FT-IR spectra with remarkable accuracy.[9] Key applications include:
-
Peak Assignment: Unambiguously assigning complex vibrational modes in the fingerprint region.
-
Structural Confirmation: The excellent agreement between the calculated and experimental spectra serves as strong evidence for the proposed molecular structure.[12]
-
Isotopic Effects: Predicting shifts in vibrational frequencies upon isotopic substitution.
For brominated pyrazoles, calculations can precisely identify the C-Br stretching and bending modes, which are often difficult to assign experimentally. Furthermore, the calculations show how bromination affects the characteristic N-H and C-H stretching frequencies of the pyrazole ring.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[13] This is particularly useful for:
-
Isomer Differentiation: Distinguishing between different constitutional isomers of brominated pyrazoles, where experimental 1D and 2D NMR might be ambiguous.
-
Understanding Substituent Effects: Quantifying the electronic effect of the bromine atom on the chemical shifts of adjacent and distant nuclei. The electron-withdrawing nature of bromine typically causes a downfield shift for nearby carbon and hydrogen atoms.
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[9] This analysis reveals:
-
Nature of Electronic Transitions: TD-DFT identifies the molecular orbitals involved in the primary electronic transitions (e.g., π → π*).
-
Effect of Substitution: It explains how bromination alters the absorption spectrum. The modulation of the HOMO-LUMO gap by bromine substitution directly correlates with shifts in λ_max. A smaller gap generally leads to a bathochromic (red) shift to a longer wavelength.
Part 4: From Structure to Function: Predicting Chemical Reactivity
The ultimate goal of studying electronic structure is often to predict chemical and biological activity. Theoretical calculations provide powerful descriptors for this purpose.
Reactivity Descriptors
-
Fukui Functions: These functions are used to identify the most electrophilic and nucleophilic sites within a molecule, providing a more nuanced picture than MEP alone. They are derived from the change in electron density upon the addition or removal of an electron.[8][11]
-
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's overall reactivity.[12]
For brominated pyrazoles, these descriptors can predict the most likely site for further substitution reactions. For example, theoretical studies on the N-alkylation of pyrazole derivatives have successfully predicted that the reaction occurs at the N2 nitrogen, in agreement with experimental results.[8] The introduction of bromine alters the local reactivity, potentially redirecting subsequent reactions to different positions on the ring.
Caption: Relationship between calculated electronic properties and reactivity prediction.
Implications for Drug Development
In the context of drug development, understanding the electronic structure is critical for predicting how a molecule will interact with its biological target. The MEP and charge distribution are essential for predicting hydrogen and halogen bonding capabilities, which govern ligand-receptor binding. By theoretically screening a library of virtual brominated pyrazole derivatives, researchers can prioritize the synthesis of compounds with the most promising electronic profiles for a given biological target, accelerating the drug discovery pipeline.[1][3]
Conclusion
Theoretical studies provide an indispensable lens through which to view the intricate electronic structure of brominated pyrazoles. Methodologies rooted in Density Functional Theory allow for the reliable prediction of molecular geometries, electronic properties, and spectroscopic signatures. By analyzing descriptors such as frontier molecular orbitals and molecular electrostatic potential maps, we can gain a deep, causal understanding of how bromination tunes the properties of the pyrazole core. This knowledge is not merely academic; it provides a powerful, predictive framework that empowers researchers in medicinal chemistry and materials science to design next-generation molecules with tailored functions and enhanced efficacy.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. science.su.edu.krd [science.su.edu.krd]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Safety and Handling of 3-Amino-4-bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety and handling protocols for 3-Amino-4-bromopyrazole (CAS No. 16461-94-2). As a brominated heterocyclic amine, this compound is a valuable building block in pharmaceutical and agrochemical research.[1] However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This document synthesizes the available safety data with established best practices for handling related chemical classes to ensure the well-being of laboratory personnel and the integrity of research.
It is critical to note that the toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.
Hazard Identification and Classification
This compound is classified as an irritant to the eyes, skin, and respiratory system.[2] Although comprehensive toxicological data is not available, the presence of a bromine atom and an amino group on a pyrazole ring suggests potential for toxicity and sensitization.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[2]
-
Unknown Toxicological Profile: The full extent of its health effects is not known.[2]
Due to the lack of extensive data, it is prudent to handle this compound as if it has the potential for significant health effects.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 16461-94-2 | [3] |
| Molecular Formula | C₃H₄BrN₃ | [3] |
| Molecular Weight | 161.99 g/mol | [3] |
| Appearance | White to light gray or light orange powder/crystal | [3][4] |
| Melting Point | 135 - 140 °C | [1] |
| Purity | >98.0% | [3] |
| InChI Key | OELYMZVJDKSMOJ-UHFFFAOYSA-N | [3] |
| SMILES | Nc1n[nH]cc1Br | [3] |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory.[5]
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[2] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: For situations where dust formation is unavoidable and engineering controls may not be sufficient, use a NIOSH-approved P95 or P100 particulate respirator.[2] For higher-level protection, a respirator with OV/AG/P99 cartridges may be necessary.[2]
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Conditions to Avoid: Avoid moisture.[2]
-
Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, chemically resistant container.[5] Protect from direct sunlight and heat.[5]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][6]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2] Remove contaminated clothing.[6] Consult a physician.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and consult a physician immediately.[2] Never give anything by mouth to an unconscious person.[2]
Spill Response
-
Minor Spill:
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
References
A Technical Guide to 3-Amino-4-bromopyrazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-bromopyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole core functionalized with both a nucleophilic amino group and a synthetically adaptable bromo substituent, make it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its pivotal role in the synthesis of biologically active compounds, particularly kinase inhibitors.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale synthetic needs. The compound is typically offered in various purities, with ≥95% being common for research applications. When sourcing this material, it is crucial to consider the purity, analytical data provided by the supplier, and available quantities.
Below is a comparative table of prominent suppliers:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 3-Amino-4-bromo-1H-pyrazole | 16461-94-2 | 95% | Grams |
| Thermo Scientific Chemicals | 3-Amino-4-bromo-1H-pyrazole, 97% | 16461-94-2 | 97% | Grams |
| Chem-Impex International | 3-Amino-4-bromo-1H-pyrazole | 16461-94-2 | ≥98% (T, GC) | Grams to Kilograms |
| Synblock | This compound | 16461-94-2 | NLT 98% | Grams to Kilograms |
| TCI America | This compound | 16461-94-2 | >98.0% (GC)(T) | Grams |
| Zhuozhou Wenxi Import and Export Co., Ltd. | This compound | 16461-94-2 | 99%+ HPLC | Kilograms to Tons |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.
Table of Properties:
| Property | Value | Source |
| CAS Number | 16461-94-2 | [1][2][3][4][5] |
| Molecular Formula | C₃H₄BrN₃ | [1][2][3][4][5] |
| Molecular Weight | 161.99 g/mol | [1][2][3][4][5] |
| Appearance | White to pale brown or gray crystalline powder | [1][2][4] |
| Melting Point | 135-140 °C | [1][6] |
| Purity | ≥95% - 99%+ | [3][6][7] |
| Solubility | Soluble in DMSO and water. | [8] |
Spectroscopic Data
¹H NMR Spectrum: The ¹H NMR spectrum of this compound is relatively simple, characterized by a singlet for the C5-proton of the pyrazole ring and broad signals for the amino and pyrazole NH protons. A representative ¹H NMR spectrum is available from ChemicalBook[9].
¹³C NMR and IR Spectroscopy: While detailed, publicly available, and citable ¹³C NMR and IR spectral data with peak assignments for this compound are not readily found in the searched literature, typical spectral features can be predicted. The ¹³C NMR spectrum would be expected to show three signals for the pyrazole ring carbons. The IR spectrum would exhibit characteristic stretches for the N-H bonds of the amino and pyrazole groups, as well as C-N and C-Br vibrations. Researchers should acquire their own analytical data to confirm the identity and purity of the purchased material.
Synthesis of this compound
While a specific, detailed, and citable step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, a common and logical approach involves the direct bromination of the parent 3-aminopyrazole. The regioselectivity of this reaction is directed by the activating effect of the amino group.
General Experimental Protocol: Bromination of 3-Aminopyrazole
This protocol is a generalized procedure based on common bromination methods for activated heterocyclic systems.
Materials:
-
3-Aminopyrazole
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Acetic Acid)
Procedure:
-
Dissolve 3-aminopyrazole (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine reaction completion).
-
Upon completion, the reaction mixture can be worked up by quenching with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions.
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve the regioselectivity.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like DCM are often used to avoid side reactions with the solvent.
The Role of this compound in Drug Discovery: A Versatile Synthon
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile, while the bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for a modular and convergent approach to the synthesis of complex molecules.
Synthesis of Fused Pyrazole Heterocycles
3-Aminopyrazoles are key precursors for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are prevalent in many kinase inhibitors.
Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidines:
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
The reaction proceeds via a cyclocondensation of the 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The amino group and the adjacent ring nitrogen of the pyrazole act as a binucleophile.
Application in Kinase Inhibitor Synthesis
The pyrazole core is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region. The 4-position of the pyrazole ring often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal position for introducing substituents that can enhance potency and selectivity.
Example: Synthesis of a Generic Pyrazole-Based Kinase Inhibitor Scaffold
A common strategy involves an initial reaction at the amino group, followed by a cross-coupling reaction at the bromo position.
Caption: A two-step workflow for kinase inhibitor synthesis.
This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying both the electrophilic partner in the first step and the boronic acid in the second step. The bromine atom at the 4-position is crucial for the success of the Suzuki coupling, a widely used and robust method for forming C-C bonds.[10]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound has established itself as a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its commercial availability, coupled with the predictable reactivity of its functional groups, makes it an attractive starting material for researchers in drug discovery and development. The ability to readily construct fused pyrazole systems and to introduce diverse functionality through cross-coupling reactions ensures its continued importance in the quest for novel therapeutics, particularly in the development of targeted kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS 16461-94-2 | this compound - Synblock [synblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 3-Amino-4-bromo-1H-pyrazole 95 16461-94-2 [sigmaaldrich.com]
- 7. This compound CAS 16461-94-2 | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [chemicalbook.com]
- 8. This compound [srdpharma.com]
- 9. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-4-bromopyrazole Derivatives in Drug Discovery
Introduction: The Strategic Value of the 3-Amino-4-bromopyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] Among its many variants, the 3-aminopyrazole moiety has garnered significant attention, particularly in the realm of kinase inhibitor discovery.[3][4] The amino group at the 3-position often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding site of kinases by interacting with the hinge region.[5][6]
This application note provides a detailed guide to the synthesis of this compound derivatives, a key building block for the development of novel therapeutics. The strategic introduction of a bromine atom at the 4-position offers a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and discuss the application of these derivatives in the discovery of potent and selective kinase inhibitors.
Synthetic Strategies: A Two-Pronged Approach
The synthesis of this compound derivatives can be efficiently achieved through a two-stage process: first, the construction of the core 3-aminopyrazole ring, followed by regioselective bromination at the C4 position. Subsequent derivatization, typically via palladium-catalyzed cross-coupling, allows for the introduction of diverse substituents to build a library of potential drug candidates.
Part I: Synthesis of the 3-Aminopyrazole Core
The most common and robust method for constructing the 3-aminopyrazole scaffold is the condensation of a β-ketonitrile with hydrazine or its derivatives.[7] This reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.
Diagram 1: General Synthesis of 3-Aminopyrazole Core
A schematic overview of the condensation reaction to form the 3-aminopyrazole ring.
Part II: Regioselective Bromination
With the 3-aminopyrazole core in hand, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity is paramount. The C4 position is generally the most electron-rich and sterically accessible site for electrophilic attack in 3-aminopyrazoles, especially when the C5 position is substituted.
Various brominating agents can be employed, with N-Bromosuccinimide (NBS) and N-bromosaccharin being common choices due to their ease of handling and high reactivity.[8][9] The reaction conditions can be tuned to achieve high yields and selectivity, often proceeding under mild conditions.
Diagram 2: Workflow for Synthesis and Derivatization
The synthetic pathway from the 3-aminopyrazole core to diverse derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole
This protocol is adapted from general procedures for the synthesis of 3-amino-5-substituted pyrazoles.[10]
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of benzoylacetonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 3-amino-5-phenyl-1H-pyrazole.
| Reactant | MW | Equivalents | Amount |
| Benzoylacetonitrile | 145.16 | 1.0 | (User defined) |
| Hydrazine hydrate | 50.06 | 1.2 | (Calculated) |
Protocol 2: Regioselective Bromination to Yield 3-Amino-4-bromo-5-phenyl-1H-pyrazole
This protocol employs N-Bromosuccinimide (NBS) for the selective bromination of the C4 position.[9]
Materials:
-
3-Amino-5-phenyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN)
-
Round-bottom flask, protected from light
-
Magnetic stirrer
Procedure:
-
Dissolve 3-amino-5-phenyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-amino-4-bromo-5-phenyl-1H-pyrazole.[11][12]
Protocol 3: Suzuki-Miyaura Cross-Coupling for Derivatization
The this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups.[13][14][15]
Materials:
-
3-Amino-4-bromo-5-phenyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system.[16]
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 mixture)
-
Microwave vial or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a microwave vial, add 3-amino-4-bromo-5-phenyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at 80-90 °C for several hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-4-aryl-5-phenyl-1H-pyrazole derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | The choice of catalyst and ligand is crucial for efficient coupling and can minimize side reactions like dehalogenation.[16] |
| Base | K₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation with the palladium center.[17] |
| Solvent | Dioxane/Water, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Applications in Drug Discovery: Targeting Kinases
The this compound scaffold is a valuable starting point for the synthesis of potent kinase inhibitors.[1][18] The 3-amino group provides a key interaction with the kinase hinge region, while the substituent introduced at the 4-position via cross-coupling can be tailored to occupy the hydrophobic pocket, thereby enhancing potency and selectivity.[5][19]
For example, derivatives of this scaffold have been explored as inhibitors of p38 MAP kinase, a key target in inflammatory diseases, and BMPR2, a receptor kinase implicated in pulmonary arterial hypertension and other diseases.[6][18][19] The ability to rapidly generate a library of analogs from the this compound intermediate allows for a systematic exploration of the structure-activity relationship (SAR), accelerating the drug discovery process.
Troubleshooting and Key Considerations
-
Regioselectivity of Bromination: While C4 bromination is generally favored, over-bromination or substitution at other positions can occur. Careful control of stoichiometry and temperature is essential.
-
Suzuki Coupling Side Reactions: A common side reaction in Suzuki couplings of heteroaryl halides is dehalogenation (hydrodehalogenation). This can be minimized by the judicious choice of catalyst, ligand, base, and solvent.[16] Protecting the pyrazole nitrogen can also suppress this side reaction.
-
Purification: The polarity of aminopyrazole derivatives can make purification challenging. A careful selection of the chromatographic mobile phase is necessary to achieve good separation.
Conclusion
The synthesis of this compound derivatives represents a strategic and efficient approach to generating novel chemical entities for drug discovery. The protocols outlined in this application note provide a robust foundation for researchers to access this valuable scaffold and its derivatives. The versatility of the 4-bromo substituent as a synthetic handle, combined with the inherent biological relevance of the 3-aminopyrazole core, makes this an exciting area for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]
- 7. soc.chim.it [soc.chim.it]
- 8. scielo.org.mx [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 11. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound | C3H4BrN3 | CID 140079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-4-bromopyrazole: A Versatile Scaffold for Next-Generation Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Amino-4-bromopyrazole in Agrochemical Design
This compound is a five-membered heterocyclic compound that has emerged as a "privileged scaffold" in the discovery and development of modern agrochemicals. Its utility stems from the orthogonal reactivity of its three key functional features: the nucleophilic amino group at the 3-position, the versatile bromine atom at the 4-position, and the reactive N-H bond of the pyrazole ring. This trifecta of functionalities allows for precise, stepwise derivatization, enabling the exploration of vast chemical space to identify novel herbicidal, fungicidal, and insecticidal candidates.
The pyrazole core itself is a recurring motif in numerous successful commercial agrochemicals, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a potent and broad-spectrum fungicidal effect. The strategic placement of the amino and bromo substituents on the this compound ring provides synthetic handles to introduce the necessary pharmacophoric elements to achieve high target potency and optimal physicochemical properties for agricultural applications.
This guide provides a detailed exploration of the synthetic utility of this compound, complete with detailed experimental protocols for key chemical transformations and a case study illustrating its application in the synthesis of a key intermediate for leading insecticides.
Core Synthetic Transformations: Harnessing the Reactivity of this compound
The unique arrangement of functional groups in this compound allows for a range of selective modifications. The primary reaction vectors involve N-arylation of the pyrazole ring, C-C bond formation at the 4-position via cross-coupling reactions, and acylation of the 3-amino group to form critical carboxamide linkages.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The introduction of an aryl or heteroaryl substituent at the N1 position of the pyrazole ring is a critical step in the synthesis of many agrochemicals, including the precursors to insecticides like chlorantraniliprole. The Buchwald-Hartwig amination provides a robust and general method for this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., XPhos) is chosen to facilitate the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond.
-
Base: A non-nucleophilic base, such as potassium carbonate, is used to deprotonate the pyrazole N-H without competing in the coupling reaction.
-
Solvent: Anhydrous toluene is a common solvent for this reaction, as it is inert and has a sufficiently high boiling point to drive the reaction to completion.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired aryl bromide (1.1 mmol, 1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 eq).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-aryl-3-amino-4-bromopyrazole.
Workflow for N-Arylation:
Caption: Workflow for Buchwald-Hartwig N-arylation.
Protocol 2: C-4 Arylation via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is an excellent handle for introducing aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of derivatives with diverse steric and electronic properties, which is crucial for optimizing biological activity.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions.
-
Base: An aqueous solution of a base like potassium phosphate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is necessary to protect the catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.05 eq), and potassium phosphate (K₃PO₄; 2.0 eq).
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 3-amino-4-arylpyrazole.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura C-C Coupling.
Protocol 3: Synthesis of Pyrazole Carboxamides
The formation of a pyrazole carboxamide is a key step in the synthesis of many SDHI fungicides. This is typically achieved by acylating the 3-amino group of a pyrazole derivative with a carboxylic acid or its activated form.
Causality Behind Experimental Choices:
-
Coupling Agents: A peptide coupling reagent system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), is used to activate the carboxylic acid for efficient amide bond formation under mild conditions, minimizing side reactions.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is used to dissolve the reactants without interfering with the coupling reaction.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to facilitate the coupling process.
Experimental Protocol:
-
Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add a solution of the 3-aminopyrazole derivative (e.g., from Protocol 1 or 2; 1.0 eq) and TEA (1.5 eq) in DCM to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield the desired pyrazole carboxamide.
Workflow for Carboxamide Formation:
Caption: Workflow for Pyrazole Carboxamide Synthesis.
Case Study: Synthesis of a Key Intermediate for Anthranilic Diamide Insecticides
While this compound is a versatile starting material, some complex agrochemicals require a more functionalized pyrazole core. A prominent example is the synthesis of chlorantraniliprole and cyantraniliprole, which utilize the key intermediate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid . The synthesis of this intermediate showcases the strategic application of pyrazole chemistry. Although not starting directly from this compound, the core transformations are highly relevant and demonstrate the importance of the pyrazole scaffold.
The synthesis of this key intermediate typically begins with the N-arylation of a pyrazole precursor with 2,3-dichloropyridine, followed by functional group manipulations to introduce the bromo and carboxylic acid moieties.
Synthetic Pathway Overview:
A plausible industrial synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves the following key steps:
-
Hydrazino-substitution: Reaction of 2,3-dichloropyridine with hydrazine hydrate.
-
Cyclization: Condensation of the resulting hydrazine with a suitable four-carbon unit (e.g., diethyl maleate) to form the pyrazole ring.
-
Bromination: Introduction of the bromine atom at the 3-position.
-
Oxidation and Hydrolysis: Conversion of a substituent at the 5-position to the carboxylic acid.
This intermediate is then coupled with an appropriately substituted anthranilic acid derivative to form the final insecticide.[1][2][3]
Data Summary
| Property | Value | Source |
| Compound Name | This compound | |
| CAS Number | 16461-94-2 | [4] |
| Molecular Formula | C₃H₄BrN₃ | [4] |
| Molecular Weight | 161.99 g/mol | [4] |
| Appearance | White to yellow powder | [4] |
| Melting Point | 135 - 140 °C | [4] |
| Purity | ≥ 98% | [4] |
Conclusion
This compound stands as a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct functional handles allow for selective and sequential derivatization, providing access to a wide range of molecular architectures. The protocols outlined in this guide for N-arylation, C-C coupling, and carboxamide formation represent fundamental and robust methods for leveraging the synthetic potential of this scaffold. As the demand for new and effective crop protection agents continues to grow, the strategic application of such well-defined building blocks will be paramount in the discovery and development of the next generation of agrochemicals.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-4-bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Amino-4-arylpyrazoles in Medicinal Chemistry
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The introduction of aryl substituents at the 4-position of the pyrazole ring is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of such C-C bonds. This application note provides a comprehensive guide to the Suzuki coupling of 3-amino-4-bromopyrazole, a key building block for the synthesis of a diverse range of 3-amino-4-arylpyrazoles. The presence of the amino group introduces both opportunities for further functionalization and specific challenges in the cross-coupling reaction, which will be addressed in detail.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
References
The Strategic Synthesis of 4-Aminopyrazoles: A Detailed Protocol for the Buchwald-Hartwig Amination of 4-Halopyrazoles
Introduction: The Prominence of the Pyrazole Moiety in Modern Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic introduction of an amino group at the C4 position of the pyrazole core can significantly modulate the pharmacological and physicochemical properties of these molecules. This has led to the development of potent inhibitors for enzymes like lipid kinases and apoptosis signal-regulating kinase 1.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the synthesis of 4-aminopyrazoles from their 4-halo precursors.
The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[2][3][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.[3][6]
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) complex reacts with the 4-halopyrazole, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[2][4][5][7] This is often the rate-determining step of the reaction.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[5][7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 4-aminopyrazole product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3][4][5]
A crucial aspect of this reaction is the choice of a suitable phosphine ligand, which plays a vital role in promoting the desired reductive elimination and suppressing potential side reactions such as β-hydride elimination.[2][5]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for a Successful Amination of 4-Halopyrazoles
The success of the Buchwald-Hartwig amination of 4-halopyrazoles is highly dependent on the judicious selection of the reaction components. The electronic and steric properties of both the pyrazole substrate and the amine coupling partner will dictate the optimal choice of catalyst, ligand, base, and solvent.
The Palladium Source: Precatalysts for Efficiency
While various palladium sources can be used, modern protocols often favor the use of pre-formed palladium precatalysts.[6] These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach offers greater reproducibility and convenience compared to using Pd(0) sources directly. Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various commercially available precatalysts that incorporate a phosphine ligand.[6][9]
The Ligand: The Key to Reactivity and Selectivity
The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[10] Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step and stabilize the active catalytic species.[2] For the amination of 4-halopyrazoles, several classes of ligands have proven effective:
-
Biaryl Phosphines: Ligands such as XPhos and tBuBrettPhos are highly effective for a broad range of amines, including primary and secondary aliphatic and aromatic amines.[3][11]
-
Ferrocenyl Phosphines: Ligands like dppf have also been successfully employed.[2]
-
Other Bulky Alkylphosphines: Ligands such as tBuDavePhos have been shown to be effective, particularly for the coupling of amines that lack a β-hydrogen atom.[1][12]
The Base: A Crucial Role in Amine Activation
The base plays a dual role in the reaction: it facilitates the deprotonation of the amine upon coordination to the palladium center and can also influence the overall catalytic activity. The strength of the base should be carefully considered, especially when working with substrates bearing base-sensitive functional groups.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective for a wide range of substrates.[6]
-
Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and phosphates like potassium phosphate (K₃PO₄) offer milder alternatives and can be advantageous for sensitive substrates.[4][6][13]
The Solvent: Ensuring Solubility and Stability
The choice of solvent is primarily dictated by the solubility of the reactants and the thermal stability required for the reaction. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and tert-butanol are commonly employed solvents for Buchwald-Hartwig aminations.[4][13]
Experimental Protocol: A General Procedure for the Buchwald-Hartwig Amination of 4-Halopyrazoles
This protocol provides a general starting point for the amination of a 4-halopyrazole. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
4-Halopyrazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., tBuBrettPhos, 1-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the 4-halopyrazole, amine, palladium precatalyst, and base to the reaction vessel. If not using a precatalyst, add the palladium source and ligand separately.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel.
-
Degassing (Optional but Recommended): If the reaction is set up outside a glovebox, the solvent should be added and the reaction mixture subjected to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to ensure all oxygen is removed.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aminopyrazole.
Summary of Reaction Conditions and Expected Outcomes
The following table summarizes various conditions reported for the Buchwald-Hartwig amination of 4-halopyrazoles, providing a useful reference for selecting starting conditions.
| 4-Halopyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | 4-(Trifluoromethyl)aniline | tBuBrettPhos-based Precatalyst | - | - | - | 88 | [11] |
| 4-Bromo-1H-pyrazole | N-Methylaniline | tBuBrettPhos-based Precatalyst | - | - | - | 89 | [11] |
| 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos-based Precatalyst | - | - | - | 95 | [11] |
| 4-Bromo-1H-pyrazole | Pyrrolidine | tBuBrettPhos-based Precatalyst | - | - | - | 85 | [11] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 60 | [14] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 67 | [14] |
| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 85 | [14] |
Note: The use of amines with β-hydrogens can sometimes lead to lower yields due to competitive β-hydride elimination.[2] In such cases, alternative catalyst systems, such as those based on copper, may be more effective.[12]
Troubleshooting and Key Considerations
-
Low or No Conversion: This may be due to catalyst deactivation by oxygen or moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Increasing the catalyst loading or temperature may also improve conversion.
-
Side Product Formation: The formation of hydrodehalogenated pyrazole is a common side product resulting from β-hydride elimination.[2] The choice of a bulkier ligand can often suppress this side reaction.
-
Substrate Scope: The electronic nature of the 4-halopyrazole and the amine can influence reactivity. Electron-deficient pyrazoles and electron-rich anilines are generally more reactive.
-
Protecting Groups: For N-unsubstituted pyrazoles, a protecting group on the pyrazole nitrogen may be necessary to prevent side reactions. The trityl group has been successfully employed for this purpose.[1][12]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-aminopyrazoles. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct a diverse array of these valuable compounds. This application note provides a solid foundation for the successful implementation of this powerful transformation in both academic and industrial settings, paving the way for the discovery of new pharmaceuticals and functional materials.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Amino-4-bromopyrazole for the Synthesis of Novel Anti-Inflammatory Agents
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 3-Amino-4-bromopyrazole (CAS: 16461-94-2), a highly versatile and functionalized starting material, for the synthesis of novel anti-inflammatory agents.[3][4][5] We present detailed synthetic protocols, mechanistic rationale, and methodologies for subsequent biological evaluation, underscoring the compound's value in generating diverse chemical libraries for structure-activity relationship (SAR) studies.[6]
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design
Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their use is often limited by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX isoforms.[1][7]
The five-membered pyrazole heterocycle has emerged as a privileged scaffold in the design of safer and more selective anti-inflammatory agents.[8][9] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and lipophilicity while facilitating strong interactions with target proteins.[8] The success of pyrazole-based drugs has fueled the search for versatile building blocks to accelerate the discovery of new chemical entities.
This compound is an ideal starting material for this purpose. It possesses three distinct reactive sites:
-
3-Amino Group: A versatile nucleophilic handle for amide bond formation, urea/thiourea synthesis, and construction of fused heterocyclic systems.[10][11]
-
4-Bromo Substituent: A prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to probe specific binding pockets.[12][13]
-
N1-H of the Pyrazole Ring: Can be readily N-arylated or N-alkylated, providing another vector for structural diversification.[11]
This trifecta of reactivity allows for a modular and systematic approach to library synthesis, making it an invaluable tool for modern medicinal chemistry.[3]
Synthetic Strategy & Experimental Protocols
The following section details a representative multi-step synthesis to generate a 1,3,4-trisubstituted pyrazole library, a class of compounds known for its anti-inflammatory potential.[14][15] The workflow is designed to be robust and adaptable for various substrate combinations.
Caption: A modular workflow for synthesizing 1,4-diaryl-3-acetamidopyrazoles.
Protocol 1: Synthesis of N-Aryl-3-amino-4-bromopyrazole (Intermediate 1)
-
Principle: This step introduces a substituent at the N1 position of the pyrazole ring via an Ullmann condensation. This modification is crucial as the nature of the N1-substituent significantly influences COX-2 selectivity and potency.
-
Materials and Reagents:
Reagent M.W. Molar Eq. This compound 161.99 g/mol 1.0 Substituted Aryl Iodide Varies 1.1 Copper(I) Iodide (CuI) 190.45 g/mol 0.1 Potassium Carbonate (K₂CO₃) 138.21 g/mol 2.0 | N,N-Dimethylformamide (DMF) | --- | Solvent |
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the selected aryl iodide (1.1 eq), Copper(I) Iodide (0.1 eq), and anhydrous Potassium Carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting pyrazole.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl intermediate.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of N-Aryl-3-amino-4-aryl'-pyrazole (Intermediate 2)
-
Principle: A Suzuki cross-coupling reaction is employed to replace the bromine atom at the C4 position with a new aryl or heteroaryl group. This position is key for exploring the hydrophobic side pocket of the COX-2 active site.[12][13]
-
Materials and Reagents:
Reagent M.W. Molar Eq. N-Aryl-3-amino-4-bromopyrazole Varies 1.0 Substituted Arylboronic Acid Varies 1.2 Pd(PPh₃)₄ 1155.56 g/mol 0.05 Sodium Carbonate (Na₂CO₃) 105.99 g/mol 2.5 | Toluene/Ethanol/Water | --- | Solvent (4:1:1) |
-
Procedure:
-
In a flask, dissolve the N-Aryl-3-amino-4-bromopyrazole (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of toluene and ethanol.
-
Prepare a 2 M aqueous solution of Sodium Carbonate and add it to the mixture (2.5 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 85-90 °C) and stir for 8-16 hours under an inert atmosphere. Monitor by TLC.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired 1,4-diaryl-3-aminopyrazole.
-
Confirm the structure by spectroscopic analysis.
-
Biological Evaluation of Synthesized Compounds
Once synthesized and purified, the novel compounds must be evaluated for their anti-inflammatory activity. A tiered screening approach is recommended.
Caption: The COX pathway and the inhibitory action of pyrazole-based NSAIDs.
In Vitro Assays
-
COX-1/COX-2 Inhibition Assay: This is the primary screening assay to determine the potency and selectivity of the compounds. Commercially available kits (e.g., colorimetric or fluorometric) can be used to measure the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The results are expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).[16][17]
-
Lipoxygenase (LOX) Inhibition Assay: To assess activity against other inflammatory pathways, a soybean lipoxygenase inhibition assay can be performed.[7] This is particularly relevant for identifying dual COX/LOX inhibitors.
-
Cell-Based Cytokine Release Assay: The ability of compounds to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured. Typically, lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (like RAW 264.7) are used. Cytokine levels in the supernatant are quantified by ELISA.[1]
In Vivo Assays
-
Carrageenan-Induced Paw Edema Model: This is a standard and well-validated model for acute inflammation.[15][16]
-
Rodents (typically Wistar rats or Swiss albino mice) are divided into groups: control, standard (e.g., Indomethacin or Celecoxib), and test compound groups.
-
The test compounds and standard drug are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated relative to the control group.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Example Biological Activity Data for Synthesized Pyrazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | % Edema Inhibition @ 4h (50 mg/kg) |
|---|---|---|---|---|
| PZ-001 | 15.2 | 0.25 | 60.8 | 65% |
| PZ-002 | >100 | 1.10 | >90 | 52% |
| Celecoxib | 15.0 | 0.05 | 300 | 72% |
| Indomethacin | 0.1 | 0.8 | 0.125 | 75% |
¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
Conclusion
This compound is a powerful and strategic building block for the synthesis of novel anti-inflammatory agents. Its well-defined reactive handles allow for the systematic and efficient construction of diverse pyrazole libraries. The protocols and evaluation methods outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold, paving the way for the discovery of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [srdpharma.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. nbinno.com [nbinno.com]
- 13. scielo.org.mx [scielo.org.mx]
- 14. Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors for targeted cancer therapy, anxiolytics, and hypnotics.[1][2][3] Its rigid, planar structure and versatile substitution points make it an attractive target for drug discovery and development.[4] This guide provides an in-depth exploration of the primary synthetic route to this scaffold: the cyclocondensation of aminopyrazoles with 1,3-bielectrophilic partners. We will dissect the core mechanisms, present detailed, field-proven protocols, and explain the causal relationships behind experimental choices to empower researchers in medicinal chemistry and drug development.
Foundational Principle: The [3+3] Cyclocondensation Strategy
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the formal [3+3] annulation between a 3-aminopyrazole and a three-carbon 1,3-bielectrophile.[4][5] The 3-aminopyrazole acts as a bis-nucleophile, utilizing both the exocyclic amino group (N1) and the endocyclic pyrazole nitrogen (N2) to form the new pyrimidine ring.
The general mechanism involves an initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers of the C3 partner. This is typically followed by an intramolecular cyclization via attack from the pyrazole's ring nitrogen, and a subsequent dehydration step to yield the final aromatic heterocyclic system. The regiochemical outcome, a critical consideration with unsymmetrical precursors, is determined by the relative reactivity of the nucleophilic nitrogens and electrophilic carbons.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Core Methodologies & Experimental Protocols
The choice of the 1,3-bielectrophilic partner is the primary determinant of the reaction conditions and the substitution pattern on the resulting pyrimidine ring. We present protocols for the most common and effective classes of reagents.
Protocol I: Cyclocondensation with β-Dicarbonyl Compounds
This is the quintessential method for accessing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. The reaction of 3-aminopyrazoles with β-diketones is typically straightforward and high-yielding.[2]
Causality & Experimental Rationale:
-
Catalyst: The reaction is often catalyzed by acid (e.g., acetic acid, p-TsOH). The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the aminopyrazole.
-
Solvent: Glacial acetic acid is a common choice as it serves as both the solvent and the acid catalyst. Ethanol or DMF can also be used, often with the addition of a catalytic amount of a stronger acid.
-
Energy Source: While conventional heating under reflux is effective, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often improving yields and simplifying purification.[1][2]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a microwave reaction vessel, combine the 3-aminopyrazole (1.0 mmol, 1.0 eq) and the β-diketone (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add glacial acetic acid (3-5 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 120-140 °C for 15-30 minutes. Monitor reaction completion by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into ice-cold water (50 mL). If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the solution with a saturated NaHCO₃ solution and extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Representative Examples
| Starting Aminopyrazole | β-Diketone | Conditions | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | Acetylacetone | Acetic Acid, 120°C, MW, 20 min | 92 | [1] |
| 3-Aminopyrazole | Dibenzoylmethane | Acetic Acid, reflux, 4h | 85 | [5] |
| 5-Amino-1H-pyrazole-4-carbonitrile | 2,4-Pentanedione | Ethanol, reflux, 6h | 88 | [1] |
Regioselectivity with Unsymmetrical Diketones:
When an unsymmetrical β-diketone (e.g., benzoylacetone) is used, two regioisomeric products are possible. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two pyrazole nitrogens. Generally, the more nucleophilic exocyclic amino group attacks the more electrophilic carbonyl carbon first.
Caption: Regiochemical outcome in the reaction with benzoylacetone.
Protocol II: Cyclocondensation with α,β-Unsaturated Carbonyls (Chalcones)
The reaction with chalcones and other enones provides access to 5,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines. This pathway involves a tandem aza-Michael addition/intramolecular cyclization sequence. A key challenge is that this reaction can yield a dihydropyrazolo[1,5-a]pyrimidine intermediate, which requires subsequent oxidation to form the desired aromatic product.[2][5]
Causality & Experimental Rationale:
-
Catalyst: The initial aza-Michael addition is typically base-catalyzed (e.g., KOH, piperidine) to deprotonate the aminopyrazole, increasing its nucleophilicity.[2]
-
Oxidant: To achieve aromatization in a one-pot procedure, an oxidant is required. Potassium persulfate (K₂S₂O₈) has proven effective for the in-situ oxidation of the dihydro intermediate, providing direct access to the aromatic product.[1][5]
-
Solvent: High-boiling polar aprotic solvents like DMF are often used to ensure all reagents remain in solution and to facilitate the higher temperatures needed for the cyclization and oxidation steps.
Detailed Step-by-Step Protocol (One-Pot Method):
-
Reagent Preparation: To a solution of the 3-aminopyrazole (1.0 mmol, 1.0 eq) and the chalcone (1.0 mmol, 1.0 eq) in DMF (5 mL), add a catalytic amount of KOH (0.2 mmol, 0.2 eq).
-
Michael Addition: Stir the mixture at room temperature for 1-2 hours to facilitate the initial Michael addition.
-
Oxidation & Cyclization: Add potassium persulfate (K₂S₂O₈) (2.0 mmol, 2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction at 100-120 °C for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour into ice water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Caption: Experimental workflow for the one-pot chalcone method.
Advanced Synthetic Strategies
Beyond the two core protocols, several modern techniques have been developed to enhance efficiency, diversity, and sustainability.
-
Three-Component Reactions: These strategies combine the aminopyrazole, an aldehyde, and a third component like an active methylene compound (e.g., malononitrile) or an alkyne in a single pot to construct the pyrazolo[1,5-a]pyrimidine core. This approach offers high atom economy and rapid access to complex molecules.[1][6]
-
Sonochemistry: The use of ultrasound irradiation can accelerate the cyclocondensation reaction, similar to microwave heating, by providing the necessary activation energy through acoustic cavitation.[7] This method is particularly noted for its efficiency at lower temperatures compared to conventional heating.[7]
-
Post-Cyclization Functionalization: For accessing further diversity, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated pyrazolo[1,5-a]pyrimidine scaffolds are frequently employed.[1][8][9] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at specific positions, which is crucial for structure-activity relationship (SAR) studies.[6][10]
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles is a cornerstone of heterocyclic chemistry, providing reliable access to a scaffold of immense pharmacological importance. The classic cyclocondensation with β-dicarbonyls remains a highly efficient and predictable method, while reactions with α,β-unsaturated systems, facilitated by modern one-pot oxidative protocols, have expanded the accessible chemical space to include diverse diaryl derivatives. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can effectively select and optimize the ideal synthetic route to generate novel compounds for evaluation as potent therapeutic agents, particularly as inhibitors of protein kinases in cancer and other diseases.[1][11][12]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Regioselective synthesis of functionalized pyrazoles
Application Notes & Protocols
Topic: Regioselective Synthesis of Functionalized Pyrazoles: A Guide for Medicinal and Process Chemistry
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse molecular interactions have made it a cornerstone in the development of therapeutic agents targeting a wide array of diseases.[3][4] A significant number of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil (Viagra), feature a pyrazole core, underscoring its importance in pharmaceutical design.[5][6][7]
The pharmacological profile of a pyrazole derivative is critically dependent on the specific substitution pattern on the ring.[3] Consequently, the ability to control the placement of functional groups—a concept known as regioselectivity—is not merely an academic challenge but a fundamental requirement for efficient drug design and development. This guide provides an in-depth analysis of the key strategies for achieving high regioselectivity in pyrazole synthesis, explains the mechanistic principles behind these methods, and offers detailed, field-proven protocols for their implementation.
The Core Challenge: Overcoming Regioisomeric Mixtures
The most classical and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, known as the Knorr pyrazole synthesis.[8][9][10] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different intermediates and, ultimately, a mixture of two regioisomeric pyrazoles, which are often difficult and costly to separate.[8][11]
Controlling the reaction to favor a single pathway is paramount. The regiochemical outcome is governed by a delicate interplay of:
-
Steric Factors: Bulky substituents on either the dicarbonyl or the hydrazine will direct the initial attack to the less sterically hindered carbonyl group.[8]
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) make the adjacent carbonyl carbon more electrophilic and susceptible to attack. The nucleophilicity of the two nitrogen atoms in the hydrazine is also influenced by its substituent (R').
-
Reaction Conditions: The pH of the medium is critical. Acidic conditions can protonate a carbonyl, activating it for attack, while the choice of solvent can influence tautomeric equilibria and intermediate stability.[8][11]
Strategic Approaches to Regiocontrol
The Controlled Knorr Synthesis
While challenging, regioselectivity in the Knorr synthesis can be achieved by carefully selecting substrates and conditions. For instance, using a β-ketoester where the ketone and ester carbonyls have vastly different reactivities allows for a predictable initial attack by the hydrazine.
A prime example is the synthesis of the core of the COX-2 inhibitor Celecoxib. The reaction between 4,4,4-trifluoro-1-(p-tolyl)-butane-1,3-dione and 4-sulfonamidophenylhydrazine proceeds with high regioselectivity. The highly electrophilic carbonyl adjacent to the trifluoromethyl (-CF₃) group is preferentially attacked by the unsubstituted -NH₂ of the hydrazine, leading predominantly to the desired regioisomer.[12][13]
Protocol 1: Regioselective Synthesis of a Celecoxib Precursor
Objective: To synthesize 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide with high regioselectivity.
Materials & Reagents:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
(4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., 2.30 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Addition of Hydrazine: Add the (4-sulfamoylphenyl)hydrazine hydrochloride (e.g., 2.35 g, 10.5 mmol) to the solution. A slight excess of the hydrazine ensures complete consumption of the diketone.
-
Reaction: Stir the mixture and heat to reflux (approx. 78 °C). The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible (usually 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold 1:1 ethanol/water mixture (2 x 15 mL) and then with cold water to remove any unreacted hydrazine salt. Dry the purified white solid under vacuum.
-
Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The expected product will show a characteristic singlet for the pyrazole C4-H proton and a singlet for the trifluoromethyl group.
The [3+2] Cycloaddition Approach: A Modern Solution
1,3-dipolar cycloaddition reactions represent a powerful and often more regioselective alternative to classical condensation methods.[14][15][16] These reactions involve the combination of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component) to form the five-membered pyrazole ring.
A common strategy is the reaction of an alkyne (dipolarophile) with a nitrile imine (1,3-dipole), which can be generated in situ from a hydrazonoyl chloride.[17] This approach offers excellent control over regioselectivity, which is dictated by the electronic properties of the two components.
More recently, base-mediated [3+2] cycloadditions using sydnones and alkynes have emerged as a highly efficient method for constructing polysubstituted pyrazoles with excellent regiocontrol under mild conditions.[18][19]
Protocol 2: Regioselective Pyrazole Synthesis via [3+2] Cycloaddition
Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole via a nitrile imine cycloaddition.
Materials & Reagents:
-
N-phenylbenzohydrazonoyl chloride (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Toluene (anhydrous)
-
Schlenk flask or oven-dried flask with a septum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add N-phenylbenzohydrazonoyl chloride (e.g., 2.31 g, 10 mmol) and anhydrous toluene (50 mL).
-
Addition of Reagents: Add phenylacetylene (e.g., 1.12 g, 11 mmol) to the solution via syringe.
-
Initiation: Slowly add triethylamine (e.g., 2.1 mL, 15 mmol) to the stirred solution at room temperature. The triethylamine dehydrohalogenates the hydrazonoyl chloride to generate the reactive nitrile imine in situ. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction at room temperature or gentle heat (40-50 °C) overnight. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and filter off the triethylamine hydrochloride salt. Wash the salt with a small amount of toluene.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole product.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and comparison with literature data.
Data Summary & Method Comparison
The choice of synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and tolerance to reaction conditions.
| Method | Key Precursors | Reagents/Catalyst | Regioselectivity | Typical Yields | Key Advantages & Considerations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid or Base Catalyst | Substrate-dependent; can be low to high[8][11] | 50-95% | Widely applicable, readily available starting materials. Regiocontrol is the primary challenge.[9][10] |
| [3+2] Cycloaddition | Hydrazonoyl Halides, Alkynes | Base (e.g., Et₃N) | Generally High to Excellent[17][20] | 60-90% | Excellent regiocontrol, mild conditions. Requires synthesis of hydrazonoyl halide precursor.[16] |
| Sydnone Cycloaddition | Sydnones, Alkynes | Base or Metal Catalyst (e.g., Cu) | Excellent[18][19] | 70-95% | High regioselectivity, broad functional group tolerance. Sydnone precursors may be required. |
| Cu-Promoted Aerobic Oxidation | N,N-Disubstituted Hydrazines, Alkynoates | Copper source (e.g., Cu₂O), Base | High[21][22] | 60-85% | Atom-economical, uses air as a green oxidant.[21] |
Conclusion and Future Perspectives
The regioselective synthesis of functionalized pyrazoles is a critical enabling technology in drug discovery and development. While the classical Knorr synthesis remains a workhorse, its limitations in regiocontrol have spurred the development of modern, highly selective methods like 1,3-dipolar cycloadditions.[14] Understanding the mechanistic principles—steric, electronic, and conditional—that govern regioselectivity allows researchers to make informed decisions, whether by fine-tuning a classical condensation or employing a modern cycloaddition.
Future advancements will likely focus on developing even more atom-economical and environmentally benign catalytic methods, expanding the scope of multicomponent reactions, and leveraging chemoinformatic tools to predict regioselectivity, further accelerating the discovery of novel pyrazole-based therapeutics.[5][23]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-Amino-4-bromopyrazole in the Synthesis of Potent Anticancer Agents: A Methodological Guide
Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features and synthetic versatility have made it a focal point in the development of novel therapeutics, particularly in oncology. Within this class of compounds, derivatives of 3-aminopyrazole have demonstrated significant potential as anticancer agents, primarily through their ability to act as potent kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 3-amino-4-bromopyrazole , in the synthesis of promising anticancer compounds. We will delve into the strategic importance of this precursor, provide detailed synthetic protocols, present biological data, and explore the underlying mechanisms of action.
This compound serves as a versatile starting material due to its two reactive sites: the amino group at the 3-position and the bromine atom at the 4-position. The amino group provides a handle for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have shown remarkable efficacy as kinase inhibitors. The bromine atom allows for the introduction of diverse aryl and heteroaryl moieties via cross-coupling reactions, enabling fine-tuning of the structure-activity relationship (SAR) to enhance potency and selectivity against various cancer-related targets.
Synthetic Strategies: Building Anticancer Scaffolds from this compound
The journey from this compound to a potential anticancer drug involves a series of strategic synthetic transformations. The following sections outline key protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds with significant antitumor activity.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
N-Alkylation of 3-Aminopyrazoles: A Detailed Guide to Synthesis and Regiocontrol
Abstract
The N-alkylation of 3-aminopyrazoles is a pivotal transformation in medicinal chemistry, yielding scaffolds with significant therapeutic potential, notably as kinase inhibitors.[1] This technical guide provides a comprehensive overview of the experimental procedures for the N-alkylation of 3-aminopyrazoles, with a focus on achieving regioselectivity. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols for base-mediated and alternative alkylation strategies, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Significance of N-Alkylated 3-Aminopyrazoles
N-substituted aminopyrazole derivatives are a cornerstone in modern drug discovery.[1] Their structural motif is central to a variety of biologically active molecules, including potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 plays a crucial role in neuronal apoptosis signaling pathways, making it a compelling target for the development of therapeutics for neurodegenerative diseases.[1] The synthesis of these inhibitors often commences with the N-alkylation of a pyrazole core, a step that is critical for dictating the molecule's three-dimensional structure and, consequently, its biological activity.[1]
A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as 3-aminopyrazoles, is controlling the regioselectivity. The reaction can lead to two primary regioisomers: the N1-substituted and the N2-substituted product. The regiochemical outcome is a delicate interplay of various factors, including the choice of base, solvent, the nature of the electrophile (alkylating agent), and the reaction temperature.[1] Steric hindrance often plays a decisive role, with alkylation favoring the less sterically encumbered nitrogen atom.[1]
Reaction Mechanism and Regioselectivity
The N-alkylation of 3-aminopyrazole typically proceeds via a nucleophilic substitution reaction. In the presence of a base, the pyrazole nitrogen is deprotonated to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
The regioselectivity of the alkylation (N1 vs. N2) is influenced by both electronic and steric factors. The N1 position is generally more nucleophilic due to the electron-donating effect of the adjacent amino group. However, the N1 position is also more sterically hindered. Therefore, the choice of reactants and conditions can be tuned to favor one isomer over the other.
-
Steric Effects: Bulky alkylating agents or substituents on the pyrazole ring will favor alkylation at the less hindered N2 position.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. For instance, stronger bases and polar aprotic solvents like DMF or DMSO are commonly employed.[1]
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most prevalent method for the N-alkylation of 3-aminopyrazoles. It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by the introduction of an alkyl halide.
Workflow Diagram:
Caption: General experimental workflow for base-mediated N-alkylation.
Materials and Reagents:
| Reagent | Role | Typical Equivalents | Notes |
| 3-Aminopyrazole | Starting Material | 1.0 eq | Ensure it is dry. |
| Anhydrous Solvent | Reaction Medium | - | DMF or DMSO are common choices.[1] |
| Base | Deprotonating Agent | 1.5 - 2.0 eq | K₂CO₃ (weaker) or NaH (stronger) can be used.[1] |
| Alkylating Agent | Electrophile | 1.0 - 1.2 eq | E.g., methyl iodide, benzyl bromide.[1] |
| Water | Quenching Agent | - | Deionized water. |
| Organic Solvent | Extraction Solvent | - | Ethyl acetate is a common choice.[1] |
| Brine | Washing Agent | - | Saturated NaCl solution. |
| Anhydrous Na₂SO₄ | Drying Agent | - | |
| Silica Gel | Stationary Phase | - | For column chromatography. |
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-aminopyrazole (1.0 eq).[1]
-
Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[1]
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes.[1]
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.[1]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[1]
Alternative Protocol: Acid-Catalyzed N-Alkylation
While less common, acid-catalyzed methods can be employed, particularly with certain alkylating agents like trichloroacetimidates.[2][3] This approach avoids the use of strong bases.
Key Advantages:
General Procedure Outline:
-
Dissolve the 3-aminopyrazole and the alkylating agent (e.g., a trichloroacetimidate) in a suitable anhydrous solvent.
-
Add a catalytic amount of a Brønsted acid (e.g., triflic acid).
-
Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.[1]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.[1]
-
Purify the crude product by flash column chromatography.[1]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive base, insufficient temperature, or unreactive alkylating agent. | Ensure the base is fresh and anhydrous. Increase the reaction temperature. Consider a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Poor Regioselectivity | Suboptimal choice of base, solvent, or alkylating agent. | Experiment with different bases (e.g., NaH vs. K₂CO₃). Vary the solvent polarity. Use a bulkier alkylating agent to favor the less hindered position. |
| Formation of Multiple Products | Besides regioisomers, dialkylation or alkylation of the exocyclic amino group can occur. | Use a controlled amount of the alkylating agent (closer to 1.0 eq). Lower the reaction temperature. Competitive N-alkylation of the pyrazole ring nitrogens is a known issue.[4] |
| Difficult Purification | Similar polarity of regioisomers. | Employ a high-resolution chromatography system. Consider derivatization to separate the isomers, followed by deprotection. Recrystallization may also be an option.[5] |
Conclusion
The N-alkylation of 3-aminopyrazoles is a versatile and indispensable reaction in the synthesis of pharmaceutically important compounds.[1] A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is paramount for successful synthesis. By carefully selecting the base, solvent, and alkylating agent, and by meticulously controlling the reaction conditions, researchers can effectively steer the reaction towards the desired N-alkylated 3-aminopyrazole isomer, paving the way for the development of novel therapeutics.
References
Application Notes and Protocols: Leveraging 3-Amino-4-bromopyrazole for the Synthesis of Pyrazolo[3,4-b]pyridines
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that consistently appears in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine bases allows it to effectively interact with various biological targets, leading to its exploration in a wide range of therapeutic areas.[3] Researchers have successfully developed pyrazolo[3,4-b]pyridine derivatives as potent inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and DYRK1A/1B, demonstrating significant potential in oncology and neurodegenerative disease research.[4][5][6] The versatility of this scaffold also extends to applications in treating inflammation, infectious diseases, and cardiovascular conditions.[7] Given its profound impact on drug discovery, the development of efficient and versatile synthetic routes to this key structural motif is of paramount importance.
The Versatile Synthon: 3-Amino-4-bromopyrazole as a Key Building Block
This compound has emerged as a critical and versatile starting material in the synthesis of diverse pyrazolo[3,4-b]pyridine derivatives.[8][9] This compound offers two key points of reactivity: the amino group, which can participate in condensation reactions to form the pyridine ring, and the bromo substituent, which provides a handle for late-stage functionalization via cross-coupling reactions. This dual reactivity allows for the strategic construction of complex molecular architectures with a high degree of control over substituent placement.
This application note will detail established and effective protocols for the synthesis of pyrazolo[3,4-b]pyridines utilizing this compound. We will explore both classical condensation methodologies and modern cross-coupling strategies, providing step-by-step guidance and insights into the rationale behind experimental choices.
Synthetic Strategies and Core Methodologies
The preparation of pyrazolo[3,4-b]pyridines from this compound can be broadly categorized into two highly effective strategies:
-
Annulation of the Pyridine Ring: This classical approach involves the condensation of the amino group of the pyrazole with a suitable 1,3-dielectrophile to construct the fused pyridine ring. The Friedländer annulation is a prime example of this strategy.
-
Post-Annulation Functionalization via Cross-Coupling: This modern approach leverages the bromine atom on the pyrazolo[3,4-b]pyridine core for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in this regard.
The following sections will provide detailed protocols for each of these key methodologies.
Protocol 1: Friedländer Annulation for the Construction of the Pyrazolo[3,4-b]pyridine Core
The Friedländer synthesis is a powerful method for constructing quinoline and related heterocyclic systems.[10] By reacting an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, the pyridine ring is efficiently formed. In our case, this compound acts as the "o-aminoaryl" component.
Reaction Principle: The reaction proceeds via an initial aldol-type condensation between the enolate of the carbonyl compound and the amino group of the pyrazole, followed by cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]pyridine system.
Detailed Experimental Protocol: Synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add acetylacetone to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to facilitate the enolate formation of acetylacetone and to neutralize any acidic byproducts.
-
DMF: A high-boiling polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow the reaction to be conducted at an elevated temperature, which is necessary to drive the condensation and dehydration steps.
-
Excess Acetylacetone: A slight excess is used to ensure complete consumption of the limiting reagent, this compound.
Caption: Friedländer Annulation Workflow.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[11] It provides an excellent method for introducing aryl or heteroaryl substituents at the C4-position of the pyrazolo[3,4-b]pyridine core, starting from the 4-bromo derivative obtained from the Friedländer annulation.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]
Detailed Experimental Protocol: Synthesis of 4-Phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 4-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine.
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: A robust and commonly used palladium catalyst that is effective for a wide range of Suzuki couplings. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Potassium Carbonate: A moderately strong base that is crucial for the transmetalation step.
-
Dioxane/Water Solvent System: This mixture is effective at dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 3: Buchwald-Hartwig Amination for C4-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction is invaluable for introducing a diverse range of primary and secondary amines at the C4-position of the pyrazolo[3,4-b]pyridine scaffold.
Reaction Principle: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination to furnish the aminated product.[14]
Detailed Experimental Protocol: Synthesis of N-Benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Materials:
-
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Remove the tube from the glovebox, and add toluene followed by benzylamine via syringe under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the desired N-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ / XPhos: This is a highly active catalyst system for Buchwald-Hartwig aminations. The bulky, electron-rich XPhos ligand promotes both the oxidative addition and the final reductive elimination steps, allowing the reaction to proceed efficiently.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
-
Toluene: A common non-polar solvent for this type of cross-coupling reaction. The use of anhydrous and degassed solvent is crucial for optimal catalyst performance.
Caption: Buchwald-Hartwig Amination Workflow.
Data Summary: Representative Reaction Conditions and Outcomes
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Friedländer | This compound | Acetylacetone | - | K₂CO₃ | DMF | 120 | 12-16 | 60-75 |
| Suzuki-Miyaura | 4-Bromo-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8-12 | 70-90 |
| Buchwald-Hartwig | 4-Bromo-pyrazolo[3,4-b]pyridine | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 65-85 |
Conclusion
This compound serves as an exceptionally valuable and versatile building block for the synthesis of medicinally important pyrazolo[3,4-b]pyridines. The protocols detailed in this application note, encompassing both classical ring-forming reactions and modern cross-coupling methodologies, provide researchers with a robust toolkit for the construction and diversification of this privileged scaffold. By understanding the principles behind these reactions and carefully controlling the experimental conditions, scientists can efficiently generate libraries of novel pyrazolo[3,4-b]pyridine derivatives for evaluation in drug discovery programs.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound [srdpharma.com]
- 10. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Streamlining Pyrazole Synthesis
Topic: One-Pot Synthesis of Pyrazole Derivatives from Simple Precursors
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its rigid structure and capacity for diverse substitution patterns allow it to serve as a versatile scaffold, presenting functional groups in precise three-dimensional orientations for optimal interaction with biological targets. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Antipyrine.[1] Traditionally, the synthesis of pyrazoles, most notably through the Knorr synthesis first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] While effective, classical methods often require multiple steps, harsh reaction conditions, and laborious purification procedures.
Modern synthetic chemistry, driven by the principles of efficiency and green chemistry, has increasingly turned to one-pot methodologies.[5] These processes, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages: reduced solvent waste, lower energy consumption, and improved overall yields.[6] This guide provides an in-depth exploration of contemporary one-pot strategies for synthesizing pyrazole derivatives from simple, readily available precursors, designed for researchers and professionals in organic synthesis and drug discovery.
Core Principle: The Logic of One-Pot Pyrazole Formation
The majority of one-pot pyrazole syntheses are founded on a logical sequence of bond-forming events, typically involving a multicomponent reaction (MCR) strategy.[1][7] The elegance of this approach lies in designing a reaction cascade where the product of one step becomes the substrate for the next, all within the same pot.
A common mechanistic paradigm involves three key stages:
-
Formation of an Activated Intermediate: This often begins with a Knoevenagel or Claisen-Schmidt condensation to create a Michael acceptor, such as an α,β-unsaturated ketone (chalcone) or a dicyanoalkene.[7][8]
-
Michael Addition: A nucleophile, typically derived from a 1,3-dicarbonyl compound or a related active methylene species, attacks the activated intermediate.
-
Cyclization and Dehydration/Aromatization: A hydrazine derivative, introduced at the beginning or during the process, undergoes a cyclocondensation reaction with a dicarbonyl moiety, ultimately leading to the stable aromatic pyrazole ring after elimination of water.
This sequence allows for the rapid assembly of complex molecular architectures from simple starting materials in a highly atom-economical fashion.
Visualizing the General One-Pot Workflow
The following diagram illustrates a generalized workflow for a four-component one-pot synthesis of a complex pyrazole derivative, a common strategy in modern synthetic protocols.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-bromopyrazole
Welcome to the technical support center for the synthesis of 3-Amino-4-bromopyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in this two-step synthesis (formation of 3-aminopyrazole followed by bromination) can stem from several factors. It's crucial to analyze both stages of the reaction.
Step 1: Synthesis of the 3-Aminopyrazole Precursor
The initial synthesis of 3-aminopyrazole, typically from the cyclization of a hydrazine with a β-ketonitrile or a related derivative, is a critical step.[5][6][7][8]
-
Incomplete Cyclization: The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring is sensitive to pH and temperature.[7] An incomplete reaction will naturally lead to a lower overall yield.
-
Optimization: Ensure the reaction conditions are optimized. For instance, the condensation of β-ketonitriles with hydrazine often benefits from slightly acidic conditions to catalyze the reaction, followed by neutralization to facilitate the final cyclization.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.
-
-
Regioselectivity Issues with Substituted Hydrazines: If you are using a substituted hydrazine, the formation of regioisomers (3-amino vs. 5-amino pyrazoles) can be a significant issue, leading to a mixture of products and a lower yield of the desired isomer.[9]
-
Control of Regioselectivity: The regiochemical outcome can be influenced by the reaction conditions. Kinetic control (often at lower temperatures and under basic conditions) may favor the 3-amino isomer, while thermodynamic control (higher temperatures, neutral conditions) can lead to the 5-amino product.[9]
-
Step 2: Bromination of 3-Aminopyrazole
The bromination of the pyrazole ring is a classic electrophilic aromatic substitution. The primary challenges here are controlling the regioselectivity and preventing side reactions.
-
Poor Regioselectivity: The pyrazole ring has multiple positions that can be brominated. For the synthesis of this compound, the bromine must be directed specifically to the C4 position.
-
Rationale: The amino group at C3 is an activating, ortho-, para-director. However, the pyrazole nitrogen atoms also influence the electron density of the ring. Halogenation of pyrazoles with N-halosuccinimides generally occurs preferentially at the 4-position.[10][11]
-
Recommended Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of pyrazoles at the C4 position under mild conditions.[10][12] Using elemental bromine (Br₂) can be less selective and may lead to the formation of poly-brominated products and hazardous HBr byproduct.[13]
-
-
Over-bromination: The formation of di-brominated pyrazole derivatives is a common side reaction, especially if the reaction is left for too long or if an excess of the brominating agent is used.[14]
-
Mitigation Strategy: Carefully control the stoichiometry of NBS (use a slight excess, e.g., 1.05-1.1 equivalents). Running the reaction at a low temperature (e.g., 0 °C) and monitoring its progress closely by TLC can help prevent over-bromination.[12]
-
-
Oxidation of the Amino Group: The amino group can be susceptible to oxidation by the halogenating reagent, leading to undesired byproducts.[15]
-
Preventative Measures: Using a milder brominating agent like NBS and maintaining a controlled, low-temperature environment can minimize the oxidation of the amino group.
-
Below is a workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low yields.
Question 2: I am observing the formation of multiple products during the bromination step. How can I improve the selectivity for 4-bromo-3-aminopyrazole?
Answer: The formation of multiple products indicates a lack of regioselectivity or the occurrence of side reactions. Here’s a breakdown of the likely causes and solutions:
| Observed Issue | Probable Cause | Recommended Solution | Scientific Rationale |
| Isomeric Impurities | Bromination at other positions on the pyrazole ring. | Use N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄ at 0°C.[10][12] | The electrophilic substitution on the pyrazole ring is directed to the 4-position. NBS is a mild and selective source of electrophilic bromine ("Br+").[12][16] |
| Di-brominated Product | Excess brominating agent or prolonged reaction time. | Use 1.05-1.1 equivalents of NBS and monitor the reaction closely with TLC. Quench the reaction as soon as the starting material is consumed. | The mono-brominated product can undergo a second bromination if the reaction conditions are too harsh or if excess brominating agent is present. |
| Degradation Products | Reaction temperature is too high, or the reaction mixture is unstable. | Maintain the reaction temperature at 0°C during the addition of NBS and for a short period after.[12] | Lower temperatures slow down potential side reactions and decomposition pathways, favoring the desired electrophilic substitution. |
Experimental Protocol for Selective Bromination:
-
Dissolve 3-aminopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the temperature remains at 0°C.[12]
-
Stir the reaction at 0°C for an additional 30 minutes, then allow it to warm to room temperature.[12]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[12]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[12]
-
Remove the solvent under reduced pressure to obtain the crude product.
Question 3: My final product is difficult to purify. What are the best methods for purifying this compound?
Answer: The purification of aminopyrazoles can be challenging due to their polar nature and potential for multiple hydrogen bonding interactions.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A common solvent for recrystallizing aminopyrazoles is ethanol.[17] You may need to experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find the optimal conditions for crystallization, where the product is soluble in the hot solvent and sparingly soluble when cold.
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective for separating polar aminopyrazole derivatives. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
-
Acid-Base Extraction: Due to the basicity of the amino group and the acidic N-H of the pyrazole, an acid-base workup can sometimes be used to remove non-basic impurities. However, this can be complicated and may lead to product loss, so it should be approached with caution.
Caption: Purification strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the amino group in the bromination of the pyrazole ring? A1: The amino group at the C3 position is an electron-donating group, which activates the pyrazole ring towards electrophilic aromatic substitution. It generally directs incoming electrophiles to the ortho and para positions. In the case of 3-aminopyrazole, the C4 position is para to the amino group, making it a highly favorable site for bromination.
Q2: Can I use elemental bromine (Br₂) instead of NBS for the bromination step? A2: While it is possible, it is not recommended for achieving high yields of the mono-brominated product. Elemental bromine is a more powerful and less selective brominating agent, which can lead to the formation of di- and poly-brominated pyrazoles.[13] Additionally, the reaction generates corrosive hydrogen bromide (HBr) as a byproduct. NBS provides a slow, controlled release of electrophilic bromine, which enhances selectivity for mono-bromination at the C4 position.[10][12]
Q3: How do I confirm the regiochemistry of my final product? A3: The most definitive method for confirming the structure and regiochemistry of this compound is through spectroscopic analysis, particularly ¹H NMR and ¹³C NMR. In the ¹H NMR spectrum, you would expect to see a singlet for the proton at the C5 position. The absence of a proton signal for the C4 position and the characteristic shifts of the remaining ring proton and carbon atoms will confirm the desired structure.
Q4: What are the safety precautions I should take when working with N-Bromosuccinimide? A4: N-Bromosuccinimide (NBS) is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of the powder and contact with skin and eyes.
References
- 1. scbt.com [scbt.com]
- 2. CAS 16461-94-2 | this compound - Synblock [synblock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [srdpharma.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of these valuable synthetic intermediates. The introduction of a bromine atom into a heterocyclic ring significantly alters its electronic properties, reactivity, and intermolecular interactions, often leading to unique and complex purification challenges.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively. The information presented here is a synthesis of established methodologies and field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide: Common Purification Issues
The purification of brominated heterocyclic compounds can be hampered by a variety of issues, from co-eluting impurities to product decomposition. This section provides a systematic approach to identifying and resolving these common problems.
Table 1: Troubleshooting Common Purification Challenges
| Observed Problem | Probable Cause(s) | Recommended Solutions & Key Insights |
| Co-elution of Product and Starting Material/Byproduct in Column Chromatography | - Similar polarity of the compounds.- Inappropriate solvent system.[2] | - Optimize Solvent System: Experiment with different solvent systems, including those with different selectivities (e.g., methanol/DCM, ether/hexane). Adding a small amount of a modifier like acetic acid (for basic compounds) or triethylamine (for acidic compounds) can dramatically alter elution profiles.[2]- Adjust Stationary Phase: Consider using a different stationary phase such as alumina or florisil if your compound is unstable on silica gel.[3]- Lower the Rf: Aim for an Rf value of 0.1-0.2 for the target compound to maximize separation.[2] |
| Product Decomposition on Silica Gel Column | - Acidity of silica gel can promote debromination or other degradation pathways.[3][4] | - Deactivate Silica: Prepare a slurry of silica gel with a small percentage of triethylamine in your non-polar solvent before packing the column. This neutralizes acidic sites.- Alternative Stationary Phases: Use alumina (basic, neutral, or acidic) or florisil, which are generally less acidic than silica gel.[3]- Test for Stability: Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute to check for degradation spots.[3] |
| "Oiling Out" or Failure to Crystallize | - Presence of impurities inhibiting lattice formation.- Inappropriate crystallization solvent.[5] | - Solvent System Screening: Attempt crystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[5]- Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[6] Add a seed crystal if available.- Pre-purification: If impurities are the issue, a preliminary purification by flash chromatography may be necessary to obtain a sample pure enough to crystallize.[5] |
| Debromination During Purification or Workup | - Presence of reducing agents.- Exposure to certain metals or catalysts.[7][8]- Basic conditions, especially with unprotected pyrrole nitrogens, can lead to dehalogenation.[9] | - Avoid Reductive Conditions: Be mindful of reagents used in the workup. For example, sodium bisulfite can sometimes cause debromination.- Catalyst Removal: Ensure complete removal of hydrogenation catalysts (e.g., Pd/C) before subsequent steps.[8]- pH Control: Maintain neutral or slightly acidic conditions during workup and purification if your compound is base-sensitive. Protection of acidic protons on the heterocycle may be necessary.[9][10] |
| Separation of Regioisomers | - Very similar physical and chemical properties. | - High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. Chiral stationary phases can be used for enantiomers.[11]- Specialized Adsorbents: Nonporous adaptive crystals have shown promise in separating positional isomers of bromoalkanes.[12]- Crystallization-Induced Diastereomer Transformation (CIDT): For chiral compounds, forming diastereomeric salts with a chiral resolving agent can allow for the selective crystallization of one diastereomer.[13][14] |
| Removal of Residual Metal Catalysts (e.g., Palladium, Copper) | - Strong coordination of the metal to the heterocycle. | - Aqueous Washes: Wash the organic layer with aqueous solutions of reagents that can chelate the metal, such as ammonium hydroxide or EDTA.- Scavenger Resins: Use commercially available scavenger resins designed to bind specific metals.- Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual metal catalysts. |
Purification Troubleshooting Workflow
The following diagram outlines a logical decision-making process for purifying brominated heterocyclic compounds.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the purification of brominated heterocyclic compounds.
Q1: My brominated heterocycle appears to be unstable on silica gel. What are my options?
A1: Silica gel instability is a common issue, often due to its acidic nature which can catalyze decomposition or debromination.[3] Here’s a systematic approach to address this:
-
Confirm Instability: Run a 2D TLC. Spot your compound, run the plate in a suitable solvent system, then turn it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.
-
Neutralize the Silica: Before packing your column, wash the silica gel with a solvent system containing 1-2% triethylamine to neutralize the acidic sites.
-
Switch the Stationary Phase: Consider using neutral or basic alumina, or florisil, which are generally less harsh than silica gel.[3]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) chromatography can be an excellent alternative as it operates under different separation principles.
Q2: I am struggling to separate regioisomers of my brominated heterocycle. What techniques are most effective?
A2: Separating regioisomers is a significant challenge due to their nearly identical polarities.
-
High-Performance Liquid Chromatography (HPLC): This is often the most powerful tool for isomer separation.[11] You may need to screen different columns (both normal and reverse-phase) and solvent systems.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomers than HPLC.
-
Crystallization: Fractional crystallization can sometimes be effective if there are slight differences in the crystal packing of the isomers. This often requires significant trial and error with different solvents.
-
Derivative Formation: It may be possible to selectively react one isomer to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired isomer.
Q3: How can I effectively remove residual palladium from my Suzuki coupling reaction involving a brominated heterocycle?
A3: Palladium catalysts can be difficult to remove completely, especially with nitrogen-containing heterocycles that can act as ligands.[15]
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the catalyst.
-
Aqueous Washes: Wash the organic layer with an aqueous solution of a chelating agent. A 1 M solution of sodium thiocyanate or a saturated solution of ammonium chloride can be effective.
-
Treatment with Activated Carbon: Stirring the crude product in a suitable solvent with a small amount of activated carbon for a few hours can adsorb residual palladium. Be aware that this may also lead to some product loss.
-
Scavenger Resins: Thiol-functionalized silica or polymer resins are commercially available and are highly effective at scavenging palladium.
Q4: My brominated compound "oils out" during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the compound's solubility in the cooling solvent is too high, or when impurities are present.[5]
-
Change the Solvent System: Try a solvent in which your compound has lower solubility. Using a binary solvent system (one solvent in which the compound is soluble and one in which it is not) can be very effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Lower the Initial Concentration: Using a more dilute solution can sometimes prevent oiling out.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Scratching and Seeding: Vigorously scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.[6] If you have a small amount of pure solid, adding a seed crystal can induce crystallization.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common purification techniques.
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is designed for compounds that are sensitive to the acidity of standard silica gel.
-
Preparation of Deactivated Silica:
-
In a fume hood, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Pour the slurry into your column and allow the silica to pack under gentle pressure or gravity.
-
Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with your starting solvent system, gradually increasing the polarity as needed to elute your compound.
-
Collect fractions and analyze them by TLC.
-
Protocol 2: General Recrystallization Procedure
This protocol outlines the fundamental steps for purifying a solid compound by recrystallization.[16]
-
Solvent Selection:
-
Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.
-
Continue adding small portions of hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualization of Key Concepts
Debromination Risk Factors
The following diagram illustrates factors that can contribute to the unwanted removal of bromine from a heterocyclic compound during purification.
Caption: Factors leading to debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole ring formation. Here, we address common challenges with practical, field-tested advice and in-depth mechanistic explanations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the condensation of 1,3-dicarbonyl compounds with substituted hydrazines?
The regioselectivity of this classical pyrazole synthesis is a delicate interplay of electronic and steric factors, primarily governed by the nature of the substituents on both the dicarbonyl compound and the hydrazine.
-
Electronic Effects: The most significant factor is the difference in electrophilicity between the two carbonyl carbons of the 1,3-dicarbonyl compound. The initial, and often rate-determining, step is the nucleophilic attack of the hydrazine at one of the carbonyls. The more electrophilic (electron-deficient) carbonyl is preferentially attacked. For instance, in a 1,3-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl and will be attacked by the more nucleophilic nitrogen of the substituted hydrazine (e.g., the NH2 group of methylhydrazine).
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction pathway. A sterically demanding group on the dicarbonyl will favor the attack of the hydrazine at the less hindered carbonyl. Similarly, a bulky substituent on the hydrazine will influence which nitrogen atom participates in the initial attack and subsequent cyclization.
-
Reaction Conditions (pH): The pH of the reaction medium is critical. Acidic conditions can protonate a carbonyl group, increasing its electrophilicity and accelerating the initial attack. However, excessively acidic conditions will protonate the hydrazine, reducing its nucleophilicity and slowing the reaction. Basic conditions can deprotonate the dicarbonyl to form an enolate, which can alter the reaction pathway. Generally, mildly acidic to neutral conditions (e.g., using acetic acid as a catalyst or solvent) provide a good balance.
Q2: I am getting a mixture of regioisomers when reacting benzoylacetone with methylhydrazine. How can I favor the formation of 1,5-disubstituted pyrazole over the 1,3-isomer?
This is a classic regioselectivity challenge. The two carbonyls of benzoylacetone (the benzoyl and the acetyl carbonyls) have different reactivities. To favor the 1,5-isomer (1-methyl-5-phenyl-3-methylpyrazole), you need to encourage the initial attack of the more nucleophilic -NH2 group of methylhydrazine at the acetyl carbonyl.
Troubleshooting Flowchart for Regiocontrol
Caption: Decision workflow for favoring the 1,5-regioisomer.
Under acidic conditions, the benzoyl carbonyl is protonated and becomes significantly more electrophilic, leading to the thermodynamically favored 1,3-isomer. To kinetically favor the 1,5-isomer, running the reaction under neutral conditions (e.g., refluxing in ethanol without an acid catalyst) is often successful. This minimizes the protonation of the benzoyl group, allowing the inherent steric and electronic differences to dictate the outcome, where the less-hindered acetyl group is attacked preferentially.
Troubleshooting Guide
Problem 1: Low or No Yield of Pyrazole Product
Possible Causes & Solutions:
-
Incorrect pH:
-
Symptom: Starting materials remain unreacted even after prolonged heating.
-
Explanation: The reaction often requires a catalytic amount of acid to proceed at a reasonable rate. If the medium is too neutral or basic, the initial condensation may be too slow. Conversely, if the medium is too acidic, the hydrazine nucleophile is deactivated through protonation.
-
Solution: Add a catalytic amount of acetic acid or p-toluenesulfonic acid. Monitor the reaction progress by TLC. If you suspect your hydrazine has been protonated, consider using a buffered system or a milder acid catalyst.
-
-
Unstable 1,3-Dicarbonyl:
-
Symptom: TLC analysis shows decomposition of the starting dicarbonyl compound.
-
Explanation: Some 1,3-dicarbonyls, especially those with highly activated methylene groups, can be unstable to heat or prolonged reaction times, leading to side reactions or decomposition.
-
Solution: Attempt the reaction at a lower temperature for a longer period. Consider using a milder solvent. In some cases, generating the dicarbonyl in situ may be a viable strategy.
-
-
Hydrazine Volatility/Decomposition:
-
Symptom: The reaction stalls, and an odor of hydrazine may be present.
-
Explanation: Hydrazine and its simple alkylated derivatives can be volatile. If the reaction is run at a high temperature in an open or poorly sealed vessel, the reagent can be lost.
-
Solution: Ensure the reaction is conducted in a sealed vessel or under a well-sealed reflux condenser. Using the hydrochloride salt of the hydrazine (e.g., methylhydrazine sulfate) and a base to liberate the free hydrazine in situ can also prevent loss.
-
Problem 2: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
Possible Causes & Solutions:
-
Similar Carbonyl Reactivity:
-
Symptom: Approximately a 1:1 mixture of regioisomers is formed, which is difficult to separate.
-
Explanation: When the electronic and steric environments of the two carbonyl groups are very similar, there is little intrinsic preference for the initial nucleophilic attack.
-
Solution:
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Non-polar solvents may favor the kinetic product, while polar protic solvents can stabilize intermediates leading to the thermodynamic product. A systematic solvent screen is recommended.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy (kinetic control).
-
Catalyst Modification: Lewis acid catalysts can be employed to selectively coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the attack of the hydrazine.
-
-
Data Summary: Effect of Conditions on Regioselectivity
| 1,3-Dicarbonyl | Hydrazine | Conditions | Major Regioisomer | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Ethanol, reflux | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | |
| Benzoylacetone | Methylhydrazine | Acetic Acid, reflux | 1-Methyl-3-phenyl-5-methylpyrazole (1,3-isomer) | |
| Benzoylacetone | Methylhydrazine | Ethanol, reflux | 1-Methyl-5-phenyl-3-methylpyrazole (1,5-isomer) |
Experimental Protocol: Regioselective Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole
This protocol demonstrates a method where regioselectivity is controlled by using a pre-formed enamine of the dicarbonyl compound.
Reaction Scheme:
Caption: Workflow for enamine-directed pyrazole synthesis.
Step-by-Step Methodology:
-
Formation of the Enamine:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzoylacetone (1.0 eq) in toluene.
-
Add pyrrolidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water has been collected, indicating complete enamine formation. The enamine forms regioselectively at the acetyl group.
-
Remove the toluene under reduced pressure. The crude enamine is often used directly in the next step.
-
-
Condensation with Hydrazine:
-
Dissolve the crude enamine intermediate in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the enamine spot has disappeared.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any remaining pyrrolidine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,5-dimethyl-3-phenyl-1H-pyrazole.
-
Rationale for Regiocontrol: The initial formation of the enamine occurs at the more reactive acetyl carbonyl. This effectively 'blocks' that position. The subsequent reaction with methylhydrazine proceeds via attack at the remaining benzoyl carbonyl, followed by cyclization and elimination of pyrrolidine, leading to a single regioisomer.
Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling Reactions of Bromopyrazoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering the common yet challenging side reaction of dehalogenation during palladium-catalyzed cross-coupling of bromopyrazole substrates. Our goal is to provide a comprehensive troubleshooting resource grounded in mechanistic principles and validated by experimental evidence to help you optimize your reaction outcomes and minimize impurity formation.
Introduction: The Challenge of Bromopyrazole Dehalogenation
The pyrazole moiety is a cornerstone in medicinal chemistry, celebrated for its role in numerous therapeutic agents.[1] The functionalization of the pyrazole core, particularly at the C4-position via cross-coupling, is a critical strategy for generating molecular diversity in drug discovery programs.[1] However, N-heterocyclic halides like bromopyrazoles are notoriously susceptible to a hydrodehalogenation side reaction, where the bromine atom is replaced by hydrogen, leading to reduced yields of the desired coupled product and complicating purification.[2][3]
This guide will delve into the mechanistic underpinnings of this undesired transformation and provide a structured, question-and-answer-based approach to systematically troubleshoot and suppress dehalogenation in your reactions.
Understanding the Mechanism: Why Does Dehalogenation Occur?
Dehalogenation, or more specifically hydrodehalogenation, is a reductive process that competes with the desired cross-coupling catalytic cycle. The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from several sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases can react with the palladium complex.
-
Solvents: Protic solvents like alcohols can serve as hydride sources.[2]
-
Water: Even trace amounts of water can react with the palladium catalyst to generate Pd-H species.[2][4]
Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate in the catalytic cycle, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.
Caption: Catalytic cycle showing desired coupling vs. dehalogenation.
Troubleshooting Guide & FAQs
Question 1: I'm observing significant formation of the debrominated pyrazole. Where should I start my investigation?
This is the most common issue. The balance between cross-coupling and dehalogenation is sensitive to several factors. A systematic approach is key. Start by evaluating your choice of base and solvent .
Answer:
The primary culprits for generating the problematic Pd-H species are often the base and solvent.[2]
-
Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can readily generate hydride species. While highly effective for some transformations, they can be too aggressive for sensitive bromopyrazoles.
-
Recommendation: Switch to a weaker inorganic base. Phosphates (e.g., K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are excellent alternatives that are less prone to generating hydrides.[2]
-
-
Solvent System: Protic solvents, such as alcohols, can directly act as hydride donors.
-
Recommendation: Utilize aprotic solvents like dioxane, THF, or toluene.[2] If your substrate or boronic acid requires a co-solvent for solubility, minimize the amount of water or alcohol used. Rigorously dried, anhydrous solvents are highly recommended.
-
| Parameter | Condition Prone to Dehalogenation | Recommended Condition for Suppression | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the rate of Pd-H formation.[2] |
| Solvent | Protic solvents (e.g., MeOH, EtOH) | Aprotic solvents (e.g., Dioxane, Toluene, THF) | Eliminates a primary source of hydride species.[2] |
| Water | Excessive or uncontrolled water | Anhydrous conditions or minimal degassed water | Water can be a proton source leading to dehalogenation.[2][4] |
Question 2: My pyrazole has an unprotected N-H group. Could this be contributing to the problem?
Answer:
Absolutely. The N-H proton on a pyrazole ring is acidic and can be deprotonated by the base in the reaction. This has several consequences:
-
Altered Substrate Electronics: Deprotonation forms a pyrazolate anion, which significantly increases the electron density of the ring system. This can affect the oxidative addition step and the overall stability of the palladium intermediates.
-
Catalyst Inhibition: The resulting pyrazolate can coordinate strongly to the palladium center, potentially inhibiting catalysis.[2]
-
Promotion of Dehalogenation: For some N-heterocycles, deprotonation has been shown to increase the propensity for dehalogenation.[3][5]
Recommendation:
Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) is a highly effective strategy to suppress dehalogenation.[2][5] This prevents deprotonation, normalizes the electronic properties of the pyrazole ring, and often leads to cleaner and more reproducible reactions. In some cases, a Boc group may even be cleaved under the reaction conditions, providing the desired unprotected product directly.[5]
Caption: Logic diagram for using N-H protection.
Question 3: I've optimized my base and solvent, but dehalogenation is still a major byproduct. What's the next step?
Answer:
If dehalogenation persists, the next critical parameter to investigate is the palladium catalyst system , specifically the choice of ligand. The ligand plays a crucial role in modulating the reactivity and stability of the palladium center.
-
Ligand Properties: The rate of reductive elimination (the final step to form the C-C bond) is often accelerated by using bulky and electron-rich phosphine ligands.[6] By speeding up this desired step, the palladium intermediate has less time to be intercepted by a hydride species.
| Ligand Type | Example(s) | Key Feature | Impact on Dehalogenation |
| Traditional | PPh₃ | Less sterically demanding | May allow for slower reductive elimination, increasing the window for dehalogenation. |
| Buchwald Biaryl Phosphines | SPhos, XPhos, AdBrettPhos | Bulky and electron-rich | Accelerates reductive elimination, often suppressing dehalogenation.[2][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors | Forms very stable Pd-complexes that can be highly active and resistant to side reactions.[7][8] |
Question 4: Can reaction temperature and time influence the amount of dehalogenation?
Answer:
Yes, both temperature and time are critical. A sluggish reaction is often a "dirty" reaction. If the desired cross-coupling is slow, the starting materials and intermediates are exposed to the reaction conditions for longer, providing more opportunity for side reactions like dehalogenation to occur.[2]
-
Temperature: Increasing the temperature can sometimes accelerate the desired reaction more than the dehalogenation pathway. However, excessively high temperatures can also promote catalyst degradation and other side reactions.
-
Recommendation: Carefully screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the ratio of product to byproduct.
-
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS.
-
Recommendation: Work up the reaction as soon as the starting material is consumed. Prolonged heating after completion will only increase the likelihood of product degradation and byproduct formation.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles with Minimized Dehalogenation
This protocol incorporates best practices for suppressing dehalogenation and should be optimized for each specific substrate combination.
Materials:
-
N-Protected or unprotected bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Anhydrous base (e.g., powdered K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, palladium pre-catalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxygen from degrading the catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Heating: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Final Checklist for Success
When faced with dehalogenation of your bromopyrazole, systematically review the following points:
-
Substrate: Is the pyrazole N-H protected? If not, this is a high-impact modification to consider.[5]
-
Base: Are you using the mildest possible base that still promotes the reaction (e.g., K₃PO₄)?[2]
-
Solvent: Are you using a dry, aprotic solvent (e.g., Dioxane, Toluene)?[2]
-
Catalyst: Have you screened bulky, electron-rich ligands (e.g., XPhos, SPhos) that accelerate reductive elimination?[6]
-
Conditions: Is the reaction run under a strictly inert atmosphere and for the minimum time necessary?
By carefully considering and optimizing each of these parameters, you can significantly shift the reaction equilibrium away from the undesired dehalogenation pathway and towards the successful synthesis of your target pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Improving Solubility of Pyrazole-Based Compounds for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of pyrazole-based compounds in biological assays. Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities.[1][2][3] However, their often hydrophobic nature and potential for crystallinity can lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible data in biological assays.[4]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility issues. We will delve into the causality behind these problems and offer validated protocols to overcome them, ensuring the integrity of your experimental results.
Part 1: Troubleshooting Guide - Common Solubility Problems & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved my pyrazole compound in 100% DMSO to make a high-concentration stock solution. It dissolved perfectly. However, when I dilute it into my aqueous assay buffer, it immediately crashes out, forming a visible precipitate. What is happening?
Answer: This is a classic case of "antisolvent precipitation."[5] Your pyrazole compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer.[5][6] When you rapidly dilute the DMSO stock into the buffer, the solvent environment changes dramatically from non-polar to polar. The compound can't stay dissolved in the now predominantly aqueous environment and precipitates.[5][6]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: NMR Peak Assignment for Substituted Pyrazoles
Welcome to the technical support guide for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning the complex spectra of these vital heterocyclic scaffolds. Pyrazoles are foundational in medicinal chemistry, but their structural elucidation can be complicated by isomerism, tautomerism, and complex substituent effects.
This guide moves beyond simple data tables to provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices and equip you with the workflows to confidently assign your substituted pyrazole structures.
Fundamentals: Typical NMR Data for the Pyrazole Core
Before troubleshooting, it's essential to have a baseline. The following table summarizes typical chemical shift ranges and coupling constants for an unsubstituted pyrazole ring. Note that these values are highly sensitive to solvent and substituent effects.[1]
| Nucleus | Typical Chemical Shift (δ) in CDCl₃ | Typical Coupling Constants (J) |
| ¹H NMR | ||
| H3 | ~7.66 ppm | J₃,₄ ≈ 2.0-2.5 Hz |
| H4 | ~6.37 ppm | J₄,₅ ≈ 2.5-3.0 Hz |
| H5 | ~7.66 ppm | J₃,₅ ≈ 0.5-0.8 Hz |
| ¹³C NMR | ||
| C3 | ~138.8 ppm | ¹J C₃,H₃ ≈ 188 Hz |
| C4 | ~105.5 ppm | ¹J C₄,H₄ ≈ 175 Hz |
| C5 | ~138.8 ppm | ¹J C₅,H₅ ≈ 188 Hz |
Note: In N-unsubstituted pyrazoles, rapid tautomeric exchange often renders H3/H5 and C3/C5 chemically equivalent on the NMR timescale, resulting in a single averaged signal for each pair.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address the most common and complex issues encountered during the NMR analysis of substituted pyrazoles.
Q1: How can I definitively distinguish between N1- and N2-substituted pyrazole regioisomers?
This is arguably the most frequent challenge in pyrazole chemistry. When a substituent can attach to either nitrogen of the pyrazole ring, two distinct regioisomers are formed. While their ¹H and ¹³C spectra may be very similar, their biological activities can differ dramatically. The key to unambiguous assignment lies in two-dimensional (2D) NMR experiments that reveal through-bond and through-space correlations.
The Authoritative Solution: 2D NMR (HMBC & NOESY)
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most robust method for isomer differentiation.[2] HMBC detects long-range (typically 2- and 3-bond) couplings between protons and carbons. By observing the correlations from the protons on the N-substituent (e.g., an N-CH₃ or N-CH₂ group) to the pyrazole ring carbons, you can establish connectivity.
-
For an N1-substituted pyrazole: You will observe a ³J correlation from the N-substituent's protons to the C5 carbon of the pyrazole ring.
-
For an N2-substituted pyrazole: You will observe a ³J correlation from the N-substituent's protons to the C3 carbon of the pyrazole ring.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (<5 Å), regardless of their bond connectivity. It provides powerful complementary evidence.
-
For an N1-substituted pyrazole: A clear NOE cross-peak will be visible between the protons of the N-substituent and the H5 proton of the pyrazole ring.[3]
-
For an N2-substituted pyrazole: An NOE would be expected between the N-substituent and the H3 proton.
-
The diagram below illustrates these diagnostic correlations.
Q2: In my N-unsubstituted pyrazole, the signals for C3 and C5 are averaged or broad. Why?
This is a hallmark of prototropic tautomerism. In solution, the proton on the nitrogen rapidly exchanges between the N1 and N2 positions. If this exchange is faster than the NMR timescale, the spectrometer "sees" an average of the two forms.[1] This makes the C3 and C5 positions (and H3/H5) appear chemically equivalent, resulting in a single, often broadened, signal for each pair.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the sample can slow down the proton exchange. In some cases, you may be able to "freeze out" the equilibrium enough to see distinct signals for C3 and C5, corresponding to the major tautomer present.
-
Solid-State NMR (CP/MAS): In the solid state, molecules are locked in a specific conformation, and only one tautomer is typically present.[4] Comparing solution and solid-state spectra can reveal the distinct chemical shifts of C3 and C5.[5]
Q3: My pyrazole ring proton/carbon shifts are significantly different from literature values. What could be the cause?
The electronic environment of the pyrazole ring is highly sensitive to the nature of its substituents. Deviations from expected values are common and are themselves a source of structural information.
Primary Causes:
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl (-COR) groups pull electron density away from the ring, deshielding the nuclei. This causes their signals to shift to a higher ppm (downfield).[6] Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) groups push electron density into the ring, shielding the nuclei and shifting their signals to a lower ppm (upfield).[7]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can influence chemical shifts, particularly for N-H protons and nearby carbons.[8] Running the spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) can sometimes resolve overlapping peaks or confirm assignments.[9]
-
Steric Effects & Anisotropy: Bulky substituents can force adjacent groups (like a phenyl ring) to twist out of planarity, altering conjugation and chemical shifts.[10] Aromatic rings as substituents generate their own magnetic field, which can shield or deshield nearby protons on the pyrazole ring depending on their relative orientation.
Q4: How do I assign the quaternary carbons of my substituted pyrazole?
Quaternary carbons (carbons with no attached protons) are invisible in standard ¹H NMR and DEPT-135 experiments and do not produce cross-peaks in an HSQC spectrum.[11] Their assignment is exclusively dependent on long-range correlations.
The Definitive Tool: HMBC
The HMBC experiment is the definitive method for assigning quaternary carbons.[12] The strategy is to identify correlations between protons with known assignments and the unknown quaternary carbons.
-
Start with unambiguously assigned protons, such as the H4 proton of the pyrazole ring or protons on substituents (e.g., -CH₃).
-
In the HMBC spectrum, look for cross-peaks connecting these known protons to the quaternary carbon signals.
-
A correlation over two bonds (²J) or three bonds (³J) will confirm the assignment. For example, the H4 proton will typically show a ²J correlation to C3 and C5, and a ³J correlation to the carbon of a substituent at position 3 or 5.
Key Experimental Protocols
Correctly acquiring 2D NMR data is critical. Below are step-by-step guides for the two most crucial experiments in pyrazole structure elucidation.
Protocol 1: Acquiring a High-Quality HMBC Spectrum
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential for determining long-range C-H connectivity and is the gold standard for assigning quaternary carbons and distinguishing isomers.
Workflow:
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise.
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra first. This is crucial for setting the correct spectral widths for the 2D experiment.
-
Select the HMBC Experiment: Choose a gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems). Gradient selection helps suppress unwanted signals and artifacts.
-
Set Key Parameters:
-
Spectral Width (SW) in F2 (¹H): Set this to cover all proton signals.
-
Spectral Width (SW) in F1 (¹³C): Set this to cover all carbon signals, from aliphatic to carbonyl regions.
-
Long-Range Coupling Delay (CNST2 on Bruker): This is the most critical parameter. It is a delay optimized for the evolution of long-range coupling constants. A typical value is based on an average J-coupling of 8 Hz (1/2J = 62.5 ms), which is effective for most ²J and ³J correlations.[2]
-
-
Acquisition: Run the experiment with a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from 1-2 hours to overnight depending on the sample concentration.
-
Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). Analyze the cross-peaks to build the carbon skeleton and confirm isomer identity as described in the FAQs.
Protocol 2: Acquiring a Diagnostic NOESY Spectrum
The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in physical space, providing through-space connectivity information that is invaluable for confirming regiochemistry and stereochemistry.
Workflow:
-
Sample Preparation: The sample must be free of paramagnetic impurities (like dissolved oxygen), which can quench the NOE effect. Degassing the sample (e.g., with several freeze-pump-thaw cycles) is recommended for critical measurements.
-
Acquire ¹H Spectrum: Obtain a high-quality ¹H spectrum to set the spectral width.
-
Select the NOESY Experiment: Choose a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker).
-
Set Key Parameters:
-
Mixing Time (d8 on Bruker): This is the most important parameter in a NOESY experiment. It is the duration during which magnetization is transferred between spatially close protons. The optimal mixing time depends on the size of the molecule. For small molecules like most pyrazole derivatives, a mixing time of 500-800 ms is a good starting point.
-
-
Acquisition: Acquire the data. NOESY experiments are often less sensitive than HMBC, so longer acquisition times may be necessary.
-
Processing and Analysis: Process the 2D data. Look for off-diagonal cross-peaks that connect two different proton signals. The presence of a cross-peak indicates that these two protons are spatially proximate.[3][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scite.ai [scite.ai]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Aminopyrazole Stability and Storage
Welcome to the technical support center for aminopyrazole compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of aminopyrazole stability and storage. This guide is structured to move from foundational knowledge to specific troubleshooting and advanced stabilization protocols, ensuring you can maintain the integrity of your valuable compounds.
Part 1: Frequently Asked Questions (FAQs) on Aminopyrazole Handling
This section addresses the most common initial questions researchers have when working with aminopyrazoles.
Q1: What are the standard storage conditions for solid aminopyrazole compounds?
A: For most solid aminopyrazoles, standard storage in a cool, dry, and dark environment is sufficient for short-to-medium-term storage.[1][2] However, due to their potential sensitivity to air and light, the ideal practice is to store them in tightly sealed containers, preferably under an inert atmosphere like nitrogen or argon.[3][4] For long-term storage, refrigeration (2-8°C) is recommended.[3] Always consult the supplier's Safety Data Sheet (SDS) for specific recommendations.[2][4][5]
Q2: My aminopyrazole solution has turned yellow/brown. What happened and is it still usable?
A: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation. The amino group on the pyrazole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[6] Exposure to air and light can accelerate this process.[3][7]
Whether the compound is usable depends on the extent of degradation and the sensitivity of your experiment. For non-critical applications, it might be acceptable. However, for quantitative studies, drug development, or any GMP-regulated work, the discolored solution should be discarded. It is crucial to perform an analytical check (e.g., HPLC) to quantify the remaining active compound and identify impurities.
Q3: I'm dissolving my aminopyrazole for an assay. What solvents should I use or avoid?
A: Solubility can be a challenge. While common organic solvents like DMSO, DMF, methanol, or ethanol are often used, their purity is critical. Protic solvents can participate in hydrolysis reactions, while residual peroxides in ethers (like THF or dioxane) can cause oxidation. For aqueous buffers, pH is the most critical factor. Many aminopyrazoles degrade under alkaline conditions through dimerization and subsequent oxidation.[8] Therefore, slightly acidic to neutral buffers (pH < 7) are generally preferred. Always use freshly prepared solutions and high-purity solvents.
Q4: Can I autoclave my aminopyrazole solution to sterilize it?
A: Autoclaving (high temperature and pressure) is strongly discouraged. High temperatures can significantly accelerate degradation pathways like hydrolysis and oxidation, compromising the integrity of your compound.[7][9] Sterilization should be achieved through sterile filtration using a 0.22 µm filter compatible with your solvent.
Part 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to diagnosing and solving stability problems.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing unexpected results related to compound stability.
Caption: Workflow for troubleshooting stability-related issues.
Common Problems and Solutions
| Symptom | Potential Cause(s) | Recommended Actions & Explanations |
| Loss of Potency / Activity | Chemical degradation (hydrolysis, oxidation).[7] | Quantify the active compound using a validated stability-indicating method like HPLC.[10] Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Precipitation in Solution | Poor solubility, pH shift, "salting out," or degradation to an insoluble product. | Verify the compound's solubility in the chosen solvent system. Ensure the solution pH is maintained and is one where the compound is stable.[8] Consider using co-solvents or salt forms to improve solubility.[11][12] |
| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products. | Perform a forced degradation study to identify potential degradants.[13] This helps in developing a stability-indicating method that can resolve the main compound from all its degradation products.[14] |
| Inconsistent Results | Instability in the assay medium over the experiment's duration. Degradation of stock solutions. | Evaluate the compound's stability directly in the final assay buffer over the time course of the experiment. If unstable, adjust the protocol to minimize incubation time or modify the buffer composition (e.g., adjust pH, add antioxidants). |
Part 3: Proactive Stability Enhancement Strategies
Instead of only reacting to problems, you can proactively enhance the stability of your aminopyrazole compounds.
Salt Formation
Converting the aminopyrazole free base into a salt is one of the most effective strategies to improve both solubility and chemical stability.[15][16] The salt form can alter the crystal lattice energy and molecular interactions, making the compound less susceptible to degradation.[11]
-
Why it works: The protonated amino group in a salt is less susceptible to oxidation compared to the free base.[6] Salt formation can also yield a more stable solid-state form.
-
How to proceed: A general rule is to select a counter-ion (an acid) with a pKa value at least 2 units lower than the pKa of the aminopyrazole's basic center to ensure efficient proton transfer.[15] Common counter-ions include HCl, sulfate, mesylate, and tartrate.
Formulation with Excipients
For compounds in development, formulation strategies can provide significant protection.
-
Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol can be added to the formulation.[17]
-
pH Modifiers: Using buffering agents to maintain an optimal pH (typically slightly acidic for aminopyrazoles) is crucial for preventing pH-driven degradation.[8][17]
-
Co-solvents: For liquid formulations, using co-solvents like propylene glycol or glycerol can sometimes slow degradation by reducing the activity of water.[12]
-
Encapsulation: Advanced strategies like microencapsulation or co-processing with excipients can create a physical barrier against environmental factors like moisture and oxygen.[18][19]
Potential Degradation Pathways
Understanding how aminopyrazoles degrade is key to preventing it. The primary pathways include oxidation and dimerization, particularly under alkaline conditions.
Caption: Common degradation pathways for aminopyrazole structures.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study for a Stability-Indicating HPLC Method
This protocol is designed to intentionally degrade the aminopyrazole under various stress conditions to identify potential degradation products and validate an analytical method's specificity.[13][14]
Objective: To develop an HPLC method that can separate the intact aminopyrazole from all potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the aminopyrazole in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Application of Stress Conditions:
-
For each condition, use a 1 mL aliquot of the stock solution. After the stress period, neutralize the solution if necessary (e.g., add an equivalent amount of NaOH to the acid-stressed sample), dilute to a final concentration of ~0.1 mg/mL, and analyze by HPLC.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. | To test for susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Keep at room temp for 2 hours. | To test for susceptibility to base-catalyzed degradation.[8] |
| Oxidation | Add 1 mL of 3% H₂O₂. Keep at room temp for 4 hours. | To simulate oxidative stress.[6] |
| Thermal Stress | Heat the solid compound at 80°C for 24 hours, then dissolve. | To assess the thermal stability of the solid form.[9] |
| Photolytic Stress | Expose the solution to UV light (e.g., 254 nm) or a photostability chamber for 24 hours. | To assess light sensitivity.[7] |
3. HPLC-UV Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all peaks.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with a photodiode array (PDA) to assess peak purity and determine the optimal wavelength.
-
Injection Volume: 10 µL.
4. Data Analysis & Validation:
-
Compare the chromatograms from the stressed samples to a non-stressed control.
-
A successful stability-indicating method will show a decrease in the main aminopyrazole peak and the appearance of new peaks for degradation products, all with baseline resolution.
-
Use a PDA detector to check for peak purity of the main peak in all conditions to ensure no degradants are co-eluting.
References
- 1. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ijsdr.org [ijsdr.org]
- 15. rjpdft.com [rjpdft.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Sonogashira Coupling with 4-Bromopyrazole
Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists encountering challenges with the alkynylation of 4-bromopyrazole and related N-heterocyclic substrates. The inherent electronic properties and coordination potential of pyrazoles can present unique obstacles compared to standard aryl halides.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions and rationally design your reaction conditions.
FAQ 1: My Sonogashira reaction with 4-bromopyrazole shows low to no conversion. What are the primary factors to investigate?
Failure to achieve significant conversion is the most common issue. A systematic approach is crucial for diagnosis. The problem typically originates from one of four areas: the catalytic system (palladium and copper), the base, the solvent, or the reaction temperature.
A. Catalyst System Integrity
The heart of the Sonogashira reaction is the palladium catalyst and, in the classical setup, the copper(I) co-catalyst.[1] Their activity is paramount.
-
Palladium Catalyst (Pre-catalyst) Inactivity: Many common palladium pre-catalysts are Pd(II) species (e.g., PdCl₂(PPh₃)₂). These require in situ reduction to the active Pd(0) state to enter the catalytic cycle.[1] This reduction is often accomplished by the amine base or through a side reaction like alkyne homocoupling.[2] If your pre-catalyst is old or has been improperly stored, it may be partially oxidized or decomposed.
-
Troubleshooting Tip: Always use a fresh, high-purity catalyst. If you suspect your catalyst, try a Pd(0) source like Pd(PPh₃)₄, which does not require a reduction step. However, be aware that Pd(0) catalysts are more sensitive to air and moisture.[3]
-
-
Ligand Choice: For heteroaromatic substrates like 4-bromopyrazole, standard ligands like triphenylphosphine (PPh₃) may not be optimal. The pyrazole nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Copper(I) Co-catalyst Oxidation: The role of the copper is to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[7] Copper(I) iodide (CuI) is notoriously sensitive to oxidation to Cu(II), which is inactive. Fresh CuI should be off-white or very light tan; a green or blue tint indicates significant oxidation.
-
Troubleshooting Tip: Use a freshly opened bottle of CuI or purify older batches. Ensure your reaction is thoroughly deoxygenated, as oxygen promotes this oxidation.[8]
-
B. The Critical Role of the Base
The base has multiple roles: it deprotonates the terminal alkyne to form the reactive acetylide, and it neutralizes the H-X byproduct generated in the cycle.[1][9] For pyrazoles, the choice is even more critical due to the acidic N-H proton.
-
Insufficient Basicity: The base must be strong enough to deprotonate the alkyne but not so strong that it causes unwanted side reactions.
-
Substrate Compatibility: A strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) could potentially deprotonate the pyrazole N-H, leading to substrate inhibition or side reactions. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often the first choice as they can also act as a solvent and ligand.[10]
-
Troubleshooting Tip: If standard amine bases are failing, consider a systematic screen. A bulky amine like DIPEA is often a good choice to minimize side reactions. For particularly stubborn couplings, a switch to an inorganic base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent might be effective, but monitor for side reactions carefully.[11]
-
C. Solvent and Temperature Effects
The solvent influences the solubility of reagents and the stability of catalytic intermediates. Temperature affects reaction rates but can also promote catalyst decomposition and side reactions.
-
Solvent Choice: The solvent must fully dissolve the starting materials and reagents. Common choices include amine bases themselves (TEA), or co-solvents like THF, DMF, or acetonitrile.[10] For N-heterocycles, polar aprotic solvents like DMF or NMP can be beneficial.[3] However, some studies have shown that DMF can sometimes inhibit the reaction.[8]
-
Troubleshooting Tip: If solubility is an issue, DMF is a strong solvent. If you suspect solvent-based inhibition, try switching to a less coordinating solvent like toluene or dioxane, ensuring your base is soluble.[12]
-
-
Temperature Control: While aryl bromides typically require more thermal energy than aryl iodides, excessive heat can lead to the formation of palladium black (inactive, precipitated palladium) and other decomposition pathways.[1]
-
Troubleshooting Tip: Start at a moderate temperature (e.g., 50-60 °C) and slowly increase if no reaction is observed. If you see catalyst decomposition (a black precipitate), the temperature is likely too high for that specific catalyst/ligand system.[2] Some highly active modern catalysts can operate efficiently even at room temperature.[13]
-
Troubleshooting Flowchart: Diagnosing Low Conversion
Caption: A step-by-step flowchart for troubleshooting low-yielding Sonogashira reactions.
FAQ 2: I am observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?
The formation of a diyne byproduct via oxidative homocoupling of the terminal alkyne is known as the Glaser or Glaser-Hay coupling.[14] This side reaction is a primary drawback of the traditional copper-co-catalyzed Sonogashira reaction and is promoted by the presence of oxygen.[15]
Mechanism of Glaser Coupling The copper acetylide intermediate, which is key to the Sonogashira cycle, can be oxidized (typically by O₂) to a Cu(II) species, which then dimerizes to yield the diyne byproduct and regenerate Cu(I).[14] This pathway directly competes with the desired transmetalation to the palladium center.
A. Rigorous Exclusion of Oxygen
This is the most critical factor.
-
Troubleshooting Protocol:
-
Solvent Degassing: Before use, thoroughly degas all solvents and liquid amine bases. The most effective method is three to five cycles of freeze-pump-thaw. Bubbling with an inert gas (argon or nitrogen) for 30-60 minutes is a less effective but acceptable alternative.
-
Inert Atmosphere: Assemble your glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and workup.
-
Reagent Handling: Add reagents via syringe or cannula under a positive flow of inert gas.
-
B. Copper-Free Sonogashira Conditions
The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][16] Copper-free protocols have become increasingly robust.[17][18]
-
How it Works: In the absence of copper, the alkyne is believed to coordinate directly to the palladium(II) center after oxidative addition.[5] Deprotonation then forms the palladium acetylide directly, bypassing the copper cycle entirely.
-
Typical Conditions: These reactions often require slightly higher temperatures or more specialized, electron-rich ligands (like bulky phosphines or NHCs) to facilitate the direct activation of the alkyne by palladium.[6][19] The choice of base is also critical, with amines often playing a multiple role.[1]
-
Troubleshooting Tip: If Glaser coupling persists despite rigorous deoxygenation, switching to a well-established copper-free protocol is the most logical next step. A screen of ligands may be necessary to find the optimal conditions for 4-bromopyrazole.[4]
C. Reaction Parameter Optimization
-
Slow Addition: If you must use copper, adding the alkyne slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the second-order homocoupling pathway relative to the cross-coupling reaction.
-
Minimize Copper Loading: Use the lowest effective catalytic amount of CuI (e.g., 1-5 mol%).
FAQ 3: My reaction is clean, but stalls at ~50% conversion, or I am seeing loss of my 4-bromopyrazole starting material without product formation. What could be happening?
If the reaction starts but fails to reach completion, or if the starting material is consumed via an alternative pathway, you may be experiencing catalyst deactivation or a competing side reaction like protodebromination.
A. Catalyst Deactivation
The active Pd(0) catalyst can be sensitive and fall out of the catalytic cycle.
-
Formation of Palladium Black: As mentioned, high temperatures can cause the palladium catalyst to precipitate as inactive palladium black.[2]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures over long reaction times.
B. Protodebromination
This is a side reaction where the bromine atom on the pyrazole is replaced by a hydrogen atom, effectively destroying the electrophilic partner.
-
Mechanism: This can occur through several pathways. For palladium-catalyzed reactions, it can happen if an intermediate organopalladium complex undergoes protonolysis before it can react with the coupling partner. The presence of water or other proton sources can facilitate this process.[20]
-
Why it's a concern for Pyrazoles: Electron-rich heteroaromatics can be more susceptible to this side reaction.
-
Troubleshooting Tips:
-
Use Anhydrous Conditions: While Sonogashira reactions are generally tolerant of some water, if you suspect protodebromination, take care to use anhydrous solvents and dry reagents.
-
Optimize Base/Solvent: The choice of base and solvent can influence the rate of protodebromination. An amine base in a non-polar solvent might be less prone to this issue than an inorganic base in a polar, protic-like solvent.
-
Increase Coupling Partner Concentration: Using a slight excess (e.g., 1.2 equivalents) of the terminal alkyne can help ensure the cross-coupling pathway outcompetes the undesired protonolysis.
-
General Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the Sonogashira coupling of 4-bromopyrazole. It should be optimized based on the specific alkyne used and the troubleshooting advice above.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Value | Notes |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A reliable, air-stable Pd(II) source. |
| Copper(I) Co-catalyst | CuI (3-10 mol%) | Use fresh, off-white powder. Omit for copper-free variant. |
| Ligand | PPh₃ (4-10 mol%) | Included in PdCl₂(PPh₃)₂. Add extra if needed. Consider XPhos for difficult couplings. |
| Base | Triethylamine (TEA) or DIPEA | Use 2-3 equivalents, or use as the solvent. |
| Solvent | THF or Dioxane | Ensure anhydrous and degassed. |
| Temperature | 25 - 80 °C | Start at RT or 50 °C. Increase if necessary. Aryl bromides often need heat.[1] |
| Atmosphere | Argon or Nitrogen | Maintain a positive inert atmosphere throughout. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromopyrazole (1.0 eq.), the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and CuI (0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Base Addition: Under a positive flow of argon, add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., DIPEA, 3.0 eq.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
Understanding the mechanism is key to effective troubleshooting.
Caption: Catalytic cycles for the standard (Pd/Cu) and copper-free Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Isomeric mixtures in pyrazole synthesis are a frequent impediment, leading to reduced yields of the desired product and creating significant downstream purification challenges. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to control the regiochemical outcome of your reactions and streamline your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrazole synthesis, offering explanations and actionable protocols to resolve them.
Issue 1: My Knorr pyrazole synthesis yields a mixture of regioisomers. How can I favor the formation of one isomer?
The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, two regioisomers can be formed.[1] The regioselectivity is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions.[3][4]
Core Problem: The two carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound exhibit similar reactivity towards the nucleophilic attack of the hydrazine, leading to a mixture of products.
Solution Strategy: To enhance regioselectivity, the reaction conditions can be modified to differentiate the reactivity of the two carbonyl groups or to favor one reaction pathway over the other. One of the most effective strategies is the judicious choice of solvent.
Protocol 1: Regioselective Knorr Synthesis Using Fluorinated Alcohols
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity of the Knorr synthesis.[5] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine through hydrogen bonding and other solvent effects.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in HFIP or TFE.
-
To this solution, add the substituted hydrazine dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.[6]
Expected Outcome: A significant improvement in the ratio of the desired regioisomer compared to reactions run in conventional solvents like ethanol.
Issue 2: I have already synthesized an inseparable mixture of pyrazole regioisomers. What is the most effective way to separate them?
Even with optimized reaction conditions, obtaining a single regioisomer can be challenging. In such cases, efficient purification methods are necessary.
Solution Strategy: Column chromatography is the most common and effective method for separating regioisomers of pyrazoles.[7][8] The key is to find a solvent system that provides a sufficient difference in the retention factor (Rf) values of the two isomers.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography
-
A series of solvents for eluent screening (e.g., hexane, ethyl acetate, dichloromethane)
-
Standard column chromatography setup
Procedure:
-
TLC Screening: On a TLC plate, spot the isomeric mixture and develop it in various solvent systems of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate). Identify the solvent system that gives the best separation between the two isomer spots.
-
Column Packing: Prepare a silica gel column using the optimized eluent system.
-
Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.
Pro-Tip: If the isomers are difficult to separate, consider derivatization to alter their polarity, followed by separation and subsequent removal of the derivatizing group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome is primarily dictated by:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thus favoring attack at the less hindered site.[3][4]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, influencing which one initiates the attack.[3][4][9]
-
Solvent: As detailed in Protocol 1, the choice of solvent can have a profound impact on regioselectivity.[5]
Q2: How does the structure of the hydrazine affect regioselectivity?
A2: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. For instance, in methylhydrazine, the NH2 group is more nucleophilic, whereas in phenylhydrazine, the substituted nitrogen is less nucleophilic due to the electron-withdrawing nature of the phenyl group. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.
Q3: Are there modern alternatives to the Knorr synthesis for achieving high regioselectivity?
A3: Yes, several modern methods offer excellent regiocontrol:
-
[3+2] Cycloaddition Reactions: These reactions, for example between nitrile imines and enamines, can be highly regioselective.[10] Another example is the reaction of 2-alkynyl-1,3-dithianes with sydnones.[11]
-
Synthesis from β-Ketoesters and Hydrazines: This variation of the Knorr synthesis can also lead to pyrazoles, and the regioselectivity can be controlled by the reaction conditions.[12][13]
-
Multicomponent Reactions: One-pot multicomponent reactions have been developed to synthesize highly substituted pyrazoles with good regioselectivity.[14]
Data and Mechanisms
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine
| 1,3-Diketone Substituents (R1, R2) | Solvent | Isomer Ratio (A:B) | Reference |
| CF3, Phenyl | Ethanol | Mixture | [5] |
| CF3, Phenyl | TFE | 97:3 | [5] |
| CF3, Phenyl | HFIP | >99:1 | [5] |
| Methyl, Phenyl | Ethanol | Mixture | [5] |
| Methyl, Phenyl | TFE | 85:15 | [5] |
| Methyl, Phenyl | HFIP | 95:5 | [5] |
Isomer A: N-methyl adjacent to R1; Isomer B: N-methyl adjacent to R2.
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
Caption: Competing pathways in Knorr pyrazole synthesis.
Diagram 2: Decision Workflow for Optimizing Regioselectivity
Caption: A decision-making guide for improving regioselectivity.
Case Studies
Celecoxib Synthesis: The synthesis of the COX-2 inhibitor Celecoxib often involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenyl hydrazine.[15][16] The regioselectivity of this reaction is crucial for obtaining the desired active pharmaceutical ingredient.[10] Controlling the reaction conditions, such as the use of an appropriate solvent and acid catalyst, is key to minimizing the formation of the undesired regioisomer.[15][17]
Sildenafil (Viagra®) Synthesis: The pyrazole core of Sildenafil is synthesized from a diketoester and hydrazine.[18] The subsequent N-methylation of the pyrazole ring must be regioselective to yield the correct intermediate for the final steps of the synthesis.[18][19] This highlights that regioselectivity is not only a concern in the initial ring formation but also in subsequent functionalization steps.
References
- 1. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. zenodo.org [zenodo.org]
- 16. benchchem.com [benchchem.com]
- 17. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 19. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Amino-4-bromopyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of 3-Amino-4-bromopyrazole. This substrate presents unique challenges due to the presence of multiple coordination sites (the amino group and two pyrazole nitrogens) which can interact with and deactivate the palladium catalyst.[1][2][3] This guide is designed to help you navigate these challenges and achieve efficient, high-yielding reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: I have set up my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, but I'm observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Low or no product formation is the most common issue and typically points to catalyst inhibition or suboptimal reaction conditions. The aminopyrazole core is notorious for deactivating palladium catalysts.[2][3]
Potential Causes & Recommended Solutions:
-
Catalyst Inhibition by the Substrate: The lone pairs on the amino group and pyrazole nitrogens can coordinate strongly to the palladium center, preventing it from entering the catalytic cycle.[1][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically shielded, electron-rich environment around the palladium, which favors the desired catalytic steps over inhibitory coordination.[4][5] Ligands like XPhos , SPhos , and RuPhos are excellent starting points.[1][6][7]
-
Expert Tip: Consider using pre-formed catalysts (precatalysts) such as XPhos Pd G2 or G3 . These are often more stable and readily form the active catalytic species under basic conditions, leading to more reproducible results.[8][9]
-
-
Incorrect Choice of Base: The base plays a critical role in both the transmetalation step (Suzuki) and the deprotonation of the amine (Buchwald-Hartwig). An inappropriate base can halt the reaction.
-
Solution (Suzuki-Miyaura): Use milder inorganic bases. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[4][10] Strong bases like NaOH can promote side reactions.[5]
-
Solution (Buchwald-Hartwig): A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[1][9]
-
-
Insufficiently Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the homocoupling of boronic acids in Suzuki reactions.
-
Solution: Ensure your reaction is thoroughly degassed. Use a freeze-pump-thaw cycle (3x) for your solvent or bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use. Assemble your reaction under a positive pressure of inert gas.[4]
-
-
Sub-optimal Temperature: Cross-coupling reactions with heteroaryl halides often require elevated temperatures to drive the oxidative addition step.
Issue 2: Significant Debromination (Protodehalogenation) Side Reaction
Question: My reaction is working, but I am isolating a significant amount of 3-aminopyrazole (the debrominated starting material) alongside my desired product. How can I suppress this side reaction?
Answer: Debromination is a known side reaction for halogenated aminopyrazoles, where the bromine atom is replaced by a hydrogen atom.[2][8][13] This is often exacerbated by the reaction conditions.
Potential Causes & Recommended Solutions:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles can be deprotonated by the base, forming a pyrazolate anion. This species can influence the catalytic cycle in a way that promotes debromination.[5]
-
Solution: Protect the pyrazole nitrogen. While adding steps, installing a protecting group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can dramatically reduce or eliminate debromination.[5] This is often the most effective solution.
-
-
Choice of Halide: While you are starting with the bromo-derivative, it's important to know that iodo-pyrazoles are generally more prone to dehalogenation than their bromo or chloro counterparts.[8][13] If you have the synthetic option, using the 4-chloro-3-aminopyrazole with a more active catalyst system may be a viable alternative.
-
Solution: Stick with the 4-bromopyrazole, as it is generally superior to the 4-iodo analogue for minimizing this side reaction.[2]
-
-
Base and Solvent Effects: Strong bases and certain solvents can accelerate the rate of debromination.[5]
-
Solution: Use a milder base like K₃PO₄ or even cesium fluoride (CsF) . Avoid strong hydroxides.[5] Using less polar aprotic solvents like toluene or dioxane can also be beneficial compared to highly polar solvents like DMF.
-
Caption: Decision tree for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: For C-C bond formation, which catalyst system should I start with for a Suzuki-Miyaura coupling of this compound?
A1: A robust starting point is crucial for success. We recommend using a modern catalyst system known for its high activity with heteroaryl halides. The following table outlines reliable starting conditions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Comments |
|---|---|---|
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a precatalyst like XPhos Pd G2 (2-5 mol%) | Pd(OAc)₂ is a common Pd(II) source that is reduced in situ.[14] Precatalysts offer better stability and activity.[8] |
| Ligand | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligands are essential to overcome catalyst inhibition by the aminopyrazole substrate.[5][7] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Milder bases that are effective for transmetalation while minimizing side reactions like debromination.[5][15] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent with water is standard for Suzuki couplings. Ensure solvents are properly degassed.[4][15] |
| Temperature | 80-110 °C | Higher temperatures are often required for these challenging substrates. Monitor by TLC or LC-MS.[11] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for any potential protodeboronation.[4] |
Q2: I need to perform a C-N bond formation (Buchwald-Hartwig amination). What are the key differences in catalyst selection compared to the Suzuki reaction?
A2: The Buchwald-Hartwig amination requires a different set of conditions, particularly the base and sometimes the ligand choice, to facilitate the C-N bond formation.[16][17] The primary challenge remains catalyst inhibition.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Comments |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) or a precatalyst like RuPhos Pd G3 (2-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source.[14] Buchwald's G3 precatalysts are highly active for C-N couplings.[1] |
| Ligand | RuPhos or BrettPhos (4-10 mol%) | These ligands are specifically designed for challenging C-N couplings and show excellent performance with coordinating substrates.[1][6] |
| Base | NaOtBu or LiHMDS (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the coupling amine and facilitate the catalytic cycle.[1][9] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous aprotic solvents are crucial. Water will quench the strong base.[4] |
| Temperature | 80-110 °C | Similar to Suzuki couplings, elevated temperatures are typically necessary.[4] |
| Amine | 1.2 - 2.0 equivalents | An excess of the amine coupling partner is generally used. |
Q3: Do I always need to protect the 3-amino group before the cross-coupling reaction?
A3: Not necessarily. Modern catalyst systems with bulky phosphine ligands are often capable of coupling unprotected this compound directly.[8][13] The free amino group is a key challenge, but protecting it adds extra synthetic steps. It is generally recommended to first attempt the reaction with the unprotected substrate using a robust catalyst system (e.g., XPhos or RuPhos-based systems). If catalyst inhibition remains a persistent issue, then N-protection of the amino group (e.g., as a carbamate or amide) should be considered.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, oven-baked reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 5 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparison of pyrazole synthesis methods: Knorr vs. 1,3-dipolar cycloaddition
An Application Scientist's Guide to Pyrazole Synthesis: Knorr vs. 1,3-Dipolar Cycloaddition
In the landscape of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, particularly within medicinal chemistry and drug development. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have cemented their status as "privileged structures." The ubiquitous presence of the pyrazole core in blockbuster drugs such as Celecoxib (Celebrex®), Sildenafil (Viagra®), and Rimonabant underscores the critical importance of efficient and versatile synthetic methodologies.
This guide provides a comparative analysis of two of the most fundamental and widely employed methods for pyrazole synthesis: the classic Knorr synthesis and the powerful 1,3-dipolar cycloaddition. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering insights that enable you to select and optimize the ideal synthetic route for your specific target molecule.
The Knorr Pyrazole Synthesis: A Time-Honored Workhorse
First reported by Ludwig Knorr in 1883, this synthesis is arguably the most traditional and straightforward method for constructing the pyrazole ring. It relies on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.
Mechanism and Rationale
The reaction proceeds via an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically catalyzed by acid, which protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.
The primary challenge in the Knorr synthesis is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of regioisomeric pyrazoles. The outcome is often dictated by the relative electrophilicity of the two carbonyls and steric hindrance. For instance, a ketone is generally more electrophilic than an ester, directing the initial attack of the hydrazine.
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// Edges start -> intermediate1 [label="Condensation\n(-H₂O)", color="#34A853"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization", color="#EA4335"]; intermediate2 -> product [label="Dehydration\n(-H₂O)", color="#FBBC05"]; }
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole
This protocol describes the synthesis from benzoylacetone and methylhydrazine.
-
Reaction Setup: To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylhydrazine (0.46 g, 10 mmol).
-
Catalysis: Add three drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by activating the carbonyl group.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Workup: After completion, allow the reaction to cool to room temperature. Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Purification: Add 50 mL of cold water to the concentrated mixture to precipitate the product. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the pyrazole product. Further purification can be achieved by recrystallization from ethanol/water.
1,3-Dipolar Cycloaddition: Precision and Versatility
The 1,3-dipolar cycloaddition is a powerful reaction in the synthetic chemist's toolkit, providing a highly efficient route to five-membered heterocycles. For pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile).
Mechanism and Rationale
This reaction is a pericyclic process, meaning it proceeds through a concerted cyclic transition state. The [3+2] cycloaddition of a diazo compound and an alkyne is a classic example of a Huisgen cycloaddition. The concerted nature of the mechanism means that bond formation occurs in a single step without intermediates, which often leads to high stereospecificity and efficiency.
A key advantage of this method is the high degree of regiocontrol that can be achieved, a significant improvement over the classical Knorr synthesis. For terminal alkynes, the reaction often yields a mixture of regioisomers. However, the development of metal-catalyzed variants, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), has revolutionized the field by providing near-perfect regioselectivity for 1,4- and 1,5-disubstituted triazoles, respectively. Analogous principles can be applied to diazo-alkyne cycloadditions to control pyrazole regiochemistry.
// Nodes reactants [label="Diazo Compound (1,3-Dipole)\n+\nAlkyne (Dipolarophile)", fillcolor="#FFFFFF", fontcolor="#202124"]; transition_state [label="Concerted [3+2]\nCyclic Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> transition_state [label="Thermal or\nCatalytic Activation", color="#EA4335"]; transition_state -> product [label="Single Step\nBond Formation", color="#34A853"]; }
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate
This protocol describes the reaction between ethyl phenylpropiolate and benzyl azide (which thermally decomposes in situ to generate the diazo-equivalent for this cycloaddition pathway leading to a triazole, but the principle for a diazo compound is analogous). A more direct pyrazole synthesis would use a diazo compound like diazomethane with an alkyne.
-
Reaction Setup: In a sealed tube, dissolve ethyl phenylpropiolate (1.74 g, 10 mmol) and benzyl azide (1.33 g, 10 mmol) in toluene (15 mL). Caution: Benzyl azide is potentially explosive and should be handled with care.
-
Reaction: Heat the sealed tube to 110°C in an oil bath for 24 hours. The high temperature is required to overcome the activation energy for the uncatalyzed cycloaddition.
-
Workup: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 5% and increasing to 20%) to afford the pure pyrazole product.
Comparative Analysis: Knorr vs. 1,3-Dipolar Cycloaddition
The choice between these two powerful methods is dictated by the specific requirements of the target molecule, including desired substitution patterns, functional group tolerance, and scalability.
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | 1,3-Dicarbonyls & Hydrazines | Diazo Compounds & Alkynes/Alkenes |
| Availability of SMs | Often commercially available and inexpensive. | Can require multi-step synthesis, especially for complex diazo compounds. |
| Regioselectivity | Often poor with unsymmetrical substrates, leading to isomeric mixtures. | Can be excellent, especially with metal catalysis (e.g., Cu, Ru). |
| Reaction Conditions | Typically requires heating (reflux) with acid or base catalysis. | Can range from high-temperature thermal conditions to mild, room-temperature catalytic reactions. |
| Functional Group Tolerance | Moderate. Sensitive functional groups may not tolerate the acidic/basic conditions and heat. | Generally very high, particularly in catalyzed variants, making it suitable for late-stage functionalization. |
| Typical Yields | Moderate to high (60-95%), but can be lower if regioisomers form. | Often high to excellent (>90%), with high purity. |
| Scalability | Generally straightforward and cost-effective for large-scale industrial synthesis. | Can be more expensive and complex to scale, especially if catalysts or unstable diazo precursors are used. |
| Atom Economy | Good, with water being the primary byproduct. | Excellent, as all atoms from the dipole and dipolarophile are incorporated into the product. |
Conclusion and Strategic Recommendations
Choose the Knorr Synthesis when:
-
Your target pyrazole is structurally simple and can be disconnected to readily available, symmetrical 1,3-dicarbonyls.
-
Regioselectivity is not a concern, or the inherent electronic/steric bias of your substrates provides the desired isomer.
-
Cost and scalability are the primary drivers for your project, making it ideal for the bulk synthesis of core scaffolds.
Choose the 1,3-Dipolar Cycloaddition when:
-
Your target molecule is complex and highly functionalized, requiring a mild and orthogonal reaction.
-
Precise control over regiochemistry is critical to the biological activity or material properties of your target. This is a common requirement in drug discovery programs.
-
You are performing late-stage modifications on a complex molecule where high functional group tolerance is paramount.
Ultimately, both methods are indispensable tools. The Knorr synthesis remains a robust and economical choice for foundational pyrazole structures, while the 1,3-dipolar cycloaddition offers the precision, versatility, and mild conditions required for the synthesis of complex, next-generation molecules. A thorough understanding of the mechanisms and practical limitations of each, as outlined in this guide, is essential for making the most strategic choice in your synthetic endeavors.
A Head-to-Head Comparison for Synthetic Strategy: 3-Amino-4-bromopyrazole vs. 3-Amino-4-iodopyrazole in Suzuki Coupling
A Senior Application Scientist's Guide to Navigating Reactivity and Optimizing Yields
For researchers and professionals in drug development, the 4-substituted 3-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of targeted therapies. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging the critical C-C bonds at the C4 position, offering unparalleled functional group tolerance and reliability. However, a crucial decision confronts the synthetic chemist at the outset: which halogen should serve as the coupling handle?
This in-depth guide provides a direct comparison of 3-amino-4-bromopyrazole and 3-amino-4-iodopyrazole as substrates in the Suzuki coupling reaction. Moving beyond theoretical reactivity, we will dissect the experimental realities, explain the causality behind protocol choices, and provide actionable data to guide your synthetic strategy.
The Underlying Principle: A Tale of Two Halogens in the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the pyrazole.
The reactivity of the halide in this step is governed by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.[2] Consequently, the generally accepted reactivity trend for halides in Suzuki couplings is I > Br > Cl.[1][3] Based on this fundamental principle, 3-amino-4-iodopyrazole is expected to be the more reactive substrate, potentially allowing for milder reaction conditions and faster conversions.
However, as we will explore, this enhanced reactivity comes with a significant trade-off that often subverts theoretical expectations in real-world applications.
Experimental Reality: The Dehalogenation Dilemma
While the higher reactivity of the C-I bond can be advantageous, it also increases the substrate's susceptibility to a detrimental side reaction: proto-dehalogenation (hydrodehalogenation).[4][5] In this off-cycle process, the halo-pyrazole is reduced, replacing the halogen with a hydrogen atom and terminating the desired coupling pathway.
Direct comparative studies on halogenated aminopyrazoles have conclusively shown that iodo-derivatives have a much greater propensity for this dehalogenation side reaction than their bromo- and chloro-analogues.[4][5] This often results in diminished yields of the desired coupled product and the formation of a difficult-to-separate byproduct, 3-aminopyrazole.
Consequently, in the context of Suzuki-Miyaura coupling, the greater stability of the C-Br bond makes This compound the superior and more reliable substrate for achieving higher yields .[3][5] While the bromo-substrate may require slightly more forcing conditions (e.g., higher temperatures or longer reaction times), its resistance to dehalogenation ensures a more efficient conversion to the target molecule.
Comparative Performance Data
The following table summarizes the key performance differences based on experimental findings reported in the literature.
| Feature | 3-Amino-4-iodopyrazole | This compound | Rationale & Causality |
| Theoretical Reactivity | Higher | Lower | Based on the lower C-I bond dissociation energy, facilitating a faster rate of oxidative addition.[2][3] |
| Yield in Suzuki Coupling | Often Lower | Generally Higher & More Reliable | The high reactivity of the C-I bond leads to a significant competing dehalogenation side reaction, reducing the yield of the desired coupled product.[3][4][5] |
| Primary Side Reaction | Proto-dehalogenation | Minimal Dehalogenation | The stronger C-Br bond is less susceptible to premature reduction during the catalytic cycle.[4] |
| Optimal Use Case | Other couplings (e.g., Sonogashira) where dehalogenation is less prevalent.[3] | Suzuki-Miyaura couplings where yield and purity are paramount. | The choice of halogen should be tailored to the specific reaction chemistry to maximize efficiency. |
A Validated Workflow for Suzuki Coupling of 3-Amino-4-halopyrazoles
The successful coupling of aminopyrazoles, which can act as inhibitory ligands to the palladium catalyst, requires careful selection of the catalytic system.[6] Modern systems employing bulky, electron-rich phosphine ligands are essential for stabilizing the catalyst and promoting the desired reaction pathway.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol: Suzuki Coupling of this compound
This protocol is a representative example synthesized from established methods for coupling nitrogen-rich heterocycles.[4][6][7] It is designed to be a self-validating system by using a well-established, high-performance catalyst.
Materials:
-
This compound (1.0 mmol, 1 eq.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 mmol, 2-3 eq.)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, ~5 mL)
Procedure:
-
Vessel Preparation: To a dry microwave vial or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the XPhos Pd G2 precatalyst (2 mol%) and XPhos ligand (2 mol%) and add them to the reaction vessel. Rationale: The use of a pre-catalyst ensures the efficient generation of the active Pd(0) species. The additional free ligand can help stabilize the catalyst and prevent deactivation by the aminopyrazole substrate.[6]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 10-15 minutes. Rationale: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C or utilize a microwave reactor set to 100-120 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-3-aminopyrazole product.
Conclusion and Strategic Recommendations
The choice between this compound and its iodo counterpart for Suzuki-Miyaura coupling is a clear case where theoretical reactivity does not translate directly to synthetic utility.
-
For Suzuki-Miyaura Couplings: This compound is the recommended substrate. Its inherent stability against the common and yield-diminishing side reaction of dehalogenation makes it a more robust and reliable building block, consistently delivering higher yields of the desired 4-substituted products.[4][5]
-
Alternative Scenarios: The higher reactivity of 3-amino-4-iodopyrazole can be leveraged in other cross-coupling reactions, such as Sonogashira or Buchwald-Hartwig aminations, where its propensity for dehalogenation may be less pronounced or can be mitigated by specific catalytic systems.[3]
By understanding the mechanistic nuances and the critical balance between reactivity and stability, researchers can make informed decisions, bypass common pitfalls, and ultimately accelerate the drug discovery process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Analytical methods for confirming the purity of 3-Amino-4-bromopyrazole
An Objective Guide to Analytical Methods for Confirming the Purity of 3-Amino-4-bromopyrazole
For researchers, scientists, and drug development professionals, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. This compound, a key heterocyclic building block in the synthesis of various pharmaceuticals, is no exception.[1][2][3] Ensuring its purity is a critical step that demands a robust, multi-faceted analytical strategy.
This guide provides an in-depth comparison of the principal analytical methods for confirming the purity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, present comparative data, and offer detailed protocols. Our approach is grounded in the principle of employing orthogonal methods—techniques that measure the same property using different underlying principles—to build a self-validating and trustworthy purity profile.
The Analytical Imperative: Why Purity Matters
In pharmaceutical development, impurities can arise from various sources, including the synthesis process (by-products, intermediates), degradation, or residual solvents.[4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[4] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[5][6] Therefore, selecting the appropriate analytical methods is a decision with significant scientific and regulatory consequences.
Core Comparative Analysis of Purity Determination Methods
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the specific questions being asked. This compound is a non-volatile, thermally stable solid with a melting point of 132-142°C.[1][7] This profile makes it amenable to several techniques, each offering unique advantages and limitations.
| Method | Principle | Information Provided | Key Advantages | Primary Limitations |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative impurity profile (area %), peak purity analysis (with PDA). | Gold standard for non-volatile and thermally unstable compounds; high sensitivity and specificity for chromophoric impurities.[4][8] | Requires impurities to have a UV chromophore; relative quantification assumes equal response factors for all components. |
| GC-MS | Partitioning between a carrier gas and a stationary phase, followed by mass analysis. | Separation and identification of volatile and semi-volatile impurities. | Excellent for residual solvents and volatile process impurities; MS provides definitive structural information on separated peaks.[9][10] | Requires analyte to be volatile and thermally stable; potential for on-column degradation. |
| Quantitative ¹H NMR (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absolute purity determination (% w/w), structural confirmation. | Orthogonal to chromatography; does not require reference standards for impurities; non-destructive; detects non-chromophoric impurities.[11][12] | Lower sensitivity than chromatographic methods; potential for peak overlap in complex mixtures.[12] |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements to simple gases for quantification. | Confirms the bulk elemental composition against the theoretical formula (C₃H₄BrN₃). | Provides a measure of absolute purity with respect to inorganic and non-CHNS containing impurities. | A bulk technique that does not identify or quantify individual organic impurities.[13] |
The Analytical Workflow: An Integrated Approach
A robust purity assessment relies on an integrated workflow where techniques are used to confirm and complement each other. A typical workflow begins with a high-resolution separation technique and is confirmed by an orthogonal method.
Caption: Integrated workflow for purity analysis.
Deep Dive into Key Methodologies
High-Performance Liquid Chromatography (HPLC)
For a non-volatile intermediate like this compound, HPLC is the workhorse for impurity profiling.[8] It separates the main component from related substances and degradation products, allowing for their quantification.
Causality Behind Method Choices:
-
Reverse-Phase (RP) HPLC: The pyrazole ring system has moderate polarity, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile).
-
Photodiode Array (PDA) Detector: Unlike a standard UV detector, a PDA detector acquires a full UV-Vis spectrum at each point in the chromatogram. This is crucial for evaluating peak purity. If the spectra at the upslope, apex, and downslope of a peak are identical, it provides confidence that the peak represents a single, pure component.
-
Gradient Elution: Using a gradient (where the mobile phase composition changes over time) is often necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe and with good peak shape.
Experimental Protocol: RP-HPLC for Purity of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the PDA software to perform peak purity analysis on the main this compound peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary choice, GC-MS is the definitive method for identifying and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., toluene, ethyl acetate).[9][10] Given the compound's melting point, it is sufficiently thermally stable for GC analysis, but its low volatility means a higher inlet and oven temperature program would be required compared to truly volatile analytes.
Caption: Decision logic for chromatography method selection.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a more concentrated solution than for HPLC, e.g., 10 mg/mL in a suitable solvent like Dichloromethane or Methanol.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify against a known standard if required. The main peak of this compound can be identified by its characteristic mass spectrum.
-
Quantitative ¹H NMR (qNMR)
qNMR has emerged as a powerful primary method for purity assignment because it provides a direct measure of the analyte-to-standard ratio without relying on chromatographic separation.[11][12] It is an ideal orthogonal technique to HPLC.
Causality Behind Method Choices:
-
Internal Standard: A high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with known protons that resonate in a clear region of the spectrum is chosen. The standard must be accurately weighed.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time) is critical to ensure all protons have fully relaxed between scans, which is essential for accurate integration and, therefore, accurate quantification.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆) that completely dissolves both the sample and the internal standard is used.
Experimental Protocol: Quantitative ¹H-NMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative 1D proton experiment.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
Relaxation Delay (d1): 30-60 seconds (must be determined experimentally, but a long delay is a safe starting point).
-
Acquisition Time: ~3-4 seconds.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound and a known signal from the internal standard.
-
Calculate purity (% w/w) using the following formula: Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Conclusion: A Triad of Trust
For a comprehensive and defensible assessment of the purity of this compound, no single method is sufficient. A scientifically sound approach relies on a triad of orthogonal techniques:
-
RP-HPLC with PDA serves as the primary tool for high-sensitivity separation and quantification of process-related impurities and degradation products.
-
GC-MS is essential for specifically targeting and identifying volatile impurities and residual solvents, which are common in pharmaceutical manufacturing.
-
Quantitative ¹H-NMR provides an absolute, non-chromatographic measure of purity, acting as a crucial orthogonal confirmation. It simultaneously verifies the structure and quantifies the main component against a certified standard, capturing impurities that may be invisible to other techniques.
By integrating these methods, researchers and drug development professionals can build a complete, self-validating purity profile that ensures the quality of their intermediates and complies with the stringent requirements of the pharmaceutical industry.[5][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Halogenated Heterocycles [sigmaaldrich.com]
- 3. This compound [srdpharma.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. biomedres.us [biomedres.us]
- 9. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 10. benchchem.com [benchchem.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
A Comparative Guide to Kinase Inhibitors Derived from Aminopyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole core is a privileged scaffold in medicinal chemistry, prized for its versatility in targeting protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases. The strategic placement of the amino group on the pyrazole ring, combined with diverse substitutions, allows for the development of highly potent and selective inhibitors targeting a wide array of kinases. This guide provides a comparative analysis of key kinase inhibitors derived from different aminopyrazole scaffolds, offering insights into their structure-activity relationships, target profiles, and the experimental methodologies used for their evaluation.
The Aminopyrazole Scaffold: A Foundation for Kinase Selectivity
The aminopyrazole structure is an excellent starting point for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Different isomers, such as 3-aminopyrazole and 4-aminopyrazole, present distinct vectors for chemical modification, enabling chemists to fine-tune selectivity and potency. For instance, the 3-aminopyrazole scaffold is a cornerstone for a variety of inhibitors targeting cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] In contrast, 4-aminopyrazole derivatives have been effectively developed as inhibitors of Janus kinases (JAKs).[4] The strategic exploration of these scaffolds has led to the discovery of clinical candidates and powerful research tools.
Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors
This section details representative kinase inhibitors, categorized by their primary kinase targets, to illustrate the diverse applications of the aminopyrazole core.
Aurora Kinase Inhibitors: The 3-Aminopyrazole Core
Aurora kinases are essential for regulating mitosis, and their overexpression is a common feature in many cancers, making them a key therapeutic target.[5]
-
Danusertib (PHA-739358): This potent, ATP-competitive inhibitor targets Aurora kinases A, B, and C.[6][7] Danusertib is built upon a 3-aminopyrazole derivative scaffold.[1][8] It demonstrates significant antitumor activity by disrupting mitosis, leading to polyploidy and apoptosis.[8] In addition to Aurora kinases, Danusertib also shows activity against other kinases like Abl, including the T315I mutant, making it relevant for certain forms of leukemia.[9][10]
Cyclin-Dependent Kinase (CDK) Inhibitors: Versatility of the Aminopyrazole Scaffold
CDKs are central to cell cycle regulation, and their dysregulation is a hallmark of cancer.[11] The aminopyrazole scaffold has been instrumental in developing multi-CDK inhibitors.
-
AT7519: This small-molecule inhibitor demonstrates potent activity against multiple CDKs, including CDK1, 2, 4, 5, 6, and 9.[12] Its mechanism involves inducing apoptosis and inhibiting RNA polymerase II, a substrate of CDK7 and CDK9.[11] AT7519 also shows inhibitory effects on GSK-3β.[11][12] The development of AT7519 was guided by a fragment-based approach coupled with high-throughput X-ray crystallography.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
The NPM-ALK fusion protein is a key oncogenic driver in anaplastic large-cell lymphomas (ALCL).[13][14][15]
-
NVP-TAE684: This highly potent and selective ALK inhibitor effectively blocks the growth of ALK-dependent cell lines with IC50 values in the low nanomolar range.[13][14][16][17] NVP-TAE684 induces cell cycle arrest and apoptosis by inhibiting the phosphorylation of NPM-ALK and its downstream signaling partners.[13][14]
B-Raf Kinase Inhibitors: Targeting the MAPK Pathway
Mutations in the B-Raf kinase, particularly the V600E mutation, lead to constitutive activation of the MAPK signaling pathway, driving a significant percentage of cancers, especially melanoma.[18][19] Pyrazole-based scaffolds have been successfully employed to develop potent and selective B-Raf inhibitors.[20][21] These inhibitors are designed to be ATP-competitive and can show remarkable selectivity for the mutated form of the kinase.[20][22]
VEGFR-2 Inhibitors: Halting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[23][24] Consequently, inhibiting VEGFR-2 is a validated anti-cancer strategy.[25] Several pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors.[23][24][26] For example, certain quinoxaline-pyrazole hybrids have demonstrated VEGFR-2 inhibitory activity surpassing that of the multi-kinase inhibitor sorafenib.[23]
Performance Data Summary
The following table summarizes the in vitro potency of the discussed aminopyrazole-derived kinase inhibitors against their primary targets.
| Inhibitor | Aminopyrazole Scaffold Type | Primary Target(s) | IC50 Values |
| Danusertib (PHA-739358) | 3-Aminopyrazole derivative | Aurora A, Aurora B, Aurora C, Abl | 13 nM, 79 nM, 61 nM, 25 nM, respectively[6][9][10] |
| AT7519 | Not specified in abstracts | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 210 nM, 47 nM, 100 nM, 13 nM, 170 nM, <10 nM, respectively[27] |
| NVP-TAE684 | Not specified in abstracts | ALK | 2-10 nM (in cell lines)[13][14][16][17] |
| SR-3576 | Aminopyrazole | JNK3 | 7 nM[28] |
| Compound 3i | Pyrazole | VEGFR-2 | 8.93 nM[24] |
Experimental Protocols
The characterization and comparison of kinase inhibitors rely on robust and reproducible experimental assays. Below are detailed protocols for two fundamental assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an aminopyrazole inhibitor against a target kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test inhibitor (e.g., Danusertib)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the aminopyrazole inhibitor in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the kinase and the inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the europium-labeled antibody and streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).
-
Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the percentage of kinase inhibition to determine the IC50 value.
References
- 1. Danusertib | C26H30N6O3 | CID 11442891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pnas.org [pnas.org]
- 14. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 20. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Pyrazole Derivatives with 2D NMR
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel pyrazole derivatives represents a gateway to new therapeutic possibilities.[1] The biological activity of these nitrogen-containing heterocyclic compounds is intrinsically linked to their precise molecular architecture.[1][2] Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of credible research. While 1D NMR (¹H and ¹³C) provides a foundational sketch, the inherent complexities of pyrazole systems—such as isomerism, tautomerism, and signal overlap—necessitate the resolving power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[2][3][4]
This guide provides an in-depth comparison of key 2D NMR techniques for the structural elucidation of pyrazole derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the scientific integrity of your findings.
The Challenge: Ambiguity in Pyrazole Structures
The substitution pattern on the pyrazole ring dictates its chemical properties and biological function. A common challenge is distinguishing between regioisomers, for instance, N1- versus N2-substituted pyrazoles, or confirming the position of various substituents on the carbon framework (C3, C4, and C5). Furthermore, N-unsubstituted pyrazoles can exist in a tautomeric equilibrium, leading to broadened or averaged signals in ¹³C NMR spectra for the C3 and C5 positions, complicating definitive assignments.[2][5] It is in resolving these ambiguities that 2D NMR proves indispensable.
The 2D NMR Toolkit: A Comparative Overview
A robust structural validation strategy for pyrazole derivatives sequentially employs a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a network of cross-correlations that allows for confident assignment of every proton and carbon in the molecule. The three core experiments in this workflow are:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two or three bonds.
The following table compares the primary function and key insights gained from each of these foundational techniques in the context of pyrazole structure validation.
| 2D NMR Experiment | Primary Function | Key Insights for Pyrazole Derivatives | Strengths | Limitations |
| ¹H-¹H COSY | Maps ³JHH couplings (proton-proton through 3 bonds) | - Establishes connectivity between adjacent protons on the pyrazole ring or substituents.- Identifies distinct spin systems. | - Quickly establishes proton-proton proximities.- Simple to interpret. | - Provides no direct carbon information.- Does not show correlations through quaternary carbons or heteroatoms. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (¹JCH) | - Unambiguously links each proton signal to its corresponding carbon signal.- Confirms protonated carbons. | - Highly sensitive and efficient.- Simplifies assignment of protonated carbons. | - Quaternary carbons are not observed.- Does not provide connectivity information between different parts of the molecule. |
| ¹H-¹³C HMBC | Maps ²JCH and ³JCH couplings (proton-carbon through 2 or 3 bonds) | - Crucial for identifying regioisomers. - Connects molecular fragments across quaternary carbons and heteroatoms.- Confirms substituent placement. | - The cornerstone for assembling the complete carbon skeleton.- Reveals long-range connectivity. | - Less sensitive than HSQC.- Interpretation can be more complex due to multiple correlations. |
A Validated Workflow for Pyrazole Structure Elucidation
The following workflow provides a systematic approach to validating the structure of a synthesized pyrazole derivative, ensuring that each assignment is supported by orthogonal data.
Caption: A systematic workflow for pyrazole structure validation using 2D NMR.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; protic solvents like D₂O or CD₃OD can cause the N-H proton to exchange, rendering it invisible in the ¹H NMR spectrum.[5]
-
Filter the solution through a glass wool plug into a clean, dry NMR tube.
-
Ensure the solvent is as dry as possible to minimize exchange with residual water, which can broaden N-H and O-H signals.[5]
NMR Data Acquisition:
Standard pulse programs available on modern NMR spectrometers are typically used for these experiments.
-
COSY: A standard cosygpqf or similar pulse sequence is sufficient.
-
HSQC: An hsqcedetgpsp pulse sequence is recommended as it provides editing capabilities to distinguish CH/CH₃ from CH₂ signals.
-
HMBC: A hmbcgplpndqf pulse sequence is commonly used. The key parameter to optimize is the long-range coupling constant (J), typically set to 8-10 Hz to observe ²JCH and ³JCH correlations.[5]
Case Study: Distinguishing N1 vs. N2-Substituted Pyrazole Isomers
A frequent and critical challenge is determining the regiochemistry of N-alkylation. Let's consider a hypothetical 3-phenyl-1H-pyrazole alkylated with a benzyl group. The reaction can yield two possible products: 1-benzyl-3-phenyl-1H-pyrazole (Isomer A) and 1-benzyl-5-phenyl-1H-pyrazole (Isomer B).
Illustrative HMBC Correlations for Isomer Differentiation:
The HMBC experiment is the definitive tool for distinguishing these isomers.[6] The key lies in the three-bond correlation (³JCH) between the benzylic methylene protons (N-CH₂) and the carbons of the pyrazole ring.
Caption: Key diagnostic HMBC correlations for distinguishing N-substituted pyrazole regioisomers.
Analysis Causality:
-
For Isomer A (1-benzyl-3-phenyl): The benzylic protons (N-CH₂) are three bonds away from the C5 carbon of the pyrazole ring. Therefore, a cross-peak will be observed in the HMBC spectrum between the N-CH₂ protons and C5. No such correlation will be seen to C3.
-
For Isomer B (1-benzyl-5-phenyl): Conversely, the benzylic protons are now three bonds away from the C3 carbon. The diagnostic HMBC correlation will be between the N-CH₂ protons and C3, with no corresponding cross-peak to C5.
This clear distinction, provided by a single HMBC experiment, authoritatively resolves the structural ambiguity. Similar logic can be applied to confirm the placement of any substituent on the pyrazole ring by identifying key long-range correlations to neighboring carbons.
Advanced Considerations: Tautomerism and ¹⁵N NMR
For N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to averaged signals, particularly for C3 and C5 in the ¹³C NMR spectrum.[2] This can be addressed by:
-
Low-Temperature NMR: Cooling the sample can slow the exchange rate enough to resolve the distinct signals for each tautomer.[5]
-
¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, direct observation of nitrogen signals can provide invaluable information.[7] ¹H-¹⁵N HMBC experiments can show correlations from protons to the pyrazole nitrogens, helping to definitively establish the tautomeric form and substitution pattern.[6][8] For instance, the pyrazole ring proton (3-H or 5-H) will show HMBC correlations to both the "pyrrole-like" N2 and the "pyridine-like" N1 nitrogens, confirming the ring system.[8][9]
Conclusion
The structural validation of synthesized pyrazole derivatives is a multi-faceted process where 1D NMR provides the initial overview, but 2D NMR techniques deliver the necessary certainty. The strategic application of COSY, HSQC, and particularly HMBC spectroscopy creates a self-validating network of data that resolves the common structural ambiguities inherent to pyrazole chemistry. By understanding the causality behind each experiment and following a systematic workflow, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable downstream applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epubl.ktu.edu [epubl.ktu.edu]
Navigating the Fluorination of Pyrazoles: A Comparative Guide to Reagents Beyond Selectfluor
For the modern medicinal chemist and drug development professional, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The pyrazole nucleus, a privileged structure in numerous pharmaceuticals, is a prime target for fluorination to modulate its physicochemical and pharmacokinetic properties. For years, Selectfluor has been a go-to reagent for electrophilic fluorination. However, the landscape of fluorination chemistry is ever-evolving, and a nuanced understanding of the available alternatives is critical for optimizing synthetic strategies. This guide provides an in-depth comparison of alternative reagents to Selectfluor for the fluorination of pyrazoles, grounded in experimental data and mechanistic insights.
The Benchmark: Understanding Selectfluor's Role in Pyrazole Fluorination
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is an electrophilic fluorinating agent renowned for its high reactivity, stability, and ease of handling.[1] Its primary application in pyrazole chemistry is the direct C-H fluorination, typically at the C4 position, which is the most electron-rich and sterically accessible site.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.
However, the high reactivity of Selectfluor can sometimes lead to challenges, including over-reaction to form difluorinated products and lack of selectivity in complex substrates.[3][4] Furthermore, for certain pyrazole substitution patterns, particularly those with electron-withdrawing groups, fluorination with Selectfluor can be sluggish or ineffective.[3] These limitations necessitate the exploration of alternative reagents with complementary reactivity profiles.
Key Alternative Electrophilic Fluorinating Reagents
This section details viable alternatives to Selectfluor, focusing on their application in pyrazole fluorination with supporting data and protocols.
N-Fluorobenzenesulfonimide (NFSI): The Versatile Workhorse
N-Fluorobenzenesulfonimide (NFSI) has emerged as a powerful and versatile alternative to Selectfluor.[5] It is a crystalline, stable, and commercially available reagent that offers a different reactivity profile, often providing improved yields and selectivity.[6]
NFSI can participate in both electrophilic and radical fluorination pathways, depending on the reaction conditions. For pyrazoles, its most notable application is in directed C-H fluorination, often facilitated by a directing group and a transition metal catalyst, or through a lithiation-fluorination sequence.[5][7]
A prominent example is the synthesis of 5-fluoropyrazoles. This is achieved by deprotonation at the C5 position using a strong base like n-butyllithium, followed by quenching the resulting anion with NFSI.[7] This method provides excellent regioselectivity, targeting a position that is often difficult to functionalize directly with electrophilic aromatic substitution.
dot
Caption: Mechanistic pathways for pyrazole fluorination using NFSI.
| Reagent | Substrate | Position | Conditions | Yield (%) | Reference |
| Selectfluor | 3,5-disubstituted pyrazoles | C4 | MeCN, rt | up to 67% | [2] |
| NFSI | N-Aryl/alkyl pyrazoles | C5 | 1. nBuLi, THF, -78°C; 2. NFSI | 50-85% | [7] |
| NFSI | N-Aryl pyrazoles | ortho of aryl group | Pd(OAc)₂, TFA, MeNO₂/MeCN, 110°C | moderate to good | [5] |
Key Insight: NFSI offers a distinct regioselectivity compared to Selectfluor, particularly for accessing the C5 position of the pyrazole ring. The requirement for a strong base or a transition metal catalyst adds complexity but provides a powerful tool for site-selective fluorination.
Xenon Difluoride (XeF₂): A Powerful Reagent for Building Block Synthesis
Xenon difluoride (XeF₂) is a potent electrophilic fluorinating agent, though its use in the direct C-H fluorination of pyrazoles is not as widely reported as N-F reagents.[8] Its primary utility in this context lies in the fluorination of precursors, such as 1,3-dicarbonyl compounds, which are then cyclized to form fluorinated pyrazoles.[9]
The reaction of XeF₂ with a 1,3-dicarbonyl compound, often in the presence of a Lewis acid catalyst like BF₃·Et₂O, introduces a fluorine atom at the C2 position.[9] The resulting α-fluoro-1,3-dicarbonyl compound can then be readily condensed with a hydrazine to yield a C4-fluorinated pyrazole. This "building block" approach offers an alternative strategy to direct fluorination.
dot
Caption: Synthesis of 4-fluoropyrazoles using XeF₂ via a building block approach.
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| Selectfluor | 1,3-Dicarbonyl | 2-Fluoro-1,3-dicarbonyl | Aqueous media, rt | up to 99% | [10][11] |
| XeF₂ | Enone precursor | Fluoroenone | BF₃·Et₂O, Pyridine | 68% (for fluoroenone) | [9] |
Key Insight: While not a direct replacement for C-H fluorination, the use of XeF₂ on precursors offers a valuable alternative route to fluorinated pyrazoles. This strategy is particularly useful when direct fluorination is challenging or when specific substitution patterns are desired. Selectfluor can also be used effectively in this building block approach, often under milder, aqueous conditions.[10][11]
Experimental Protocols
Protocol 1: Direct C4-Fluorination of 3,5-Disubstituted Pyrazoles with Selectfluor
This protocol is adapted from the work of Cantrell et al.[2]
Materials:
-
3,5-Disubstituted pyrazole
-
Selectfluor
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the 3,5-disubstituted pyrazole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add Selectfluor (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoropyrazole.
Protocol 2: Synthesis of 5-Fluoropyrazoles via Lithiation and Fluorination with NFSI
This protocol is based on the methodology developed by Mykhailiuk and coworkers.[7]
Materials:
-
N-substituted pyrazole
-
n-Butyllithium (nBuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-substituted pyrazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve NFSI (1.2 mmol) in anhydrous THF (5 mL).
-
Add the solution of NFSI to the pyrazole anion solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 5-fluoropyrazole.
Protocol 3: Synthesis of 4-Fluoropyrazole from a 1,3-Dicarbonyl Precursor using Selectfluor
This protocol is adapted from the work of Tang et al.[10][11]
Materials:
-
1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione)
-
Selectfluor
-
Hydrazine hydrate
-
Water
-
Ethanol
Procedure: Step 1: Fluorination of the 1,3-Dicarbonyl Compound
-
Suspend the 1,3-dicarbonyl compound (1.0 mmol) in water (10 mL).
-
Add Selectfluor (1.1 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-fluoro-1,3-dicarbonyl compound, which can be used in the next step without further purification.
Step 2: Cyclocondensation to form the 4-Fluoropyrazole
-
Dissolve the crude 2-fluoro-1,3-dicarbonyl compound from Step 1 in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 4-fluoropyrazole.
Conclusion
While Selectfluor remains a valuable tool for the fluorination of pyrazoles, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. N-Fluorobenzenesulfonimide (NFSI) stands out as a highly versatile reagent, offering complementary regioselectivity, particularly for the synthesis of 5-fluoropyrazoles. For instances where direct C-H fluorination is challenging, the use of powerful fluorinating agents like Xenon Difluoride (or even Selectfluor itself) in a building block approach provides a robust alternative pathway. The choice of reagent should be guided by the desired substitution pattern, the nature of the pyrazole substrate, and the overall synthetic strategy. By leveraging the distinct advantages of each of these reagents, researchers can expand their synthetic toolbox and more effectively harness the power of fluorine in the design of novel pyrazole-based molecules.
References
- 1. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 11. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucible of Creation: Benchmarking New Pyrazole Synthesis Routes Against Classical Methods
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its versatile structure is a key pharmacophore in a multitude of approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[2] The continued exploration of pyrazole derivatives as therapeutic agents and functional materials necessitates the development of efficient, scalable, and sustainable synthetic methodologies.[3][4] This guide provides a critical comparison of classical and modern pyrazole synthesis routes, offering experimental insights to inform strategic decisions in research and development.
The Classical Standard: The Knorr Synthesis and its Progeny
For over a century, the condensation of a hydrazine with a 1,3-dicarbonyl compound, famously known as the Knorr pyrazole synthesis, has been the workhorse for constructing the pyrazole ring.[5][6] First reported in 1883, this method's simplicity and the ready availability of starting materials have cemented its place in the synthetic chemist's toolbox.[2][7]
Mechanism and Inherent Challenges
The Knorr synthesis proceeds via the formation of an imine between one of the carbonyl groups and the hydrazine, followed by intramolecular condensation of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole.[6][8] A significant drawback of using unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomeric products, which often necessitates tedious separation.[1]
Typical Experimental Protocol: Knorr Pyrazole Synthesis
A representative procedure involves the reaction of a β-ketoester, such as ethyl benzoylacetate, with hydrazine hydrate in a suitable solvent like 1-propanol, often with a catalytic amount of acetic acid.[9][10] The reaction is typically heated to around 100°C for an hour.[9] Upon completion, the product can often be precipitated by the addition of water.[10] While effective, this method can require elevated temperatures and may not be suitable for sensitive substrates.[11]
The Modern Arsenal: Innovations in Pyrazole Synthesis
In recent years, a plethora of new methods have emerged, aiming to overcome the limitations of classical approaches. These modern routes offer improvements in regioselectivity, reaction conditions, and substrate scope, often leveraging catalysis and novel reaction pathways.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and pyrazole formation is no exception. These methods often involve the direct C-H functionalization of pyrazole precursors or cycloaddition reactions.[12][13] For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides regioselective access to polysubstituted pyrazoles under mild conditions.[14] Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines also offer a rapid and highly regioselective route to 3-CF3-pyrazoles with excellent yields.[1]
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful and atom-economical method for pyrazole synthesis.[3][15] This approach often proceeds with high regioselectivity.[16] Modern variations include catalyst-free cycloadditions under solvent-free conditions, which are particularly attractive from a green chemistry perspective.[17] Furthermore, the use of alkyne surrogates, such as α-bromocinnamaldehyde, in reactions with nitrile imines provides a facile and regioselective pathway to tetrasubstituted pyrazoles.[16]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and molecular diversity.[18][19] A notable example is the three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile, which can be performed in aqueous media using a catalyst like sodium p-toluenesulfonate.[3]
Flow Chemistry Approaches
Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering enhanced control over reaction parameters, improved safety, and scalability.[20][21] The synthesis of pyrazoles in flow has been successfully demonstrated through a two-step process involving the formation of an enaminone from an acetophenone, followed by condensation with hydrazine.[22] This method allows for rapid optimization and can provide high yields for a range of substrates.[22] Another innovative flow approach involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine to produce 3,5-disubstituted pyrazoles.[23]
Green and Sustainable Methods
Driven by the principles of green chemistry, recent research has focused on developing more environmentally friendly pyrazole syntheses.[4][24] These methods often employ green solvents, recyclable catalysts, or alternative energy sources like microwave irradiation or ultrasonic waves.[25][26] For example, a nano-ZnO catalyzed protocol for the condensation of phenylhydrazine with ethyl acetoacetate offers excellent yields, short reaction times, and an easy work-up.[2] "On water" synthesis using semicarbazide hydrochloride as a hydrazine alternative for the cyclization of 1,3-diketones is another green and highly efficient method.[27]
Comparative Analysis: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes key performance indicators for selected classical and modern pyrazole synthesis methods.
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages | Reference(s) |
| Knorr Synthesis (Classical) | 60-95 | 1-3 h | 100 | Simple, readily available starting materials. | Potential for regioisomers, can require high temperatures. | [2][9][11] |
| Ag-catalyzed Ynones + Hydrazines | up to 99 | 1 h | Room Temp | High yields, excellent regioselectivity, fast. | Requires a metal catalyst. | [1] |
| Catalyst-free [3+2] Cycloaddition | High | - | Heating | Solvent-free, high atom economy. | Requires diazo compounds which can be unstable. | [17] |
| Multicomponent Reaction | 72-97 | 2-3 h | - | High efficiency, molecular diversity, can be performed in green solvents. | Optimization can be complex. | [3][4] |
| Flow Chemistry (Two-step) | High | 10 min (residence) | 170 | Scalable, precise control, rapid optimization. | Requires specialized equipment. | [22] |
| Microwave-assisted Synthesis | High | Short | - | Rapid heating, often higher yields and shorter reaction times. | Requires specialized equipment. | [26][28] |
Experimental Workflows and Diagrams
Classical Knorr Pyrazole Synthesis Workflow
Caption: Workflow for a typical Knorr pyrazole synthesis.
Modern Flow Chemistry Synthesis Workflow
Caption: A two-step continuous flow synthesis of pyrazoles.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route for a particular pyrazole derivative depends on a multitude of factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials, and the desired sustainability profile. While the Knorr synthesis remains a valuable and straightforward method, particularly for initial explorations, modern techniques offer significant advantages in terms of efficiency, regioselectivity, and milder reaction conditions. Transition-metal catalysis and multicomponent reactions provide elegant solutions for accessing complex and highly functionalized pyrazoles. For process development and scale-up, flow chemistry presents a compelling platform for safe, reproducible, and high-throughput synthesis. As the demand for novel pyrazole-containing molecules continues to grow, the adoption of these modern synthetic strategies will be crucial for accelerating discovery and innovation in both academic and industrial research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
- 11. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. galchimia.com [galchimia.com]
- 23. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 3-Amino-4-bromopyrazole Derivatives
December 30, 2025
Introduction: The Rising Prominence of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticoagulants such as apixaban.[1][2][3] The inherent versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[4][5] Among the myriad of pyrazole-based starting materials, 3-Amino-4-bromopyrazole has emerged as a particularly valuable building block for the synthesis of novel bioactive molecules.[6][7][8] Its bromine and amino functional groups provide reactive handles for creating diverse chemical libraries, which have shown promise in the development of new anti-cancer, anti-inflammatory, and antimicrobial agents.[6][9][10]
The journey from a promising novel compound to a viable drug candidate is paved with rigorous validation. The initial and most critical phase of this process is the in vitro characterization of biological activity. This guide provides an in-depth, experience-driven framework for the validation of in vitro assays tailored to assess the therapeutic potential of novel compounds derived from this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind assay selection, the nuances of experimental design, and the establishment of self-validating systems that ensure data integrity and reproducibility.
The Strategic Imperative of a Phased Assay Validation Approach
A robust preclinical drug discovery program hinges on a tiered screening and validation strategy. This approach ensures that resources are allocated efficiently, with broadly focused, high-throughput assays in the initial stages, followed by more complex, mechanistically informative assays for promising lead compounds. This phased approach is crucial for making informed go/no-go decisions throughout the drug development pipeline.[11][12]
Below is a conceptual workflow for the in vitro validation of novel this compound derivatives:
Caption: A phased approach to in vitro assay validation for novel compounds.
Part 1: Cytotoxicity and Anti-Proliferative Activity Assessment
A primary application for novel pyrazole derivatives is in oncology.[4][6] Therefore, the initial step is to assess their general cytotoxicity and anti-proliferative effects against a panel of cancer cell lines, alongside a non-cancerous cell line to gauge preliminary selectivity.
Assay of Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[13][14] Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an ideal choice for primary screening.
Detailed Experimental Protocol: MTT Assay[13][15]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) during their logarithmic growth phase.[14]
-
Perform a cell count and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each novel this compound derivative in DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (cells in medium only).[13]
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis and Validation Parameters
The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%.[13]
-
Calculation of Cell Viability:
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating a sufficient separation between positive and negative controls for reliable hit identification. |
| Signal-to-Background Ratio | > 3 | Ensures that the signal from viable cells is clearly distinguishable from the background noise. |
| Intra- and Inter-assay Precision | Coefficient of Variation (CV) < 15% | Demonstrates the reproducibility of the assay within the same experiment and between different experiments. |
Comparative Data Presentation
The results should be tabulated to allow for a direct comparison of the cytotoxic potential and selectivity of the novel compounds.
| Compound ID | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| Lead-Cpd-01 | MCF-7 (Cancer) | 8.4[14] | 5.2 |
| HEK293 (Normal) | 43.7 | ||
| Lead-Cpd-02 | MCF-7 (Cancer) | 15.2 | 2.1 |
| HEK293 (Normal) | 31.9 | ||
| Reference Drug (e.g., Doxorubicin) | MCF-7 (Cancer) | 0.5 | 8.0 |
| HEK293 (Normal) | 4.0 |
¹ Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.
Part 2: Antimicrobial Activity Assessment
Given that pyrazole derivatives have demonstrated a wide range of antimicrobial activities, it is prudent to screen novel compounds for their potential as antibacterial or antifungal agents.[4][10]
Assay of Choice: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[17] This method is preferred over the disk diffusion method for validation as it provides a quantitative result (the MIC value) rather than a qualitative one.[18]
Detailed Experimental Protocol: Broth Microdilution[16][19]
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) in appropriate broth overnight.
-
Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The concentration range should be sufficient to bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A microplate reader can also be used to measure absorbance at 600 nm to aid in determining the inhibition of growth.
-
Validation and Comparative Analysis
| Parameter | Acceptance Criteria | Rationale |
| Positive Control | Must show clear turbidity (bacterial growth). | Confirms the viability and growth of the inoculum. |
| Negative Control | Must remain clear (no growth). | Ensures the sterility of the medium and the assay setup. |
| Reference Standard MIC | MIC for a known antibiotic (e.g., Gentamicin) must be within the accepted range. | Validates the accuracy of the testing procedure. |
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Lead-Cpd-03 | 4 | 16 |
| Lead-Cpd-04 | >64 | 8 |
| Gentamicin (Reference) | 0.5 | 1 |
Part 3: Target-Based Validation - Kinase Inhibition Assays
Many pyrazole-containing drugs function as protein kinase inhibitors.[1] If the novel compounds show significant anti-proliferative activity, a logical next step is to investigate their effect on a panel of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Assay of Choice: In Vitro Radiometric Kinase Assay
While several kinase assay formats exist (e.g., TR-FRET, luminescence), the radiometric assay using ³²P- or ³³P-labeled ATP is considered the gold standard for its sensitivity and direct measurement of phosphate transfer.[19][20] This assay measures the incorporation of a radiolabeled phosphate group from ATP onto a specific peptide or protein substrate by the kinase.
Caption: Workflow for a radiometric in vitro kinase assay.
Generalized Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup:
-
In a microplate, combine the kinase buffer, the specific kinase enzyme, the peptide or protein substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.[20]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Wash the paper several times to remove the unbound ATP.
-
-
Detection:
-
Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis and Comparison
The data is used to calculate the percent inhibition of kinase activity at each compound concentration, from which an IC₅₀ value can be determined.
| Compound ID | Kinase Target | IC₅₀ (nM) |
| Lead-Cpd-01 | Kinase A | 25 |
| Kinase B | >10,000 | |
| Kinase C | 850 | |
| Reference Inhibitor | Kinase A | 5 |
This profiling against a panel of kinases is crucial for determining both the potency and the selectivity of the lead compounds, which is a critical factor in predicting potential off-target effects.
Conclusion: A Foundation of Trustworthy Data
The validation of in vitro assays is not merely a procedural checklist; it is the scientific bedrock upon which all subsequent stages of drug development are built. For novel compounds derived from the promising this compound scaffold, a systematic and logically phased validation strategy is paramount. By employing assays with clear, quantifiable endpoints, establishing rigorous acceptance criteria, and meticulously documenting every step, researchers can generate a trustworthy and reproducible dataset. This commitment to scientific integrity ensures that only the most promising candidates, with well-characterized potency, selectivity, and preliminary mechanisms of action, are advanced, ultimately increasing the probability of success in the long and arduous journey of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C3H4BrN3 | CID 140079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts for C-N Coupling on Pyrazoles: A Guide for Researchers
The construction of carbon-nitrogen (C-N) bonds on the pyrazole scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, playing a pivotal role in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this transformation, with the choice of palladium catalyst being a critical determinant of success. This guide provides an in-depth, data-driven comparison of commonly employed palladium catalysts for the C-N coupling on pyrazoles, offering insights to aid researchers in catalyst selection and reaction optimization.
The Challenge of Pyrazole C-N Coupling: A Balancing Act
Pyrazoles present a unique set of challenges in palladium-catalyzed C-N coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. Furthermore, the electronic nature and steric hindrance of substituents on the pyrazole ring significantly influence reactivity. Consequently, the selection of an appropriate palladium precursor and, more importantly, the supporting ligand is paramount to achieving high yields and selectivity.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligands are crucial for promoting the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired N-arylpyrazole product from the Pd(II) intermediate.[1]
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.
Catalyst Performance: A Comparative Analysis
The efficacy of a palladium catalyst system for pyrazole C-N coupling is heavily dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands have proven to be particularly effective. Below is a comparative overview of some of the most successful catalyst systems.
Key Ligands for Pyrazole C-N Coupling
Several generations of Buchwald ligands have demonstrated utility in the N-arylation of pyrazoles. The choice of ligand is often dictated by the specific substrates and desired reaction conditions.
-
tBuDavePhos: An early generation, yet effective ligand, particularly for the C4-amination of pyrazoles.[2]
-
tBuBrettPhos: A highly versatile and reactive ligand, often the ligand of choice for the coupling of a variety of aryl triflates with pyrazoles.[3][4] Its structure is thought to contribute to its high reactivity.[1]
-
AdBrettPhos: A sterically demanding ligand that has shown exceptional performance in the amidation of challenging five-membered heterocyclic bromides, including pyrazoles.[5]
Performance Data
The following table summarizes the performance of different palladium catalyst systems for the C-N coupling on pyrazole substrates, based on literature data. It is important to note that direct comparison can be challenging due to variations in reaction conditions.
| Catalyst System (Pd Source/Ligand) | Pyrazole Substrate | Amine/Amide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Benzylamine | K₃PO₄ | Toluene | 110 | 18 | 91 | [2] |
| Pd₂(dba)₃ / tBuBrettPhos | 3-Trimethylsilylpyrazole | 4-Methoxyphenyl triflate | K₂CO₃ | t-Amyl alcohol | 110 | 12 | 95 | [4] |
| Pd₂(dba)₃ / AdBrettPhos | 4-Bromo-1-methylpyrazole | Benzamide | K₂CO₃ | Dioxane | 100 | 12 | 83 | [5] |
| Pd precatalyst / tBuBrettPhos | 4-Bromo-1H-pyrazole | Aniline | LHMDS | THF | RT | 12 | 87 | [6] |
Table 1. Comparative performance of selected palladium catalysts for C-N coupling on pyrazoles.
Experimental Protocols
To provide a practical guide, detailed experimental protocols for representative C-N coupling reactions on pyrazoles are provided below.
Protocol 1: N-Arylation of 3-Trimethylsilylpyrazole using Pd₂(dba)₃ / tBuBrettPhos[4]
This protocol describes the coupling of an aryl triflate with a substituted pyrazole, a common transformation in medicinal chemistry.
Materials:
-
Pd₂(dba)₃ (Palladium source)
-
tBuBrettPhos (Ligand)
-
3-Trimethylsilylpyrazole
-
Aryl triflate
-
Potassium carbonate (K₂CO₃)
-
t-Amyl alcohol (Solvent)
-
Anhydrous, degassed reaction vessel
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), tBuBrettPhos (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 3-trimethylsilylpyrazole (1.0 mmol) and the aryl triflate (1.2 mmol).
-
Add anhydrous, degassed t-amyl alcohol (2.0 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Figure 2. Experimental workflow for N-arylation of 3-trimethylsilylpyrazole.
Protocol 2: C4-Amination of 4-Bromo-1-tritylpyrazole using Pd(dba)₂ / tBuDavePhos[2]
This protocol details the coupling of an amine at the C4 position of a protected pyrazole.
Materials:
-
Pd(dba)₂ (Palladium source)
-
tBuDavePhos (Ligand)
-
4-Bromo-1-tritylpyrazole
-
Amine
-
Potassium phosphate (K₃PO₄)
-
Toluene (Solvent)
-
Anhydrous, degassed reaction vessel
Procedure:
-
In a glovebox, charge a vial with Pd(dba)₂ (0.01 mmol, 2 mol%), tBuDavePhos (0.02 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).
-
Add 4-bromo-1-tritylpyrazole (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (2.0 mL).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to yield the 4-aminopyrazole derivative.
Causality Behind Experimental Choices
-
Choice of Ligand: The steric bulk and electron-donating properties of the biarylphosphine ligands are critical. The bulky substituents, such as t-butyl or adamantyl groups, facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers.[1] The electron-rich nature of the phosphine enhances the rate of oxidative addition.
-
Choice of Base: The base plays a crucial role in the deprotonation of the amine or amide nucleophile, forming the more nucleophilic amide anion. The choice of base (e.g., K₂CO₃, K₃PO₄, LHMDS) depends on the pKa of the N-H bond and the functional group tolerance of the substrates. Stronger bases are often required for less acidic nucleophiles.
-
Choice of Solvent: The solvent must be able to dissolve the reactants and catalyst components and be stable at the required reaction temperature. Anhydrous and degassed solvents are essential to prevent catalyst deactivation by oxygen and water. Toluene, dioxane, and t-amyl alcohol are commonly used.
Conclusion and Future Outlook
The palladium-catalyzed C-N coupling on pyrazoles has become an indispensable tool for the synthesis of a wide range of valuable compounds. While significant progress has been made, the development of more active, general, and cost-effective catalyst systems remains an active area of research. The choice between catalysts like those based on tBuDavePhos , tBuBrettPhos , and AdBrettPhos is often substrate-dependent. For challenging couplings involving sterically hindered substrates or less reactive nucleophiles, the more sophisticated and bulky ligands such as AdBrettPhos may offer superior performance. For more straightforward transformations, older generation ligands like tBuDavePhos can still provide excellent results. Researchers should carefully consider the specific nature of their substrates and consult the primary literature when selecting a catalyst system for optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical results from HPLC and GC-MS for pyrazole isomers
An objective comparison of analytical results from high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the analysis of pyrazole isomers.
A Guide to Method Cross-Validation for Isomer-Specific Quantification
This guide provides a comprehensive framework for the development, validation, and cross-validation of HPLC and GC-MS methods for the challenging analysis of pyrazole isomers. As critical building blocks in active pharmaceutical ingredients (APIs), the precise quantification of pyrazole isomers is not merely an analytical task but a cornerstone of ensuring drug safety and efficacy. This document is designed for researchers, analytical chemists, and quality control specialists in the pharmaceutical and chemical industries, offering field-proven insights and robust protocols.
The Analytical Challenge: Pyrazole Isomers
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Positional isomers, such as 3-methylpyrazole and 4-methylpyrazole, often exhibit nearly identical physical properties, including molecular weight and polarity. This similarity presents a significant challenge for chromatographic separation, demanding highly selective analytical methods to ensure that the correct isomer is identified and quantified, and that isomeric impurities are controlled within acceptable limits. The choice of analytical technique is therefore critical and must be rigorously validated.
Orthogonal Approaches: Principles of HPLC and GC-MS
An orthogonal approach, using two fundamentally different analytical techniques, provides the highest level of confidence in analytical results. For pyrazole isomers, HPLC and GC-MS represent two powerful, orthogonal methods.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pyrazoles, which are polar and often possess a basic nitrogen atom, reverse-phase (RP-HPLC) is the most common approach. The separation is governed by factors such as hydrophobicity and, critically, the ionization state of the molecule, which can be manipulated by adjusting the mobile phase pH. The use of a photodiode array (PDA) or UV detector provides robust quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and interactions with a stationary phase in a heated column. The eluting compounds are then ionized and detected by a mass spectrometer. The primary challenge for some pyrazoles in GC is their potential for low volatility and interaction with active sites in the system (e.g., the N-H group). Derivatization is often employed to increase volatility and improve peak shape. The mass spectrometer provides an additional layer of specificity, allowing for the differentiation of isomers based on their fragmentation patterns, even if they are not perfectly separated chromatographically.
Experimental Design: A Workflow for Method Development and Validation
A structured approach to method development is crucial for achieving robust and reliable analytical methods. The following workflow outlines the key stages from initial screening to final cross-validation.
Caption: Workflow for development and cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocol: HPLC-UV
Objective: To develop a stability-indicating, isomer-specific HPLC method for the quantification of pyrazole isomers.
-
Standard Preparation: Prepare a stock solution containing a mixture of the pyrazole isomers of interest (e.g., 3-methylpyrazole and 4-methylpyrazole) at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Column Screening:
-
Initial Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Rationale: The C18 stationary phase provides general-purpose hydrophobic retention, which is a good starting point for many small molecules.
-
-
Mobile Phase Optimization:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as a pH modifier to ensure consistent ionization of the pyrazole nitrogen, leading to sharper peaks and reproducible retention times.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
Optimization: Adjust the gradient slope and initial/final %B to maximize the resolution between the isomer peaks. Isocratic holds may be necessary if co-elution occurs.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV/PDA at 210 nm (or the λmax of the pyrazole chromophore).
-
-
Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision.
Detailed Experimental Protocol: GC-MS
Objective: To develop a sensitive and specific GC-MS method for the confirmation and quantification of pyrazole isomers.
-
Standard Preparation & Derivatization:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
To a 100 µL aliquot of the standard, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Rationale: Derivatization with BSTFA replaces the active hydrogen on the pyrazole nitrogen with a non-polar trimethylsilyl (TMS) group. This blocks hydrogen bonding, increases volatility, and improves peak shape, preventing tailing.
-
-
Column Selection:
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Rationale: This stationary phase provides good selectivity for a wide range of semi-volatile organic compounds.
-
-
Temperature Program Optimization:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Rationale: A temperature program is essential to separate isomers with close boiling points and to ensure that all components elute from the column.
-
-
MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Mode: Full Scan (to identify fragmentation patterns) and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select 2-3 characteristic and abundant ions for each isomer from their mass spectra to ensure high sensitivity and specificity.
-
-
Method Validation: Validate the method as described for HPLC, with a particular focus on the specificity provided by the MS detector.
Results and Cross-Validation
After validating both methods independently, the crucial step is to perform a cross-validation study. This involves analyzing the same batch of samples with both the validated HPLC and GC-MS methods.
Comparative Performance Data
The following table summarizes typical performance characteristics for well-developed HPLC and GC-MS methods for pyrazole isomer analysis.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Justification |
| Resolution (Rs) | > 2.0 | > 2.0 | A resolution of >2.0 ensures baseline separation, which is critical for accurate quantification. |
| Limit of Quantification (LOQ) | ~ 0.05% | ~ 0.01% | GC-MS in SIM mode is typically more sensitive due to the very low background noise. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques should demonstrate excellent linearity over the desired concentration range. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC often shows slightly better injection precision. GC precision can be affected by inlet discrimination. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods must be proven to be accurate for their intended purpose. |
| Run Time | 15-25 min | 20-30 min | Run times are often comparable, depending on the complexity of the separation. |
The Cross-Validation Process
The goal of cross-validation is to demonstrate that both analytical methods produce equivalent results, thereby providing a high degree of confidence in the data.
Caption: Logic diagram for the statistical cross-validation of analytical results.
A statistical comparison, such as a Student's t-test, should be performed on the datasets obtained from both methods. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the means of the two datasets. If a discrepancy is found, it must be investigated. Potential causes could include:
-
Co-elution: An impurity may be co-eluting with an isomer peak in the HPLC method, leading to an artificially high result. The mass selectivity of the GC-MS method would likely detect this.
-
Thermal Degradation: One of the isomers might be partially degrading in the hot GC injector, leading to a lower result compared to the HPLC method.
-
Detector Response: The UV response factors for the isomers may be different, leading to quantification errors if not properly calibrated.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of pyrazole isomers, and the choice of method depends on the specific application.
-
HPLC-UV is often preferred for routine quality control (QC) environments due to its robustness, high precision, and simpler workflow. It is an excellent choice for quantifying known isomers in a well-characterized matrix.
-
GC-MS serves as an invaluable orthogonal method. Its superior sensitivity (in SIM mode) and high specificity make it ideal for confirmatory analysis, impurity identification, and for analyzing samples in complex matrices where chromatographic resolution alone may be insufficient.
Ultimately, a cross-validation strategy provides the highest level of analytical assurance. By demonstrating agreement between two orthogonal and well-validated methods, organizations can be confident in the identity, purity, and quality of their products, ensuring compliance with regulatory standards and safeguarding patient safety.
A Comparative Guide to Pyrazole Synthesis: An Evaluation of Atom Economy and Green Chemistry Principles
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficiency and environmental impact of the synthetic routes to these vital scaffolds are of paramount importance. This guide provides an in-depth comparison of common pyrazole synthesis strategies, with a critical evaluation of their atom economy and adherence to the principles of green chemistry.
Introduction: The Significance of Pyrazoles and Atom Economy
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their versatile biological activities have led to their incorporation into numerous blockbuster drugs.[2] As the demand for novel pharmaceuticals grows, so does the need for sustainable and efficient synthetic methodologies. A key metric in evaluating the "greenness" of a chemical reaction is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[3] A higher atom economy signifies a more sustainable process with less waste generation.
This guide will dissect three primary strategies for pyrazole synthesis: the classical Knorr synthesis, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs). We will analyze the mechanistic underpinnings of each, provide detailed experimental protocols, and present a quantitative comparison of their performance.
Comparative Analysis of Pyrazole Synthesis Strategies
The choice of synthetic strategy can have a profound impact on the overall efficiency and environmental footprint of pyrazole production. Here, we delve into the specifics of each major route.
The Knorr Pyrazole Synthesis: A Time-Honored Condensation
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]
Reaction Scheme: The reaction between acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate to form 3,5-dimethylpyrazole is a classic example.
C₅H₈O₂ (Acetylacetone) + N₂H₄·H₂O (Hydrazine hydrate) → C₅H₈N₂ (3,5-Dimethylpyrazole) + 2H₂O
The formation of two molecules of water as the only byproduct contributes to a relatively high atom economy.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [6]
-
In a 250 mL flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.
-
Cool the flask in an ice bath for 10 minutes.
-
Slowly add 10 mL of acetylacetone dropwise to the solution over approximately 20 minutes, maintaining a low temperature with constant stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at approximately 110°C.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Dissolve the resulting solid in a minimal amount of warm n-hexane.
-
Cool the solution in a refrigerator to induce crystallization.
-
Collect the crystalline product by filtration and wash with cold n-hexane.
Causality of Experimental Choices:
-
Ice Bath: The initial reaction between hydrazine and the dicarbonyl compound can be exothermic. Cooling the reaction mixture controls the reaction rate and prevents the formation of side products.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring the reaction goes to completion.
-
Recrystallization: Using n-hexane for recrystallization purifies the product by removing any unreacted starting materials or soluble impurities.
1,3-Dipolar Cycloaddition: A Concerted Approach
This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound) with a dipolarophile (like an alkyne) to form a five-membered ring in a concerted [3+2] cycloaddition.[7] A key advantage of this strategy is that, in its ideal form, all atoms from the reactants are incorporated into the product, leading to 100% atom economy.
Reaction Scheme: The reaction of diazomethane with acetylene to form the parent pyrazole is a fundamental example.
CH₂N₂ (Diazomethane) + C₂H₂ (Acetylene) → C₃H₄N₂ (Pyrazole)
This reaction is highly atom-economical as there are no byproducts.
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition of Nitrile Imines [1]
-
Dissolve the α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Add triethylamine (0.46 mL, 3.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the disappearance of the starting materials (typically 7-10 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Triethylamine: This base is used to generate the nitrile imine (the 1,3-dipole) in situ from the hydrazonyl chloride.
-
Dry Solvents: The reaction is sensitive to moisture, which can react with the nitrile imine intermediate.
-
TLC Monitoring: This allows for the determination of the reaction's completion, preventing unnecessary reaction time and potential side reactions.
Multicomponent Reactions (MCRs): The Epitome of Green Synthesis
MCRs involve the one-pot reaction of three or more starting materials to form a complex product in a single step, where most of the atoms of the reactants are incorporated into the final product.[2][8] These reactions are highly convergent, reduce waste, and save time and resources, making them a cornerstone of green chemistry.[8] The synthesis of pyranopyrazoles is a prominent example of the power of MCRs.
Reaction Scheme: A four-component reaction between an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate to form a pyranopyrazole derivative.
ArCHO + CH₂(CN)₂ + CH₃COCH₂COOC₂H₅ + N₂H₄·H₂O → C₁₄H₁₃N₃O₂ (example product) + 2H₂O + C₂H₅OH
While water and ethanol are produced as byproducts, the high complexity of the product formed in a single step from simple starting materials makes this a highly efficient process.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature.
-
Stir the mixture vigorously for 20 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).
-
Purify the product by recrystallization from ethanol.
Causality of Experimental Choices:
-
One-Pot Procedure: Combining all reactants in a single vessel simplifies the experimental setup and reduces the need for isolating intermediates, which saves time and resources.
-
Water as Solvent: Utilizing water as the reaction medium is a key aspect of green chemistry, as it is a non-toxic, non-flammable, and inexpensive solvent.[9]
-
Triethylamine as Catalyst: A catalytic amount of a base like triethylamine is often sufficient to promote the series of condensation and cyclization reactions.
Quantitative Comparison of Synthesis Strategies
To provide an objective evaluation, we have calculated the theoretical atom economy for a representative reaction from each strategy and compiled reported yields from the literature.
| Synthesis Strategy | Representative Reaction | Molecular Formula of Reactants | Molecular Weight of Reactants ( g/mol ) | Molecular Formula of Product | Molecular Weight of Product ( g/mol ) | Byproducts | Theoretical Atom Economy (%) | Reported Yields (%) |
| Knorr Synthesis | Acetylacetone + Hydrazine | C₅H₈O₂ + N₂H₄ | 100.12 + 32.05 | C₅H₈N₂ | 96.13 | 2H₂O | 84.2% | 93-95%[10] |
| 1,3-Dipolar Cycloaddition | Diazomethane + Acetylene | CH₂N₂ + C₂H₂ | 42.04 + 26.04 | C₃H₄N₂ | 68.08 | None | 100% | Varies widely |
| Four-Component Reaction | Benzaldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine | C₇H₆O + C₃H₂N₂ + C₆H₁₀O₃ + N₂H₄ | 106.12 + 66.06 + 130.14 + 32.05 | C₁₆H₁₂N₄O | 276.30 | 2H₂O, C₂H₅OH | 71.1% | 88-98%[11] |
Analysis of Data:
As predicted by the reaction mechanisms, the 1,3-dipolar cycloaddition offers the highest theoretical atom economy of 100%. However, the practical application of this method can be limited by the availability and stability of the required 1,3-dipoles, such as the highly reactive and toxic diazomethane.
The Knorr synthesis demonstrates a very respectable atom economy of 84.2%, with water being the only byproduct. This, combined with consistently high reported yields, makes it a robust and efficient method for synthesizing simple pyrazoles.
The four-component reaction , while having a lower theoretical atom economy of 71.1% due to the formation of both water and ethanol as byproducts, is exceptionally powerful in its ability to generate complex, highly functionalized pyrazoles in a single step with excellent yields.[11][12] The step economy and the ability to build molecular diversity quickly are significant advantages of this approach.[8]
Visualization of Synthesis Workflows
To further clarify the relationships between these synthetic strategies, the following diagrams illustrate the conceptual workflows.
Figure 1: Conceptual overview of the three main pyrazole synthesis strategies.
Conclusion and Future Outlook
The evaluation of pyrazole synthesis strategies through the lens of atom economy and green chemistry principles reveals a trade-off between theoretical efficiency and practical applicability. While 1,3-dipolar cycloadditions offer perfect atom economy in theory, the Knorr synthesis and multicomponent reactions often provide more practical and versatile routes to a wide range of pyrazole derivatives.
For the synthesis of simple, unsubstituted or symmetrically substituted pyrazoles, the Knorr synthesis remains a highly efficient and reliable method with excellent atom economy and high yields.
For the rapid generation of molecular diversity and the construction of complex, highly functionalized pyrazole-containing scaffolds, multicomponent reactions are unparalleled in their step economy and overall efficiency, despite a slightly lower theoretical atom economy.[12]
The future of pyrazole synthesis will likely focus on the continued development of novel multicomponent reactions that utilize greener catalysts, renewable starting materials, and environmentally benign solvents like water.[9] By prioritizing atom economy and other green chemistry metrics, the scientific community can continue to develop life-saving medicines while minimizing the environmental impact of their synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. primescholars.com [primescholars.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. scribd.com [scribd.com]
- 11. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
A Senior Scientist's Guide to the Structural Analysis of 3-Amino-4-bromopyrazole Derivatives by X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] These five-membered heterocyclic rings are key components in drugs targeting a wide array of diseases, functioning as anti-inflammatory, anticancer, and antiviral agents.[1][2][3] Within this important class, 3-amino-4-bromopyrazole derivatives serve as exceptionally versatile building blocks.[4] The strategic placement of the amino and bromo groups provides handles for synthetic elaboration and, more critically, directs the specific non-covalent interactions that govern molecular recognition at a biological target.
Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a fundamental prerequisite for rational drug design. Single-crystal X-ray crystallography remains the definitive, gold-standard technique for elucidating this atomic-level information.[5] It provides unambiguous proof of a molecule's constitution, configuration, and conformation, offering insights that are paramount for optimizing ligand-receptor interactions.
This guide provides an in-depth technical overview of the structural analysis of this compound derivatives using X-ray crystallography. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, present a self-validating workflow, and conduct a comparative analysis of structural features to empower researchers in their drug discovery endeavors.
Part I: The Foundational Role of Structural Insights in Drug Design
Before delving into the experimental protocol, it is crucial to understand why this analysis is so critical. A crystal structure provides a static snapshot of a molecule in its lowest energy conformation within the crystal lattice. This snapshot is invaluable for several reasons:
-
Unambiguous Stereochemistry: It provides absolute confirmation of stereochemistry and regiochemistry, which is vital for patent protection and understanding biological activity.
-
Conformational Analysis: It reveals the preferred torsional angles and spatial arrangement of functional groups, which dictates the molecule's overall shape and ability to fit into a protein's binding pocket.
-
Mapping Intermolecular Interactions: The crystal packing reveals the key non-covalent interactions the molecule is predisposed to form. For this compound derivatives, the amino group (-NH₂) is a potent hydrogen bond donor and acceptor, while the bromine atom (-Br) can participate in halogen bonding—a specific and directional interaction increasingly recognized for its importance in ligand binding.[6][7] Analyzing these interactions in the crystal provides a powerful predictive model for how the molecule might behave in a complex biological environment.[8][9]
Part II: A Validated Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a degree of art. Each step is designed to ensure the final model is a faithful representation of the molecule's structure.
Experimental Protocol: From Powder to Final Structure
-
Crystal Growth: The Foundational, and Often Most Challenging, Step
-
Objective: To grow a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[5]
-
Causality: Slow, controlled crystallization allows molecules to methodically arrange themselves into a highly ordered, repeating lattice. Rapid precipitation traps solvent and disorder, leading to poor diffraction quality.
-
Standard Protocol (Slow Evaporation):
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., DMSO, methanol, ethanol) to near-saturation in a clean, small vial.[6][10]
-
Filter the solution through a syringe filter (0.22 µm) into a new vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but pierce the cap with a needle to allow for very slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the appearance of well-formed, single crystals. Note that some compounds may crystallize as solvates, incorporating solvent molecules into the lattice.[6][8]
-
-
-
Data Collection: Capturing the Diffraction Pattern
-
Objective: To accurately measure the positions and intensities of the X-rays diffracted by the crystal's electron clouds.
-
Protocol:
-
Carefully select a well-formed crystal and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-170 K) on the diffractometer.[11] This critical step minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher-resolution data.
-
Center the crystal in the X-ray beam (commonly from a Mo or Cu source).[10][11]
-
Collect a series of diffraction images as the crystal is rotated. Modern diffractometers like the Bruker Kappa Apex II or Rigaku Oxford Supernova automate this process.[11]
-
Process the raw data to integrate the spot intensities and apply corrections for experimental factors (e.g., absorption), yielding a final reflection file.
-
-
-
Structure Solution and Refinement: Translating Data into a 3D Model
-
Objective: To build and optimize an atomic model that best fits the experimental diffraction data.
-
Process:
-
Structure Solution: Using software like SHELXT, the "phase problem" is solved using direct methods to generate an initial electron density map and a preliminary atomic model.[12]
-
Refinement: This is an iterative process using programs like SHELXL or Olex2.[8] The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model.
-
Validation: The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for high-quality structures. The final model is checked for consistency and chemical sense.
-
-
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to the final, validated crystal structure.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Part III: Comparative Structural Analysis of Pyrazole Derivatives
The true power of crystallography lies in comparison. By analyzing the structures of several related derivatives, we can deduce how subtle changes in substitution patterns influence the all-important intermolecular interactions and overall crystal packing. While a comprehensive database for varied this compound derivatives is emergent, we can draw authoritative insights by comparing published structures of closely related brominated and aminated pyrazoles.
Table 1: Comparison of Crystallographic Data for Representative Pyrazole Derivatives
| Compound/Feature | 6-amino-4-(3-bromo-phenyl)-...-pyrano[2,3-c]pyrazole[6] | bis(3-aminopyrazole)...copper(II)[7] | 1,2,4-triazolo...pyridazino...indole (brominated)[11] |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/n | P-1 |
| a (Å) | 10.702(3) | 7.219(2) | 5.9308(2) |
| b (Å) | 7.551(2) | 12.036(4) | 10.9695(3) |
| c (Å) | 22.188(6) | 10.613(3) | 14.7966(4) |
| β (°) / α,γ (°) | 97.28(3) | 107.59(3) | α=100.5, γ=103.8 |
| Z | 4 | 2 | 2 |
| Key Intermolecular Interactions | N—H···N and N—H···O hydrogen bonds | N—H···O and N—H···N hydrogen bonds | Br…H contacts, π–π stacking |
This table summarizes data from different but structurally relevant molecules to illustrate the diversity in crystal packing and parameters.
Analysis of Supramolecular Motifs
The data reveals that the amino group is a dominant driver of crystal packing, consistently participating in strong hydrogen bonds. In the pyrano[2,3-c]pyrazole, N—H···N and N—H···O interactions link the molecules into layers.[6] Similarly, in the copper complex, intramolecular N—H···O and intermolecular N—H···N contacts stabilize the structure.[7]
Conversely, the brominated indole derivative showcases the influence of the halogen. While it also features hydrogen bonding, Hirshfeld surface analysis reveals that Br…H contacts account for a significant portion (13.2%) of the intermolecular interactions, alongside π–π stacking.[11] This demonstrates that the bromine atom is not a passive substituent but an active participant in directing the supramolecular assembly.
Visualizing Interaction Differences
The diagram below contrasts two common interaction motifs observed in these types of structures: a hydrogen-bond-dominated network versus one where halogen interactions and stacking are also significant. This illustrates how changing substituents on the pyrazole core can lead to entirely different packing arrangements, a key consideration for crystal engineering and understanding solubility.
Caption: Comparative supramolecular motifs in pyrazole derivatives.
Conclusion
The structural analysis of this compound derivatives via X-ray crystallography is an indispensable tool in the arsenal of the modern drug discovery scientist. It provides the ultimate proof of structure and offers profound insights into the conformational preferences and intermolecular forces that dictate molecular recognition. By following a rigorous experimental workflow and leveraging comparative analysis, researchers can harness this atomic-level information to guide the rational design of more potent and selective therapeutics. The data derived from these studies forms the essential foundation for advanced computational modeling, helping to accelerate the journey from a promising chemical scaffold to a life-changing medicine.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of 6-amino-4-(3-bromo-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Amino-4-bromopyrazole: A Guide for Laboratory Professionals
For the conscientious researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical substances is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Amino-4-bromopyrazole, a versatile heterocyclic amine utilized in pharmaceutical and agricultural research.[1][2][3] The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant, capable of causing eye, skin, and respiratory system irritation.[4] Although comprehensive toxicological data is not fully available, it is prudent to handle this compound with the same precautions as other potentially hazardous chemicals.[4]
Key Hazards:
-
Irritation: Causes irritation to the eyes, respiratory system, and skin.[4]
-
Flammability: While not explicitly stated in all safety data sheets, some sources indicate that this material is highly flammable and care should be taken during ignition.[4]
-
Environmental Hazards: As a brominated organic compound, improper disposal can lead to environmental contamination.[5][6] Brominated compounds can be persistent in the environment and may have ecotoxicological effects.[6][7]
| Hazard Classification | Description | Source |
| Acute Toxicity | Data not available. | [4] |
| Skin Corrosion/Irritation | Irritating to skin.[4] | [4] |
| Serious Eye Damage/Irritation | Irritating to eyes.[4] | [4] |
| Respiratory Sensitization | May cause respiratory irritation.[4] | [4] |
| Carcinogenicity | Not identified as a carcinogen by IARC.[4] | [4] |
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling this compound for disposal. The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential.[4]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate hazards.
Minor Spills (Solid):
-
Evacuate and Ventilate: If safe to do so, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[4]
-
Don PPE: Wear the appropriate PPE as outlined in the previous section.
-
Contain and Collect: Carefully sweep up the solid material, avoiding dust formation.[4] Use a dustpan and brush designated for chemical waste.
-
Package for Disposal: Place the collected material into a suitable, labeled, and closed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Protocol: A Step-by-Step Guide
The recommended disposal method for this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[9]
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) in a designated, properly labeled hazardous waste container.[10]
-
Halogenated Waste Stream: As a brominated compound, this waste should be placed in the halogenated organic waste stream.[9] This is crucial as halogenated waste requires specific incineration conditions to prevent the formation of toxic byproducts.
-
Incompatible Materials: Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container to avoid potentially hazardous reactions.[11]
Step 2: Container Management and Labeling
Adherence to proper container management and labeling is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][12][13]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[8][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] The label should also include the date accumulation started and the associated hazards (e.g., Irritant).
Step 3: Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[14]
-
Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent spills.
-
Closure: Waste containers must be kept closed except when adding waste.[11]
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department.
-
Documentation: Complete any required waste manifest forms accurately and completely.
-
Professional Disposal: The waste will be transported by trained personnel to a licensed hazardous waste disposal facility for final treatment, typically incineration.[4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers and laboratory personnel can ensure they are operating in compliance with safety regulations and minimizing their environmental impact. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemical .
References
- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound [srdpharma.com]
- 4. capotchem.cn [capotchem.cn]
- 5. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. danielshealth.com [danielshealth.com]
- 9. bucknell.edu [bucknell.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 3-Amino-4-bromopyrazole
As a key building block in the synthesis of novel pharmaceuticals and agrochemicals, 3-Amino-4-bromopyrazole is a compound of significant interest to researchers in drug development and medicinal chemistry.[1] While its potential for innovation is vast, the safe handling of this and any chemical is paramount in a laboratory setting. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
The toxicological properties of this compound have not been thoroughly investigated.[2] However, available safety data indicates that it is irritating to the eyes, respiratory system, and skin.[2] A structurally similar compound, 3-Aminopyrazole, is known to be corrosive, causing severe skin burns and eye damage.[3] Therefore, a cautious and comprehensive approach to PPE is essential.
Core Principles of Chemical Safety
Before handling any chemical, a thorough review of the Safety Data Sheet (SDS) is mandatory. The SDS for this compound outlines the primary hazards and the basic protective measures.[2] This guide builds upon that foundational knowledge, offering practical, step-by-step guidance for various laboratory operations.
A fundamental principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and, as the last line of defense, Personal Protective Equipment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. The following table summarizes the recommended PPE for handling this compound in different scenarios.
| Task / Potential Exposure | Eye/Face Protection | Skin/Hand Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure) | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[2] | - Chemical-resistant gloves (e.g., nitrile rubber), inspected before each use.[2]- Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood.[2] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation) | Tightly fitting safety goggles with side-shields and a face shield.[4] | - Chemical-impermeable gloves (double gloving is recommended).[5]- Fire/flame resistant and impervious clothing or gown.[4] | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Donning PPE
-
Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6][7] Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
Hand Hygiene : Wash hands thoroughly before donning any PPE.
-
Gown/Lab Coat : Don a clean, long-sleeved laboratory coat or a chemical-resistant gown.
-
Respiratory Protection (if required) : If the procedure has the potential to generate dust or aerosols, don a fitted respirator. Ensure you have been properly fit-tested for the selected respirator.
-
Eye and Face Protection : Wear tightly fitting safety goggles. For high-exposure tasks, add a face shield for an extra layer of protection.
-
Gloves : Don chemical-resistant gloves. For high-exposure tasks, consider double-gloving. Ensure gloves are inspected for any signs of damage before use.[2]
Handling this compound
-
Weighing : Conduct all weighing operations within a ventilated enclosure or a chemical fume hood to contain any dust.
-
Transfers and Solution Preparation : Perform all open-container transfers and solution preparations in a chemical fume hood to minimize inhalation exposure.
-
Spills : In the event of a small spill, use an inert absorbent material to contain it. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
Doffing PPE and Decontamination
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Gloves : Remove gloves using a technique that avoids touching the outer surface with bare skin. If double-gloved, remove the outer pair first.
-
Gown/Lab Coat : Remove your lab coat or gown, turning it inside out as you do so to contain any contaminants.
-
Face and Eye Protection : Remove the face shield (if used), followed by the safety goggles.
-
Respirator (if used) : Remove the respirator.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Chemical Waste : this compound and any solutions containing it should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE based on the assessed risk of exposure.
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
